Technical Documentation Center

4-(Bromomethyl)-1-methylpiperidine hydrobromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Bromomethyl)-1-methylpiperidine hydrobromide
  • CAS: 98338-26-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(Bromomethyl)-1-methylpiperidine Hydrobromide: Properties, Synthesis, and Application in Neuroleptic Drug Development

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(Bromomethyl)-1-methylpiperidine hydrobromide (CAS No: 98338-26-2), a key heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-1-methylpiperidine hydrobromide (CAS No: 98338-26-2), a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, outlines a robust two-step synthesis protocol from commercially available starting materials, and presents its critical application as a precursor in the synthesis of the atypical antipsychotic agent, Piquindone. A thorough examination of the reactivity, safety and handling procedures, and spectroscopic characterization is included. Furthermore, the guide delves into the pharmacological relevance of this intermediate by exploring the mechanism of action of Piquindone as a selective dopamine D2 receptor antagonist and the associated signal transduction pathways. This document serves as a vital resource for researchers engaged in the design and synthesis of novel therapeutics targeting the central nervous system.

Introduction: A Versatile Piperidine Intermediate

Piperidine scaffolds are ubiquitous in pharmaceuticals, prized for their ability to confer desirable pharmacokinetic properties such as improved solubility and bioavailability. 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a bifunctional reagent, featuring a reactive bromomethyl group and a tertiary amine, making it an exceptionally useful intermediate for introducing the N-methylpiperidine moiety into target molecules. Its hydrobromide salt form enhances stability and simplifies handling compared to the free base. This guide will focus on its synthesis, characterization, and a notable application in the development of antipsychotic drugs, providing both theoretical grounding and practical, field-proven methodologies.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.

Core Properties

The key physicochemical data for 4-(Bromomethyl)-1-methylpiperidine hydrobromide are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 98338-26-2[1][2][3]
Molecular Formula C₇H₁₅Br₂N[1][2]
Molecular Weight 273.01 g/mol [1][3]
Appearance Beige powder[1]
Melting Point 155-157 °C
Purity Typically ≥95%[1]
Spectroscopic Characterization

While a dedicated peer-reviewed spectroscopic analysis was not available in the searched literature, typical expected shifts for similar structures are referenced for provisional identification.

  • ¹H NMR: Expected signals would include those for the N-methyl group, the piperidine ring protons, and the bromomethyl protons.

  • ¹³C NMR: Expected signals would correspond to the N-methyl carbon, the distinct carbons of the piperidine ring, and the bromomethyl carbon.

Safety, Handling, and Storage

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a hazardous substance and requires careful handling to ensure personnel safety.

  • Hazard Identification: The compound is classified as causing severe skin burns and eye damage. It is toxic if swallowed, in contact with skin, or if inhaled.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Handle only in a well-ventilated area or under a chemical fume hood.[4][5]

  • Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4][5]

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and store locked up.[4][5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Synthesis and Mechanism

The synthesis of 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a straightforward two-step process starting from the commercially available 4-(hydroxymethyl)-1-methylpiperidine. The causality behind this synthetic choice lies in the high reactivity of the hydroxyl group to bromination, providing an efficient route to the desired reactive intermediate.

Synthetic Workflow

The overall synthetic pathway involves the conversion of an alcohol to an alkyl bromide, followed by the formation of the hydrobromide salt.

SynthesisWorkflow Start 4-(Hydroxymethyl)-1-methylpiperidine Step1 Step 1: Bromination Start->Step1 HBr (aq) Intermediate 4-(Bromomethyl)-1-methylpiperidine (Free Base) Step1->Intermediate Step2 Step 2: Salt Formation Intermediate->Step2 HBr Product 4-(Bromomethyl)-1-methylpiperidine Hydrobromide Step2->Product

Caption: Synthetic workflow for 4-(Bromomethyl)-1-methylpiperidine hydrobromide.

Step-by-Step Experimental Protocol: Synthesis

This protocol is based on established chemical principles for the bromination of alcohols using hydrobromic acid.

Step 1: Bromination of 4-(Hydroxymethyl)-1-methylpiperidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(hydroxymethyl)-1-methylpiperidine (1 equivalent).

  • Reagent Addition: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (2-3 equivalents) to the flask while cooling in an ice bath.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for using reflux is to provide the necessary activation energy for the SN2 reaction to proceed efficiently.

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(Bromomethyl)-1-methylpiperidine free base.

Step 2: Formation of the Hydrobromide Salt

  • Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of HBr in the same solvent (or gaseous HBr) until precipitation is complete.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 4-(Bromomethyl)-1-methylpiperidine hydrobromide as a solid. The salt formation is crucial for enhancing the stability and ease of handling of the final product.

Application in the Synthesis of Piquindone

A significant application of 4-(Bromomethyl)-1-methylpiperidine hydrobromide is in the synthesis of Piquindone, an atypical antipsychotic agent.[1][6] This highlights the importance of our title compound as a key building block in constructing complex, pharmacologically active molecules.

Piquindone Synthesis Workflow

The synthesis involves the N-alkylation of a pyrroloisoquinoline core with 4-(Bromomethyl)-1-methylpiperidine.

PiquindoneSynthesis Core Pyrrolo[2,3,4-de]isoquinolin-3(1H)-one Step N-Alkylation Core->Step Reagent 4-(Bromomethyl)-1-methylpiperidine (from Hydrobromide salt) Reagent->Step Base (e.g., K₂CO₃) Solvent (e.g., DMF) Product Piquindone Step->Product

Caption: N-Alkylation step in the synthesis of Piquindone.

Step-by-Step Experimental Protocol: Piquindone Synthesis

This protocol outlines the N-alkylation reaction, a common and robust method in synthetic organic chemistry.

  • Reaction Setup: To a solution of the pyrrolo[2,3,4-de]isoquinolin-3(1H)-one precursor (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for example, anhydrous potassium carbonate (2-3 equivalents).

  • Reagent Addition: Add 4-(Bromomethyl)-1-methylpiperidine hydrobromide (1.1-1.2 equivalents). The hydrobromide salt can be used directly, with the base neutralizing both the salt and the HBr generated during the reaction, or it can be converted to the free base in a separate step prior to addition.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC. The elevated temperature is necessary to overcome the activation barrier for the nucleophilic substitution reaction.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield Piquindone.

Pharmacological Significance: Dopamine D2 Receptor Antagonism

The therapeutic effect of Piquindone stems from its activity as a selective antagonist of the dopamine D2 receptor.[1][6] Understanding this mechanism provides the rationale for the synthesis of such molecules.

Mechanism of Action

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.[7] In conditions like schizophrenia, hyperactivity of dopaminergic pathways is implicated in the positive symptoms of the disorder.[6] Piquindone acts by binding to these D2 receptors, thereby blocking the binding of the endogenous ligand, dopamine.[8] This antagonism helps to normalize the overactive dopamine signaling.

Signaling Pathway

The antagonism of the D2 receptor by Piquindone interrupts the canonical Gαi-coupled signaling cascade.

D2Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates Dopamine Dopamine Dopamine->D2R Activates Piquindone Piquindone Piquindone->D2R Blocks AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Downstream Phosphorylates targets

Caption: Dopamine D2 receptor signaling pathway and the inhibitory effect of Piquindone.

Pathway Description:

  • Activation: Under normal physiological conditions, dopamine binds to the D2 receptor.

  • G-protein Coupling: This binding event activates the associated inhibitory G-protein (Gαi).

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • Reduction in cAMP: This leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

  • Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequent modulation of downstream cellular responses.

  • Antagonism by Piquindone: Piquindone competitively binds to the D2 receptor, preventing dopamine from binding and activating this signaling cascade, thereby reducing the excessive dopaminergic tone observed in psychotic disorders.[6][9]

Conclusion

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a valuable and versatile chemical intermediate with demonstrated utility in the synthesis of complex pharmaceutical agents. Its straightforward synthesis and reactive nature make it an important tool for medicinal chemists. The successful application of this compound in the construction of the D2 receptor antagonist Piquindone underscores the critical role of such building blocks in the ongoing development of novel therapeutics for neuropsychiatric disorders. This guide provides the essential technical information and protocols to facilitate its safe and effective use in a research and development setting.

References

  • Quantitative autoradiography of [3H]piquindone binding sites (dopamine D2 receptors) in rat brain. European Journal of Pharmacology. 1986. Available from: [Link]

  • [3H]Ro 22-1319 (piquindone) binds to the D2 dopaminergic receptor subtype in a sodium-dependent manner. Molecular Pharmacology. 1984. Available from: [Link]

  • Piquindone. Wikipedia. Available from: [Link]

  • Remoxipride, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses. PubMed. Available from: [Link]

  • Remoxipride hydrochloride. Australian Prescriber. 1994. Available from: [Link]

  • Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist. CNS Drug Reviews. Available from: [Link]

  • Remoxipride. PubChem. Available from: [Link]

  • Remoxipride: Uses, Dosage, Side Effects and More. MIMS Philippines. Available from: [Link]

  • The efficacy of piquindone, a new atypical neuroleptic, in the treatment of the positive and negative symptoms of schizophrenia. Journal of Clinical Psychopharmacology. 1987. Available from: [Link]

  • Improvement of symptoms in Tourette syndrome by piquindone, a novel dopamine-2 receptor antagonist. International Clinical Psychopharmacology. 1986. Available from: [Link]

  • Safety Data Sheet. Available from: [Link]

Sources

Exploratory

Synthesis and characterization of 4-(Bromomethyl)-1-methylpiperidine hydrobromide

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Bromomethyl)-1-methylpiperidine hydrobromide Abstract 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a pivotal heterocyclic building block in me...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Bromomethyl)-1-methylpiperidine hydrobromide

Abstract

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate for introducing the 1-methylpiperidine-4-yl)methyl moiety into potential therapeutic agents. This guide provides a comprehensive overview of a robust synthetic protocol for its preparation, starting from the commercially available 4-(hydroxymethyl)-1-methylpiperidine. We delve into the causality behind the experimental design, offering a detailed reaction mechanism and a step-by-step laboratory procedure. Furthermore, this document establishes a full characterization profile for the target compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All safety protocols, handling procedures, and quantitative data are presented to ensure reproducibility and safe implementation by researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast array of approved pharmaceuticals due to its ability to improve physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a functionalized derivative that acts as a potent electrophile, enabling chemists to readily couple the piperidine ring to various nucleophilic substrates. Its utility is particularly pronounced in the development of novel therapeutics targeting the central nervous system, among other areas.

This guide moves beyond a simple recitation of methods. As a senior application scientist, the goal is to provide a holistic understanding of the process, from the foundational principles of the chemical transformation to the practical nuances of execution and the rigorous validation of the final product. We will explore a common and efficient synthesis via the bromination of 4-(hydroxymethyl)-1-methylpiperidine using hydrobromic acid, a method valued for its atom economy and straightforward purification.

Synthesis Methodology

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For this specific substrate, the use of hydrobromic acid is particularly effective, as it serves both as the bromine source and the acid catalyst, ultimately forming the hydrobromide salt of the product in situ.

Reaction Scheme

Starting Material: 4-(hydroxymethyl)-1-methylpiperidine Product: 4-(Bromomethyl)-1-methylpiperidine hydrobromide

Reaction Mechanism

The reaction proceeds via an SN2-like mechanism, facilitated by the acidic conditions.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the starting material is a poor leaving group. The strong acid (HBr) protonates the oxygen atom, converting the hydroxyl group into a much better leaving group: a water molecule.

  • Nucleophilic Attack: A bromide ion (Br⁻), also from HBr, then acts as a nucleophile. It attacks the electrophilic carbon atom bearing the protonated hydroxyl group.

  • Displacement: The attack occurs from the backside, displacing the water molecule in a concerted fashion.

  • Salt Formation: The basic tertiary amine of the piperidine ring is protonated by the excess HBr present in the reaction medium, yielding the final hydrobromide salt. This salt form is often a crystalline solid, which facilitates its isolation and purification.

The workflow for this process, from reagents to the final validated product, is illustrated below.

G cluster_reagents Starting Materials & Reagents cluster_process Synthetic Protocol cluster_product Final Product & Validation SM 4-(hydroxymethyl)-1-methylpiperidine Reaction Reaction Setup: Combine reagents and heat SM->Reaction HBr Concentrated HBr (48%) HBr->Reaction Workup Workup: Cool, precipitate, and filter Reaction->Workup Reaction Complete Purify Purification: Recrystallization Workup->Purify Crude Product Product 4-(Bromomethyl)-1-methylpiperidine hydrobromide (Solid) Purify->Product Pure Product Characterization Characterization: NMR, IR, MS, MP Product->Characterization Validation

Diagram of the overall synthesis and characterization workflow.
Experimental Protocol

Trustworthiness: This protocol includes checkpoints and expected observations to ensure the reaction is proceeding as intended. Adherence to these steps is critical for achieving a high yield of the pure product.

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
4-(hydroxymethyl)-1-methylpiperidine129.2110.0 g77.4 mmolStarting material
Hydrobromic Acid (48% aq.)80.9144 mL~390 mmolReagent and solvent; 5 equivalents
Isopropanol-As needed-Recrystallization solvent
Diethyl Ether-As needed-For precipitation/washing

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(hydroxymethyl)-1-methylpiperidine (10.0 g, 77.4 mmol).

  • Reagent Addition: Carefully add 48% aqueous hydrobromic acid (44 mL, ~5 eq.) to the flask. Causality Note: Using a significant excess of HBr drives the equilibrium towards the product and ensures complete protonation of both the alcohol and the amine, maximizing the reaction rate and final salt formation.

  • Heating: Heat the reaction mixture to reflux (approximately 120-125°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography) if desired (e.g., using a 9:1 DCM:MeOH system), though a time-based approach is generally reliable.

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, then further cool in an ice bath for 1-2 hours. The product should begin to precipitate as a solid.

  • Isolation: If precipitation is slow, the addition of diethyl ether can promote crystallization. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol followed by a generous amount of diethyl ether to remove residual acid and impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/ethanol, to yield a beige or off-white crystalline solid.

  • Drying: Dry the purified product under vacuum at 40-50°C to a constant weight. The expected yield is typically in the 75-85% range.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties
PropertyObservation / ValueSource(s)
CAS Number 98338-26-2[1]
Molecular Formula C₇H₁₅Br₂N[1][2]
Molecular Weight 273.01 g/mol [2][3]
Appearance Beige or off-white crystalline powder[2]
Melting Point 155-157 °C[1]
Spectroscopic Analysis

The following data represent the expected spectroscopic signatures for 4-(Bromomethyl)-1-methylpiperidine hydrobromide.

¹H NMR Spectroscopy (400 MHz, D₂O)

  • δ ~3.6-3.8 (m, 2H): Axial protons on C2 and C6 (adjacent to N⁺).

  • δ ~3.55 (d, J=6.5 Hz, 2H): Methylene protons of the bromomethyl group (-CH₂Br).

  • δ ~3.0-3.2 (m, 2H): Equatorial protons on C2 and C6.

  • δ ~2.95 (s, 3H): Methyl protons on the nitrogen atom (-N⁺-CH₃).

  • δ ~2.1-2.3 (m, 1H): Methine proton at C4.

  • δ ~2.0-2.1 (m, 2H): Axial protons on C3 and C5.

  • δ ~1.7-1.9 (m, 2H): Equatorial protons on C3 and C5.

Interpretation Note: In D₂O, the N⁺-H proton will exchange and will not be visible. The chemical shifts are estimates and can vary based on solvent and concentration. The complex multiplets arise from the conformational rigidity of the piperidine ring.

¹³C NMR Spectroscopy (100 MHz, D₂O)

  • δ ~53.5: C2, C6

  • δ ~42.5: N-CH₃

  • δ ~37.0: C4

  • δ ~35.0: CH₂Br

  • δ ~27.0: C3, C5

FT-IR Spectroscopy (KBr Pellet, cm⁻¹)

  • 2950-2800: C-H stretching (alkane).

  • 2700-2400 (broad): N⁺-H stretching from the hydrobromide salt.

  • 1450-1470: C-H bending.

  • ~660: C-Br stretching.

Mass Spectrometry (ESI+)

  • m/z: 192.07/194.07 [M+H]⁺. This corresponds to the free base form of the molecule, C₇H₁₅BrN⁺. The characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br) is the most definitive feature.

Safety, Handling, and Storage

Authoritative Grounding: The safety information is compiled from multiple safety data sheets (SDS) to provide a comprehensive overview.[1][4][5]

Hazard Identification
  • GHS Classification: Danger.[1]

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapours/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P310: Immediately call a POISON CENTER or doctor/physician.

Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be performed in a certified chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

  • Respiratory Protection: For handling large quantities or in case of poor ventilation, use a NIOSH-approved respirator with an appropriate cartridge.

Handling and Storage
  • Handling: Avoid all personal contact, including inhalation.[6] Prevent dust formation. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] The compound is hygroscopic and should be protected from moisture. Store locked up.[1][5]

Disposal

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Development

4-(Bromomethyl)-1-methylpiperidine hydrobromide is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial molecular fragment used in the synthesis of more complex drug candidates. Its role as a reactive intermediate allows for the efficient installation of the (1-methylpiperidin-4-yl)methyl group.

The diagram below illustrates its logical role in the drug discovery pipeline.

G A 4-(Bromomethyl)-1-methylpiperidine hydrobromide C Nucleophilic Substitution Reaction (Alkylation) A->C B Nucleophilic Substrate (e.g., Phenol, Amine, Thiol) B->C D Lead Compound (Piperidine-containing molecule) C->D Forms C-O, C-N, or C-S bond E Lead Optimization D->E SAR Studies F Drug Candidate E->F Improved Potency/PK

Role as a building block in a typical drug discovery workflow.

This moiety is valuable for several reasons:

  • Improving Solubility: The tertiary amine is basic (pKa ~9-10) and will be protonated at physiological pH, enhancing aqueous solubility.

  • Modulating Lipophilicity: The piperidine ring can be used to tune the overall lipophilicity (logP) of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Receptor Interactions: The positively charged nitrogen can form key ionic interactions or hydrogen bonds with biological targets such as GPCRs, ion channels, and enzymes.[8][9]

Conclusion

This technical guide has detailed a reliable and well-characterized method for the synthesis of 4-(Bromomethyl)-1-methylpiperidine hydrobromide. By understanding the underlying reaction mechanism and adhering to the specified experimental and safety protocols, researchers can confidently produce this valuable building block for application in medicinal chemistry and drug development. The comprehensive characterization data provided serves as a benchmark for quality control, ensuring the integrity of the material for subsequent synthetic transformations.

References

  • SURU Chemical. Bromination reaction mechanism Manufacturer & Supplier in China. Available from: [Link]

  • Amerigo Scientific. 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Available from: [Link]

  • MDPI. Biomedicines - Section Drug Discovery, Development and Delivery. Available from: [Link]

  • Cambridge Healthtech Institute. Drug Discovery Chemistry Conference. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Structural Analysis and Conformation of 4-(Bromomethyl)-1-methylpiperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals Abstract 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a key heterocyclic building block in medicinal chemistry, valued for its role in introducing the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a key heterocyclic building block in medicinal chemistry, valued for its role in introducing the 1-methylpiperidine-4-yl-methyl moiety into molecular scaffolds. Understanding its precise three-dimensional structure and conformational dynamics is paramount for rational drug design, as these features dictate its interaction with biological targets. This technical guide provides a comprehensive analysis of the structural and conformational properties of 4-(Bromomethyl)-1-methylpiperidine hydrobromide, synthesizing theoretical principles with proven experimental methodologies. We delve into its solid-state and solution-phase characteristics, offering detailed protocols for its synthesis and analysis using modern spectroscopic and computational techniques.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals. Its saturated, six-membered heterocyclic structure allows for complex three-dimensional arrangements of substituents, enabling precise spatial positioning for optimal target engagement. The N-methylpiperidine moiety, in particular, often imparts desirable pharmacokinetic properties, such as increased basicity and improved metabolic stability. 4-(Bromomethyl)-1-methylpiperidine hydrobromide serves as a reactive and versatile reagent for incorporating this valuable fragment. The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution, while the hydrobromide salt form ensures stability and ease of handling. A thorough understanding of its stereochemistry is therefore not merely academic but a critical component of its effective application.

Molecular Structure and Physicochemical Properties

The fundamental properties of 4-(Bromomethyl)-1-methylpiperidine hydrobromide are summarized below, providing a baseline for the subsequent in-depth analysis.

PropertyValueSource(s)
Molecular Formula C₇H₁₅Br₂N[CymitQuimica][1], [ChemicalBook][2]
Molecular Weight 273.01 g/mol [Amerigo Scientific][3]
Appearance Beige to white powder[CymitQuimica][1]
Melting Point 155-157 °C[ChemicalBook][4]
CAS Number 98338-26-2 (most common)[CymitQuimica][1]
Chemical Class Tertiary Amine, 6-membered Heterocycle[CymitQuimica][1]

Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of 4-(Bromomethyl)-1-methylpiperidine hydrobromide are foundational to its use in research and development.

Synthetic Pathway

A common and efficient synthesis route starts from the commercially available precursor, (1-methylpiperidin-4-yl)methanol. This pathway involves the conversion of the primary alcohol to an alkyl bromide, followed by salt formation.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Salt Formation Precursor (1-methylpiperidin-4-yl)methanol Intermediate 4-(Bromomethyl)-1-methylpiperidine Precursor->Intermediate PBr₃ or HBr Product 4-(Bromomethyl)-1-methylpiperidine Hydrobromide Intermediate->Product HBr (aq. or gas)

Caption: Synthetic workflow for 4-(Bromomethyl)-1-methylpiperidine hydrobromide.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-(Bromomethyl)-1-methylpiperidine hydrobromide from (1-methylpiperidin-4-yl)methanol.

Materials:

  • (1-methylpiperidin-4-yl)methanol

  • Phosphorus tribromide (PBr₃) or 48% aqueous Hydrobromic acid (HBr)

  • Diethyl ether (anhydrous)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrobromic acid (48% aqueous or gaseous)

Protocol using Phosphorus Tribromide (PBr₃): Causality: PBr₃ is an effective reagent for converting primary alcohols to alkyl bromides via an Sₙ2 mechanism, which typically proceeds with inversion of configuration (though this is irrelevant here as the starting material is not chiral at the reaction center)[5][6].

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve (1-methylpiperidin-4-yl)methanol (1.0 eq) in anhydrous diethyl ether.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add PBr₃ (0.4 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water. Basify the mixture to pH > 10 with a saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base, 4-(Bromomethyl)-1-methylpiperidine.

  • Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Add a stoichiometric amount of 48% aqueous HBr dropwise with vigorous stirring. The hydrobromide salt will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product.

Conformational Analysis: The Piperidinium Chair

The biological activity of piperidine-containing molecules is intrinsically linked to the conformation of the six-membered ring. Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain[7].

The N-Methyl Group: An Equatorial Preference

In N-methylpiperidine, the methyl group has a strong preference for the equatorial position. This preference, which is more pronounced than that of a methyl group on cyclohexane, is due to the avoidance of destabilizing 1,3-diaxial interactions with the axial hydrogens at C3 and C5[7]. In the protonated state (piperidinium ion), this equatorial preference is maintained.

The C4-Substituent: Axial vs. Equatorial Equilibrium

The 4-(bromomethyl) group can exist in either an axial or an equatorial position. The equilibrium between these two conformers is a critical determinant of the molecule's overall shape.

Conformational_Equilibrium cluster_info Key Influencing Factors Axial Axial Conformer (Bromomethyl group is axial) Equilibrium Axial->Equilibrium Equatorial Equatorial Conformer (Bromomethyl group is equatorial) Equilibrium->Equatorial Sterics Steric Hindrance Electrostatics Electrostatic Interactions (N⁺···Br δ⁻ dipole)

Caption: Conformational equilibrium of the 4-(bromomethyl) substituent.

  • Steric Factors: In the free base, the larger bromomethyl group would be expected to favor the more sterically spacious equatorial position to avoid 1,3-diaxial interactions.

  • Electrostatic Factors: In the hydrobromide salt, the nitrogen is protonated and positively charged (N⁺-H). This introduces a significant electrostatic interaction with the polar C-Br bond at the C4 position. If the bromomethyl group is axial, the C-Br dipole is oriented anti-periplanar to the C4-C3/C5 bonds, which can be stabilizing. More importantly, an attractive electrostatic interaction between the positively charged nitrogen and the partially negative bromine atom can stabilize the axial conformer. For many 4-substituted piperidinium salts with polar substituents, this electrostatic attraction can partially or even fully overcome the steric preference for the equatorial position[8].

Structural Elucidation Techniques

A multi-faceted approach combining X-ray crystallography, NMR spectroscopy, and computational modeling is required for a complete structural and conformational picture.

X-Ray Crystallography: The Solid-State Structure

Single-crystal X-ray diffraction provides the definitive solid-state structure. While a specific crystal structure for 4-(Bromomethyl)-1-methylpiperidine hydrobromide is not publicly available, analysis of related piperidinium bromide structures reveals key expected features[7][9][10].

Predicted Solid-State Features:

  • Piperidine Ring Conformation: The piperidine ring will adopt a chair conformation[7][9].

  • Substituent Positions: The N-methyl group will be in an equatorial position. The C4-bromomethyl group could be either axial or equatorial, depending on the crystal packing forces and the aforementioned electrostatic interactions.

  • Intermolecular Interactions: The crystal lattice will be stabilized by hydrogen bonds between the piperidinium N⁺-H donor and the bromide anion (Br⁻) acceptor. Weaker C-H···Br interactions are also expected to play a role in the crystal packing[10][11].

Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization: Obtain single crystals suitable for diffraction. This is often the most challenging step.

    • Method: Slow evaporation from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/ethyl acetate) or vapor diffusion.

  • Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Mount the crystal on a diffractometer equipped with a cryosystem (typically 100 K to reduce thermal motion). An initial set of frames is collected to determine the unit cell and crystal system. A full data collection strategy is then executed to measure the intensities of a large number of reflections.

  • Structure Solution and Refinement: The collected data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are identified and refined to best fit the experimental data, yielding precise bond lengths, angles, and the overall molecular conformation.

NMR Spectroscopy: Conformation in Solution

NMR spectroscopy is the most powerful tool for elucidating the structure and conformational dynamics in solution.

Predicted ¹H and ¹³C NMR Spectral Data: The following table provides predicted chemical shifts and key coupling constants based on data from analogous 4-substituted 1-methylpiperidines[8][12].

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Couplings / Notes
N-CH₃~2.8 - 3.0 (singlet)~45 - 48Sharp singlet, deshielded due to the positive charge on nitrogen.
H2/H6 (equatorial)~3.4 - 3.6 (multiplet)~54 - 57Deshielded due to proximity to N⁺. Shows geminal coupling to H2ax/H6ax and vicinal coupling to H3/H5 protons.
H2/H6 (axial)~2.9 - 3.2 (multiplet)~54 - 57Typically more shielded than their equatorial counterparts.
H3/H5 (equatorial)~2.0 - 2.2 (multiplet)~28 - 31Complex multiplet due to multiple couplings.
H3/H5 (axial)~1.6 - 1.8 (multiplet)~28 - 31Shielded relative to equatorial protons. The key to conformational analysis lies in the vicinal coupling constants (³J) involving these protons. A large coupling constant (³J > 10 Hz) indicates a trans-diaxial relationship between coupling partners, confirming a chair conformation[8][12].
H4~2.0 - 2.3 (multiplet)~37 - 40Broad multiplet, often difficult to resolve.
-CH₂Br~3.3 - 3.5 (doublet)~35 - 38A doublet due to coupling with H4. The chemical shift is significantly influenced by the electronegative bromine atom.

Advanced NMR Techniques for Conformation Assignment:

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects through-space correlations between protons that are close to each other (< 5 Å), irrespective of their bonding connectivity[4][13]. For conformational analysis, key NOESY correlations would be:

    • Axial Bromomethyl Group: A strong NOE between the -CH₂Br protons and the axial protons at C3 and C5.

    • Equatorial Bromomethyl Group: A strong NOE between the -CH₂Br protons and the equatorial protons at C3 and C5, and the axial proton at C4.

NOESY_Workflow Start Acquire 2D NOESY Spectrum Analysis Identify Cross-Peaks Start->Analysis Axial Axial Conformer (NOE: CH₂Br ↔ H3ax/H5ax) Analysis->Axial Correlation indicates proximity Equatorial Equatorial Conformer (NOE: CH₂Br ↔ H3eq/H5eq) Analysis->Equatorial Correlation indicates proximity Conclusion Determine Major Conformer in Solution Axial->Conclusion Equatorial->Conclusion

Caption: Logic workflow for using NOESY data to determine conformation.

Computational Modeling: An In Silico Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict and rationalize the structural and energetic properties of molecules[1][14].

Methodology: DFT Geometry Optimization

  • Model Building: Construct 3D models of both the axial and equatorial conformers of the 4-(Bromomethyl)-1-methylpiperidinium cation.

  • Geometry Optimization: Perform geometry optimization calculations using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p))[15]. The calculations should include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions.

  • Energy Calculation: After optimization, perform frequency calculations to confirm that the structures are true energy minima (no imaginary frequencies) and to obtain the Gibbs free energies.

  • Analysis: The relative Gibbs free energies of the axial and equatorial conformers will predict their relative populations at equilibrium. The optimized geometries provide theoretical bond lengths, angles, and dihedral angles that can be compared with experimental data.

Conclusion and Future Directions

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a structurally dynamic molecule whose utility in drug discovery is underpinned by its conformational behavior. This guide has established that it exists predominantly in a chair conformation with a strong preference for an equatorial N-methyl group. The C4-bromomethyl substituent exists in a solvent-dependent equilibrium between axial and equatorial positions, with the equatorial conformer generally favored but with significant stabilization of the axial form due to intramolecular electrostatic interactions.

Future work should focus on obtaining a definitive single-crystal X-ray structure to confirm the solid-state conformation and packing. Detailed, variable-temperature NMR studies in a range of solvents would provide precise thermodynamic parameters for the conformational equilibrium in solution. These experimental data would serve as an excellent benchmark for refining computational models, ultimately leading to a more predictive understanding of how this versatile building block behaves in the complex chemical environments relevant to drug development.

References

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

  • Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). ResearchGate. Available at: [Link]

  • Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. National Institutes of Health. Available at: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health. Available at: [Link]

  • Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed. Available at: [Link]

  • The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide Hemihydrate. ResearchGate. Available at: [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Europe PMC. Available at: [Link]

  • 2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl). MDPI. Available at: [Link]

  • 1H NMR spectrum of compound 4. ResearchGate. Available at: [Link]

  • Crystal structure of 4-amino-1-(4-methylbenzyl)pyridinium bromide. National Institutes of Health. Available at: [Link]

  • Computational Study on Piperazine-1,4-Diium Acetate Using Dft Investigations: Structural Aspects, Topological and Nonlinear Optical Properties. ResearchGate. Available at: [Link]

  • 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Pharmaffiliates. Available at: [Link]

  • DFT-optimized geometry of 1b shown from two different angles, and the... ResearchGate. Available at: [Link]

  • 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Amerigo Scientific. Available at: [Link]

  • DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. National Institutes of Health. Available at: [Link]

  • Alcohol to Bromide - Common Conditions. organic-chemistry.org. Available at: [Link]

  • How to interpret a NOESY NMR spectrum. YouTube. Available at: [Link]

  • A Systematic Study of DFT Performance for Geometry Optimizations of Ionic Liquid Clusters. PubMed. Available at: [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. Available at: [Link]

  • Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). Chemia. Available at: [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. Available at: [Link]

  • Using PBr3 to Replace Alcohols with Bromides via Sn2. YouTube. Available at: [Link]

  • Accommodating Protein Flexibility in Computational Drug Design. ASPET Journals. Available at: [Link]

  • DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. National Institutes of Health. Available at: [Link]

  • Scalable Anti-Markovnikov Hydrobromination of Aliphatic and Aromatic Olefins. The Royal Society of Chemistry. Available at: [Link]

  • PBr3-mediated unexpected reductive deoxygenation of α-aryl-pyridinemethanols: Synthesis of arylmethylpyridines. ResearchGate. Available at: [Link]

  • Conformational and functional analysis of molecular dynamics trajectories by Self-Organising Maps. Brunel University Research Archive. Available at: [Link]

  • 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Amerigo Scientific. Available at: [Link]

  • Process for the preparation of brominated compounds, especially from alcohols. Google Patents.
  • Computational Analysis and Conformational Modeling for Protein Structure and Interaction. MDPI Books. Available at: [Link]

  • SUPPORTING INFORMATION. WILEY-VCH. Available at: [Link]

  • Computational methods for exploring protein conformations. National Institutes of Health. Available at: [Link]

  • Conversion of alcohols to alkyl bromides using PBr3. Master Organic Chemistry. Available at: [Link]

  • On the synthesis and structure of reactive halonium ions. National Institutes of Health. Available at: [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. MDPI. Available at: [Link]

Sources

Exploratory

Spectroscopic Elucidation of 4-(Bromomethyl)-1-methylpiperidine Hydrobromide: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Bromomethyl)-1-methylpiperidine hydrobromide, a key intermediate in pharmaceutical synthesis. Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Bromomethyl)-1-methylpiperidine hydrobromide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a holistic understanding of the compound's structure and purity. The methodologies and interpretations presented herein are grounded in established scientific principles and field-proven insights to ensure technical accuracy and practical applicability.

Introduction

4-(Bromomethyl)-1-methylpiperidine hydrobromide (C₇H₁₅Br₂N) is a bifunctional molecule of significant interest in medicinal chemistry. Its piperidine core is a prevalent scaffold in numerous FDA-approved drugs, imparting favorable pharmacokinetic properties.[1] The presence of a reactive bromomethyl group allows for its use as a versatile building block for introducing the N-methylpiperidine moiety into a wide range of molecular architectures. The hydrobromide salt form enhances the compound's stability and crystallinity, facilitating its handling and purification. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and suitability for downstream applications.

Molecular Structure and Spectroscopic Overview

The structural integrity of 4-(Bromomethyl)-1-methylpiperidine hydrobromide is rigorously established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a definitive confirmation of the molecule's constitution.

cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirmation Structural Confirmation NMR_acq NMR Spectroscopy (¹H, ¹³C) NMR_interp Structural Elucidation (Connectivity, Stereochemistry) NMR_acq->NMR_interp IR_acq FT-IR Spectroscopy IR_interp Functional Group ID (N⁺-H, C-Br) IR_acq->IR_interp MS_acq Mass Spectrometry (ESI-MS) MS_interp Molecular Weight & Formula (Isotopic Pattern) MS_acq->MS_interp Structure Confirmed Structure of 4-(Bromomethyl)-1-methylpiperidine Hydrobromide NMR_interp->Structure IR_interp->Structure MS_interp->Structure

Caption: Spectroscopic Analysis Workflow

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Data Acquisition Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of 4-(Bromomethyl)-1-methylpiperidine hydrobromide and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

    • Process the data with an exponential window function and perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak.

    • Integrate all signals and determine the multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

    • Process the data with a larger line broadening factor (e.g., 1-2 Hz) and perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak.

FT-IR Data Acquisition Protocol
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

ESI-MS Data Acquisition Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

    • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

    • Ensure the mass analyzer is calibrated to provide high mass accuracy.

Conclusion

The comprehensive spectroscopic analysis of 4-(Bromomethyl)-1-methylpiperidine hydrobromide, employing NMR, IR, and MS techniques, provides a robust and unambiguous confirmation of its chemical structure. The data presented in this guide, including predicted spectral features and detailed experimental protocols, serves as a valuable resource for researchers in the pharmaceutical and chemical industries. Adherence to these analytical methodologies will ensure the quality and consistency of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • Pharmaffiliates. (n.d.). 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Retrieved from Pharmaffiliates website. [2]3. PubChem. (n.d.). 4-(bromomethyl)-1-methylpiperidine hydrobromide. Retrieved from PubChem website. [3]4. Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from Royal Society of Chemistry website.

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12). [4][5]6. SpectraBase. (2026). 4-(Bromomethyl)-1-methylpiperidine. Retrieved from SpectraBase website. [6]7. Sunway Pharm Ltd. (n.d.). 4-(Bromomethyl)-1-methylpiperidine. Retrieved from Sunway Pharm Ltd website. [7]8. CymitQuimica. (n.d.). 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Retrieved from CymitQuimica website. [8]9. Aceschem. (n.d.). CAS 100613-97-6 | 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Retrieved from Aceschem website. [9]10. International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2).

Sources

Foundational

Solubility and stability of 4-(Bromomethyl)-1-methylpiperidine hydrobromide in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 4-(Bromomethyl)-1-methylpiperidine hydrobromide Prepared by: Gemini, Senior Application Scientist Foreword: Navigating the Data Gap for a Key Synthetic Inter...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(Bromomethyl)-1-methylpiperidine hydrobromide

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating the Data Gap for a Key Synthetic Intermediate

In the landscape of drug discovery and development, understanding the fundamental physicochemical properties of synthetic intermediates is paramount. 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a key building block, valued for its bifunctional nature—a reactive bromomethyl group for alkylation and a piperidine scaffold common in many active pharmaceutical ingredients (APIs). However, a comprehensive, publicly available dataset on its solubility and stability profile is notably absent.

This guide is engineered to bridge that gap. As a Senior Application Scientist, my objective is not to merely present data where none exists, but to provide a robust framework for its empirical determination. This document synthesizes theoretical principles with field-proven, standardized methodologies to empower researchers. We will explore the causality behind experimental design, enabling you to generate reliable, reproducible data tailored to your specific applications. This is a guide to not just what to do, but why you do it, ensuring scientific integrity at every step.

Physicochemical Characterization

Before delving into solution behavior, a baseline understanding of the molecule's intrinsic properties is essential.

Structure:

Figure 1: Chemical Structure of 4-(Bromomethyl)-1-methylpiperidine hydrobromide

Chemical Structure (Note: Image is a representation)

The structure reveals two key features governing its properties:

  • Piperidinium Hydrobromide Salt: The nitrogen atom is protonated and paired with a bromide counter-ion. This salt structure strongly suggests an affinity for polar, protic solvents capable of solvating the ions.

  • Bromomethyl Group: This is a reactive electrophilic center, making the molecule an effective alkylating agent. It also represents the primary site of potential chemical instability, particularly susceptibility to nucleophilic attack (e.g., hydrolysis).

A summary of its known properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 98338-26-2 (also cited as 100613-97-6)[1][2][3][4]
Molecular Formula C₇H₁₅Br₂N[3][5]
Molecular Weight ~273.01 g/mol [3][5]
Appearance Beige to off-white powder/solid[3]
Melting Point 155-157 °C[6]
Purity (Typical) ≥95%[3][4]

Solubility Profile: Theoretical Considerations and Empirical Determination

Solubility is not an intrinsic constant but a dynamic equilibrium between the solid state and the solution phase, heavily influenced by the solvent system and temperature.

Theoretical Solubility Predictions

Based on its structure as a quaternary ammonium-like salt, we can make several logical predictions:[7][8][9]

  • High Polarity Solvents (Water, Methanol, Ethanol): Expected to have higher solubility due to strong ion-dipole interactions and hydrogen bonding that can effectively solvate both the piperidinium cation and the bromide anion.

  • Polar Aprotic Solvents (DMSO, DMF): Moderate to good solubility is likely. These solvents have large dipole moments capable of solvating the cation, though less effectively than protic solvents.

  • Low Polarity Solvents (Toluene, Hexanes): Very low solubility is expected. These solvents lack the ability to overcome the lattice energy of the ionic solid.

  • Chlorinated Solvents (Dichloromethane, Chloroform): Limited solubility is anticipated, though potentially higher than in non-polar hydrocarbons.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic (equilibrium) solubility is the Shake-Flask method. Its trustworthiness lies in ensuring the solution has reached a true equilibrium with an excess of the solid.

Rationale: This method directly measures the saturation point of a solution in contact with its solid phase over a sufficient duration, providing a true thermodynamic value rather than a kinetic one, which can often overestimate solubility.

Protocol Steps:

  • Preparation: Add an excess amount of 4-(Bromomethyl)-1-methylpiperidine hydrobromide to a series of vials, each containing a known volume (e.g., 5 mL) of the selected test solvent. "Excess" means enough solid remains visible after the equilibration period.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment monitoring concentration over time is recommended to validate the equilibration period.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to prevent artificially high results.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Determine the concentration of the compound in the diluted sample using the analytical method's calibration curve. Back-calculate to find the original concentration in the saturated solution. Express the result in mg/mL or mol/L.

Data Presentation

While specific experimental data is not publicly available, results from the protocol above should be summarized as shown in Table 2.

SolventTemperature (°C)Solubility (mg/mL)Classification
Water25[Experimental Value][e.g., Soluble]
Methanol25[Experimental Value][e.g., Freely Soluble]
Ethanol25[Experimental Value][e.g., Sparingly Soluble]
DMSO25[Experimental Value][e.g., Soluble]
Dichloromethane25[Experimental Value][e.g., Slightly Soluble]
Toluene25[Experimental Value][e.g., Insoluble]
Workflow Visualization: Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent vials B Agitate at constant Temp (24-48h) A->B C Settle Suspension B->C D Filter Supernatant (0.22 µm) C->D Withdraw aliquot E Dilute Sample D->E F Quantify by Validated HPLC E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Testing.

Stability Profile: Degradation Pathways and Assessment

The stability of an intermediate is critical for ensuring the quality of subsequent synthetic steps and for defining appropriate storage and handling conditions. The primary reactive sites on 4-(Bromomethyl)-1-methylpiperidine hydrobromide are the C-Br bond and the tertiary amine.

Theoretical Degradation Pathways
  • Hydrolysis: The bromomethyl group is analogous to a benzylic bromide, making it susceptible to Sₙ1 and Sₙ2 hydrolysis.[10] In the presence of water or other nucleophilic solvents (like alcohols), the bromine can be displaced to form the corresponding hydroxymethyl or alkoxymethyl derivative. This is likely the most significant degradation pathway in protic solutions.

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide.[11][12] This can be initiated by atmospheric oxygen over long periods or by oxidizing agents.

  • Elimination: Under basic conditions, dehydrohalogenation could potentially occur, though this is less likely than substitution for this specific structure.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is a systematic way to identify likely degradation products and establish the stability-indicating power of an analytical method.[13][14][15]

Rationale: By intentionally exposing the compound to conditions more severe than accelerated storage, we can rapidly predict its long-term stability and ensure our analytical method can separate the parent compound from any degradants that might form.

Protocol Steps:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent where it is known to be stable (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

    • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours (basic conditions are often more aggressive).

    • Oxidative Degradation: Mix with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution in a sealed vial at 60 °C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a photostable, transparent vial to light according to ICH Q1B guidelines.

  • Sample Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition. Neutralize the acidic and basic samples before dilution.

  • Chromatographic Analysis: Analyze all stressed samples, alongside an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of resolving the main peak from all new peaks (degradants). Peak purity analysis using a photodiode array (PDA) detector is essential.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the parent peak area in stressed vs. unstressed samples.

    • Identify the conditions under which the compound is most labile.

    • If coupled with a mass spectrometer (LC-MS), tentatively identify the structures of the major degradants.

Workflow Visualization: Forced Degradation Study

Stability_Workflow cluster_stress Stress Conditions Start Prepare Stock Solution (1 mg/mL in ACN) Control Unstressed Control (t=0) Start->Control Acid Acidic (0.1M HCl, 60°C) Start->Acid Base Basic (0.1M NaOH, RT) Start->Base Oxid Oxidative (3% H₂O₂, RT) Start->Oxid Therm Thermal (60°C) Start->Therm Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC-PDA/MS Control->Analysis Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Report Evaluate Peak Purity Calculate % Degradation Identify Degradants Analysis->Report

Caption: Workflow for a Forced Degradation Study.

Summary and Recommendations for Handling & Storage

While empirical data for 4-(Bromomethyl)-1-methylpiperidine hydrobromide is scarce, a combination of theoretical chemistry and standardized protocols provides a clear path forward for its safe and effective use.

  • Solubility: The compound is predicted to be most soluble in polar protic solvents like water and methanol. For non-aqueous reactions, polar aprotic solvents such as DMSO are likely viable. Pre-formulation solubility screening via the Shake-Flask method is strongly recommended before use in any process.

  • Stability: The primary stability concern is hydrolysis of the bromomethyl group. Contact with water, alcohols, and basic conditions should be minimized or carefully controlled. The tertiary amine presents a secondary site for oxidation.

  • Recommended Storage: Based on its potential for hydrolysis and general best practices, the compound should be stored sealed in a dry, inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8 °C) . This mitigates both moisture-driven degradation and slows the kinetics of any potential oxidative or thermal processes.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently characterize 4-(Bromomethyl)-1-methylpiperidine hydrobromide, ensuring its quality and performance in critical synthetic applications.

References

  • Copenhafer, D. T., & Kraus, C. A. (1951). Solubilities of Quaternary Ammonium Salts in Certain Organic Solvents. Journal of the American Chemical Society, 73(9), 4557–4559. [Link]

  • Aubel-Sadron, G., Beck, G., & Ebel, J. P. (1961). [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. Biochimica et Biophysica Acta, 53, 11–18. [Link]

  • Jones, G. D. (1972). U.S. Patent No. 3,637,520. U.S.
  • Yoshida, Y., et al. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega, 4(8), 13536–13545. [Link]

  • Wang, J. J., & Pang, K. H. (2007). Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. Fluid Phase Equilibria, 251(2), 149-156. [Link]

  • Sari, S., et al. (2020). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]

  • Hunt, I. (n.d.). Ch 11: Eliminations of benzylic systems. University of Calgary. Retrieved January 3, 2026, from [Link]

  • Kumar, A., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Natural Product Research, 35(8), 1338-1343. [Link]

  • LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved January 3, 2026, from [Link]

  • Møller, K. H., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(1), 169-182. [Link]

  • Gnecco, F., et al. (2021). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Molecules, 26(11), 3326. [Link]

  • Pharmaffiliates. (n.d.). CAS No: 100613-97-6 | Product Name: 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Retrieved January 3, 2026, from [Link]

  • Amerigo Scientific. (n.d.). 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Retrieved January 3, 2026, from [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Megriche, A. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. [Link]

  • Berges, D. A., et al. (2000). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. Journal of the Chemical Society, Perkin Transactions 1, (20), 3499-3504. [Link]

  • ResearchGate. (2015). 1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines and their transformation into piperidin-3-ones through an unprecedented ring expansion-oxidation protocol. [Link]

Sources

Exploratory

Thermochemical properties of 4-(Bromomethyl)-1-methylpiperidine hydrobromide

An In-depth Technical Guide to the Thermochemical Properties of 4-(Bromomethyl)-1-methylpiperidine Hydrobromide Abstract 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a key heterocyclic building block in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of 4-(Bromomethyl)-1-methylpiperidine Hydrobromide

Abstract

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a key heterocyclic building block in medicinal chemistry, valued for its role in synthesizing complex molecular architectures with potential therapeutic applications. A thorough understanding of its thermochemical properties is fundamental to ensuring stability, predicting reactivity, and optimizing its use in drug development pipelines. This guide provides a comprehensive overview of the methodologies—both experimental and computational—required to characterize the thermochemical profile of this compound. While direct experimental data for this specific salt is not extensively published, this document synthesizes field-proven insights from studies on analogous piperidine derivatives to establish a robust framework for its analysis. We will explore the causality behind experimental choices, detail self-validating protocols, and provide a roadmap for future research.

Introduction and Significance

4-(Bromomethyl)-1-methylpiperidine hydrobromide (CAS No: 98338-26-2, Molecular Formula: C₇H₁₅Br₂N) is a bifunctional molecule featuring a reactive bromomethyl group and a tertiary amine integrated into a piperidine scaffold.[1][2] The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, contributing to improved pharmacokinetic properties such as solubility and bioavailability.[3] The hydrobromide salt form enhances crystallinity and stability, making it suitable for storage and handling.

The thermochemical properties of an active pharmaceutical ingredient (API) or an intermediate, such as its enthalpy of formation (ΔfH°), heat capacity (Cp), and thermal stability, are critical parameters in drug development.[4] They govern:

  • Chemical Stability: Predicting degradation pathways and shelf-life.

  • Reaction Energetics: Ensuring the safety and efficiency of synthetic scale-up.

  • Physical Form Stability: Understanding polymorphism and phase transitions, which impact solubility and dissolution rates.

  • Computational Modeling: Providing benchmark data for developing and validating computational models that can accelerate drug discovery.[5]

This guide will detail the authoritative methods for determining these crucial properties.

Synthesis and Characterization Overview

The synthesis of 4-substituted piperidines often involves multi-step processes starting from commercially available isonipecotates. A general pathway may involve N-alkylation, reduction of the ester group to an alcohol, conversion of the alcohol to a halide, and finally, reaction with hydrobromic acid to form the stable salt.[6]

Prior to any thermochemical investigation, the purity of the compound must be rigorously established using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, elemental analysis, and High-Performance Liquid Chromatography (HPLC). The presence of impurities, such as residual solvents or synthetic byproducts, can significantly skew calorimetric measurements.

Experimental Determination of Thermochemical Properties

A multi-technique approach is essential for a comprehensive experimental thermochemical characterization. The workflow below outlines the key experiments and their purpose.

G cluster_0 Thermochemical Analysis Workflow Sample Pristine Sample (>99.5% Purity) TGA Thermogravimetric Analysis (TGA) Sample->TGA Assess thermal stability DSC Differential Scanning Calorimetry (DSC) Sample->DSC Determine phase transitions & Cp CombCal Static Bomb Combustion Calorimetry Sample->CombCal Determine energy of combustion VapCal Calvet Microcalorimetry Sample->VapCal Determine volatility Decomp Decomposition Temperature (Td) TGA->Decomp Phase Melting Point (Tm) Enthalpy of Fusion (ΔfusH) DSC->Phase Cp Heat Capacity (Cp) DSC->Cp Hf_solid ΔfH°(s, 298.15 K) CombCal->Hf_solid H_sub Enthalpy of Sublimation (ΔsubH) VapCal->H_sub Hf_gas ΔfH°(g, 298.15 K) Hf_solid->Hf_gas H_sub->Hf_gas

Caption: Experimental workflow for comprehensive thermochemical characterization.

Thermal Stability and Phase Behavior: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are frontline techniques for assessing the thermal behavior of solid materials.[7] For a piperidinium salt, these methods reveal the upper-temperature limit of its stability and characterize its phase transitions.[8][9]

Experimental Protocol: DSC/TGA Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium). Calibrate the TGA instrument for mass using standard weights.

  • Sample Preparation: Accurately weigh 3–5 mg of 4-(Bromomethyl)-1-methylpiperidine hydrobromide into an aluminum DSC pan. For TGA, a ceramic pan may be used.

  • TGA Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature above the expected decomposition (e.g., 400 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).

    • Record the mass loss as a function of temperature. The onset temperature of significant mass loss is the decomposition temperature (Td).

  • DSC Method:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C) to establish a baseline.

    • Ramp the temperature to a point just below the determined Td at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow. Endothermic peaks typically correspond to melting (Tm), and the integrated area of the peak yields the enthalpy of fusion (ΔfusH).[7]

    • To measure heat capacity (Cp), a modulated DSC method is employed, which applies a sinusoidal temperature perturbation over the linear heating ramp.

Enthalpy of Formation: Static Bomb Combustion Calorimetry

The standard molar enthalpy of formation (ΔfH°) is a cornerstone thermochemical property. For solid organic compounds, it is determined indirectly by measuring the energy of combustion (ΔcU°) in a high-pressure oxygen environment using a static bomb calorimeter.[10]

Experimental Protocol: Combustion Calorimetry

  • Calorimeter Calibration: Determine the energy equivalent of the calorimeter (εcalor) by combusting a certified standard, typically benzoic acid, under controlled conditions. This is a critical step for data trustworthiness.

  • Sample Preparation:

    • Press approximately 0.5–0.8 g of the hydrobromide salt into a pellet.

    • Accurately weigh the pellet and place it in the crucible of the calorimetric bomb.

    • Attach a cotton fuse of known mass and energy of combustion.

    • Add a small, precise amount of distilled water (e.g., 1 mL) to the bomb to ensure all halogen products form the corresponding aqueous acid (HBr(aq)).

  • Combustion:

    • Seal the bomb and charge it with high-purity oxygen to a pressure of 3.0 MPa.

    • Submerge the bomb in the calorimeter's water jacket, which has a precisely known mass of water.

    • After thermal equilibrium is reached, ignite the sample and record the temperature change of the water jacket with high precision (e.g., to 10⁻⁴ K).

  • Data Analysis: The standard massic energy of combustion (Δcu°) is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and corrections for the fuse ignition and the formation of nitric acid from residual atmospheric nitrogen. The standard molar enthalpy of formation in the condensed state, ΔfH°(s), is then derived using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and aqueous HBr).

Enthalpy of Sublimation: Calvet Microcalorimetry

To determine the gas-phase enthalpy of formation, the enthalpy of sublimation (ΔgcrH°) must be measured. This value represents the energy required to transition the molecule from the solid to the gas phase. For compounds with low volatility, high-temperature Calvet microcalorimetry is the method of choice.[10] This technique measures the heat flow associated with the sublimation of a sample under vacuum as a function of temperature.

Computational Thermochemistry

In the absence of experimental data, or to complement it, computational quantum chemistry provides a powerful tool for predicting thermochemical properties. High-accuracy composite methods are often employed.

G cluster_0 Computational Derivation of ΔfH°(g) Opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) SPE Single-Point Energy Calculation (High-Level Theory, e.g., G3MP2B3) Opt->SPE Use optimized geometry ZPE Add Thermal Corrections (ZPE, vibrational, rotational, translational energies) Opt->ZPE AtomE Calculate Total Atomization Energy (TAE) SPE->AtomE CalcHf Calculate ΔfH°(g, 0 K) AtomE->CalcHf ExpHf Use Experimental ΔfH° of atoms (C, H, N, Br) ExpHf->CalcHf FinalHf Final ΔfH°(g, 298.15 K) CalcHf->FinalHf ZPE->FinalHf

Caption: Workflow for calculating gas-phase enthalpy of formation.

Studies on related methyl- and dimethylpiperidines have shown that composite methods like G3MP2B3 can yield results in excellent agreement with experimental data.[11] For 4-(Bromomethyl)-1-methylpiperidine, the computational approach would involve:

  • Conformational Analysis: Identifying the lowest energy conformer of the molecule (e.g., chair conformation with the substituent in an equatorial position).

  • Isodesmic Reactions: Calculating the enthalpy of reaction for a hypothetical reaction where the number and type of bonds are conserved. This allows for significant error cancellation. For the title compound, a suitable reaction might be: 4-(Bromomethyl)-1-methylpiperidine + Methane + Piperidine → 1-Methylpiperidine + 4-Methylpiperidine + Bromomethane By calculating the ΔrH° for this reaction and using known experimental ΔfH° values for the other species, the unknown ΔfH° can be derived with high accuracy.[12][13][14][15]

Benchmarking studies are crucial for selecting the right computational method, as different density functional theory (DFT) functionals can vary in performance for specific molecular classes.[16]

Data Summary and Expected Values

While specific experimental values for 4-(Bromomethyl)-1-methylpiperidine hydrobromide are not available in the cited literature, we can present its known physical properties and compare them with thermochemical data from a related, well-studied compound, 1-methylpiperidine.

Table 1: Known Physical Properties of the Title Compound

PropertyValueSource(s)
CAS Number98338-26-2[2][17][18]
Molecular FormulaC₇H₁₅Br₂N[1][2]
Molecular Weight273.01 g/mol [17][18]
AppearanceBeige to white powder[18]
Storage Temp.2-8°C, Inert Atmosphere[19]

Table 2: Comparative Thermochemical Data

Property1-Methylpiperidine (Liquid)4-(Bromomethyl)-1-methylpiperidine hydrobromide (Solid)
ΔfH°(liquid, 298.15 K) -95.9 ± 1.6 kJ·mol⁻¹[11]Unknown, expected to be significantly more negative due to bromination and salt formation.
ΔfH°(gas, 298.15 K) -59.1 ± 1.7 kJ·mol⁻¹[11]Unknown. Derivable from ΔfH°(s) and ΔsubH°.
Thermal Stability N/AExpected to be a high-melting solid, decomposing at elevated temperatures. TGA/DSC required for quantification.

The presence of the C-Br bond and, more significantly, the ionic interactions in the hydrobromide salt crystal lattice, will contribute substantial stability. The lattice energy of the salt will make its enthalpy of formation much more negative than that of its neutral counterparts.

Conclusion

A comprehensive understanding of the thermochemical properties of 4-(Bromomethyl)-1-methylpiperidine hydrobromide is essential for its effective and safe application in pharmaceutical development. This guide has outlined the integrated experimental and computational workflows necessary for a complete characterization. The gold-standard techniques of static bomb combustion calorimetry, differential scanning calorimetry, thermogravimetric analysis, and Calvet microcalorimetry, when combined with high-level computational methods, can provide the accurate data required by researchers. The protocols and insights presented here, grounded in authoritative studies of related piperidine compounds, serve as a robust framework for future investigations into this important synthetic intermediate.

References

  • McLean, A., et al. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. U.S. Department of the Interior, Bureau of Mines.
  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Retrieved from [Link]

  • Ribeiro da Silva, M. A. V., et al. (2009). Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines. The Journal of Organic Chemistry, 74(15), 5357–5363. Available from: [Link]

  • Lupyan, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2945. Available from: [Link]

  • Google Patents. (n.d.). EP0881215B1 - Process for the preparation of 4-methylenepiperidines.
  • Pringle, J. M., et al. (2006). Thermal phase behaviour of N-alkyl-N-methylpyrrolidinium and piperidinium bis(trifluoromethanesulfonyl)imide salts. Journal of Materials Chemistry, 16(44), 10378-10386. Available from: [Link]

  • Ribeiro da Silva, M. A. V., & Cabral, J. I. T. A. (2006). Experimental Study on the Thermochemistry of Some Derivatives of Piperidinol. Journal of Chemical & Engineering Data, 51(5), 1793–1797. Available from: [Link]

  • Duda, M., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling. Available from: [Link]

  • Domínguez-Pérez, M., et al. (2021). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. Materials, 14(21), 6296. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine Reaction Thermochemistry Data. NIST Chemistry WebBook. Retrieved from [Link]

  • Fannin, A. A., et al. (1984). Physicochemical properties of piperidinium, ammonium, pyrrolidinium and morpholinium cations based ionic liquids paired with bis(trifluoromethylsulfonyl)imide anion. Journal of Physical Chemistry, 88(12), 2614-2621. Available from: [Link]

  • Madabushi, R., et al. (2022). Review: Role of Model-Informed Drug Development Approaches in the Lifecycle of Drug Development and Regulatory Decision-Making. Pharmaceutical Research, 39(8), 1669–1680. Available from: [Link]

  • Portilla-Santamaría, E., et al. (2022). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–799. Available from: [Link]

  • Active Thermochemical Tables. (n.d.). Bromoform Enthalpy of Formation. Retrieved from [Link]

  • Ndong, P. R., et al. (2020). Synthesis, Characterization and Thermal Analysis of an Organic-Inorganic Hybrid Salt Involving Trans-Diaquabis(oxalato-κ2O1,O2)chromate(III) Complex Anion with Piperidinium as Counter Cation. Crystal Structure Theory and Applications, 9(2), 29-41. Available from: [Link]

  • Active Thermochemical Tables. (n.d.). Methyl Bromide Enthalpy of Formation. Retrieved from [Link]

  • Madabushi, R., et al. (2022). Review: Role of Model-Informed Drug Development Approaches in the Lifecycle of Drug Development and Regulatory Decision-Making. Pharmaceutical Research, 39(8), 1669–1680. Available from: [Link]

  • Active Thermochemical Tables. (n.d.). Bromoform Enthalpy of Formation (l). Retrieved from [Link]

  • Active Thermochemical Tables. (n.d.). Bromide Enthalpy of Formation (aq). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Potential Hazards and Safe Handling of 4-(Bromomethyl)-1-methylpiperidine hydrobromide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a heterocyclic building block utilized in medi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a heterocyclic building block utilized in medicinal chemistry and pharmaceutical development. As a bifunctional molecule containing a reactive bromomethyl group and a tertiary amine, it presents a unique set of handling challenges. This guide provides a comprehensive overview of the potential hazards associated with this compound and details rigorous, field-proven protocols for its safe handling, storage, and disposal. By elucidating the causality behind experimental and safety choices, this document serves as an essential resource for laboratory personnel, ensuring a culture of safety and scientific integrity.

Compound Profile and Hazard Identification

Chemical Identity
Identifier Value
Chemical Name 4-(Bromomethyl)-1-methylpiperidine hydrobromide
Synonyms 4-(bromomethyl)-1-methylpiperidinehydrobromide
CAS Number 98338-26-2[1][2]
Molecular Formula C₇H₁₅Br₂N[3][4][5]
Molecular Weight 273.01 g/mol [2][4][5]
Appearance Beige to off-white powder or solid[4]
Melting Point 155-157 °C[6]
GHS Hazard Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The identified hazards are significant and require stringent control measures.

  • Acute Toxicity, Oral (Harmful): Harmful if swallowed[1].

  • Skin Corrosion/Irritation (Irritant/Corrosive): Causes skin irritation, with some sources indicating it can cause severe skin burns[1][6].

  • Eye Damage/Irritation (Severe Irritant/Corrosive): Causes serious eye irritation, with a high potential for causing severe eye damage[1][6].

  • Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation): May cause respiratory irritation[1].

Expert Insight: The presence of a bromomethyl group suggests that this compound is a potential alkylating agent. Alkylating agents are a class of reactive compounds that can transfer an alkyl group to nucleophilic sites on other molecules, including biological macromolecules like DNA. This reactivity is the basis for its utility in synthesis but also the root of its primary health hazards. The hydrobromide salt form can also contribute to its irritant properties.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safely handling 4-(Bromomethyl)-1-methylpiperidine hydrobromide is the implementation of a multi-layered safety approach, starting with engineering controls and supplemented by appropriate PPE.

Primary Engineering Controls

All manipulations of solid 4-(Bromomethyl)-1-methylpiperidine hydrobromide and its solutions must be conducted in a properly functioning and certified chemical fume hood[7]. This is non-negotiable and serves to prevent the inhalation of airborne particles and vapors. The fume hood sash should be kept as low as possible during all operations.

Personal Protective Equipment (PPE) Selection and Use

Given the corrosive and irritant nature of this compound, meticulous selection and use of PPE are critical.

  • Hand Protection: Double gloving is mandatory. An inner pair of nitrile gloves should be worn under the cuff of the lab coat, with an outer pair of thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber) worn over the cuff. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected[8].

  • Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are the minimum requirement. Given the risk of severe eye damage, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during reactions that have the potential to splash[9].

  • Body Protection: A flame-resistant laboratory coat is required. For operations with a higher risk of splashes, a chemically resistant apron or a disposable, poly-coated gown should be worn over the lab coat[9][10].

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during the cleanup of large spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. All personnel requiring respirator use must be medically cleared, trained, and fit-tested in accordance with institutional and regulatory guidelines[8].

PPE_Hierarchy fume_hood fume_hood hands hands fume_hood->hands Primary barrier face face fume_hood->face Primary barrier body body fume_hood->body Primary barrier resp resp hands->resp Escalate for spills & high-risk tasks face->resp Escalate for spills & high-risk tasks body->resp Escalate for spills & high-risk tasks sop sop sop->fume_hood Dictates use

Safe Handling and Storage Protocols

Weighing and Dispensing
  • Causality: Weighing the solid compound is a high-risk activity for generating airborne dust.

  • Protocol:

    • Designate a specific area within the fume hood for weighing.

    • Use a disposable weighing boat or paper.

    • Tare the balance with the empty weighing container.

    • Slowly and carefully transfer the desired amount of the compound using a clean spatula. Avoid any rapid movements that could create dust.

    • Once the desired weight is obtained, carefully close the primary container.

    • Gently tap the weighing container to settle any loose powder before moving it.

    • Clean the spatula and the weighing area with a solvent-dampened cloth immediately after use.

Solution Preparation
  • Causality: The dissolution process can be exothermic and may generate vapors.

  • Protocol:

    • Add the solvent to the reaction vessel first.

    • Slowly add the weighed 4-(Bromomethyl)-1-methylpiperidine hydrobromide to the solvent with stirring.

    • Be aware of potential incompatibilities. Avoid strong oxidizing agents and strong bases, as these can lead to vigorous or uncontrolled reactions[7]. The piperidine moiety is basic and will react with strong acids, while the bromomethyl group is susceptible to nucleophilic attack.

Storage
  • Causality: Improper storage can lead to degradation of the compound and create unsafe conditions.

  • Protocol:

    • Store in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area, away from direct sunlight[7].

    • Store separately from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals[7]. A designated cabinet for corrosive and reactive solids is recommended.

Emergency Procedures: A Validating System of Response

Accidental Exposure
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[11]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes in an emergency shower. Seek immediate medical attention.[11]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[7][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][12]
Spill Response
  • Causality: A rapid and correct response to a spill is critical to prevent wider contamination and exposure.

  • Protocol for Small Spills (within a fume hood):

    • Alert others in the immediate area.

    • Ensure appropriate PPE is worn.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. For bromine-containing compounds, a final wipe with a dilute solution of sodium thiosulfate can help neutralize any residual reactive bromine species.

    • Place all contaminated materials (absorbent, wipes, gloves) into the hazardous waste container.

  • Protocol for Large Spills (outside a fume hood):

    • EVACUATE the area immediately.

    • Alert others to evacuate and activate the nearest fire alarm if necessary.

    • Close the laboratory doors to contain the spill.

    • Call emergency services and the institutional environmental health and safety (EHS) office immediately.

    • Provide emergency responders with the Safety Data Sheet (SDS) for the compound.

    • Do not re-enter the area until it has been cleared by EHS professionals.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Alert_Small Alert_Small Assess->Alert_Small Small Evacuate Evacuate Assess->Evacuate Large

Waste Disposal

  • Causality: As a halogenated organic compound, 4-(Bromomethyl)-1-methylpiperidine hydrobromide requires disposal as regulated hazardous waste to prevent environmental contamination.

  • Protocol:

    • All waste containing this compound, including excess solid, solutions, and contaminated materials, must be collected in a designated, properly labeled hazardous waste container.

    • The container must be kept closed except when adding waste.

    • Do not mix this waste with incompatible materials.

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Typically, this involves incineration at a licensed facility[3][7]. Never dispose of this chemical down the drain or in the regular trash[8].

Conclusion

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a valuable reagent in drug discovery and development, but its potential hazards demand a high level of respect and caution. By understanding its reactivity and adhering to the multi-layered safety protocols outlined in this guide—from engineering controls and meticulous PPE selection to rigorous handling procedures and emergency preparedness—researchers can mitigate the risks effectively. A proactive and informed approach to safety is not merely a regulatory requirement; it is a fundamental component of scientific excellence and responsible research.

References

  • Halyard. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 100613-97-6 | Product Name : 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Retrieved from [Link]

  • Stericycle. (n.d.). Navigating the Complexities of Managing Pharmaceutical Waste. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills. Retrieved from [Link]

  • Washington State University. (n.d.). Bromine Safety Sheet. Retrieved from [Link]

Sources

Exploratory

The Strategic Synthesis and Application of 4-(Bromomethyl)-1-methylpiperidine Hydrobromide: A Technical Guide for Drug Development Professionals

Introduction: The Ascendancy of the Piperidine Scaffold in Modern Drug Discovery The piperidine ring, a simple six-membered nitrogenous heterocycle, represents one of the most prolific and functionally versatile scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a simple six-membered nitrogenous heterocycle, represents one of the most prolific and functionally versatile scaffolds in contemporary medicinal chemistry. Its prevalence in over one hundred commercially available drugs, spanning therapeutic areas from oncology to central nervous system (CNS) disorders, underscores its significance.[1] The conformational flexibility of the piperidine ring, coupled with its ability to engage in a multitude of intermolecular interactions, renders it an ideal framework for the design of novel therapeutic agents.[2][3] This guide delves into the discovery, synthesis, and strategic application of a key piperidine-based building block: 4-(Bromomethyl)-1-methylpiperidine hydrobromide. This reagent serves as a critical linchpin in the construction of complex molecular architectures, enabling the exploration of novel chemical space in the pursuit of innovative therapeutics.

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of 4-(Bromomethyl)-1-methylpiperidine hydrobromide is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 98338-26-2[4]
Molecular Formula C₇H₁₅Br₂N[4]
Molecular Weight 273.01 g/mol [4]
Appearance Beige powder[4]
Melting Point 155-157 °C[5]
Purity ≥95%[4]

Historical Context and Rationale for Development

While a singular "discovery" event for 4-(Bromomethyl)-1-methylpiperidine hydrobromide is not prominently documented in seminal literature, its emergence can be understood as a logical progression in the field of medicinal chemistry. The historical development of piperidine-containing drugs has seen a consistent need for versatile building blocks that allow for the introduction of the piperidine moiety into larger, more complex molecules.[6][7] The strategic placement of a reactive bromomethyl group at the 4-position of the N-methylpiperidine core provides a key functional handle for synthetic chemists. This "activated" methyl group is primed for nucleophilic substitution, enabling the facile covalent linkage of the piperidine scaffold to a wide array of substrates. The hydrobromide salt form enhances the compound's stability and improves its handling characteristics, making it a reliable reagent in multi-step synthetic campaigns.

Synthetic Pathway and Mechanistic Insights

The most logical and industrially scalable synthesis of 4-(Bromomethyl)-1-methylpiperidine hydrobromide proceeds from the readily available precursor, (1-methylpiperidin-4-yl)methanol. The key transformation is the conversion of the primary alcohol to a bromide.

Overall Reaction Scheme

G cluster_reactant (1-methylpiperidin-4-yl)methanol cluster_product 4-(Bromomethyl)-1-methylpiperidine hydrobromide reactant product reactant->product HBr, H₂O₂ reactant_img product_img

Caption: Synthesis of 4-(Bromomethyl)-1-methylpiperidine hydrobromide.

Plausible Reaction Mechanism

The bromination of (1-methylpiperidin-4-yl)methanol can be effectively achieved using a combination of hydrobromic acid (HBr) and an oxidizing agent such as hydrogen peroxide (H₂O₂). This method offers a greener and safer alternative to traditional brominating agents.

  • Protonation of the Alcohol: The synthesis commences with the protonation of the hydroxyl group of (1-methylpiperidin-4-yl)methanol by the strong acid, HBr. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

  • Nucleophilic Attack by Bromide: The bromide ion (Br⁻), generated from HBr, then acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group. This proceeds via an Sₙ2 mechanism, resulting in the displacement of a water molecule and the formation of the C-Br bond.

  • In-situ Generation of Bromine (with H₂O₂): In methodologies employing hydrogen peroxide, H₂O₂ oxidizes HBr to elemental bromine (Br₂), which can then participate in the bromination reaction.

  • Salt Formation: The basic nitrogen of the piperidine ring is protonated by the excess HBr present in the reaction mixture, leading to the formation of the hydrobromide salt. This salt is typically a crystalline solid, which facilitates its isolation and purification.

Experimental Protocol (Illustrative)

The following is a generalized, illustrative protocol based on established bromination methodologies.[2] Researchers should optimize conditions for their specific scale and equipment.

Materials:

  • (1-methylpiperidin-4-yl)methanol

  • Hydrobromic acid (48% aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol

  • Diethyl ether

Procedure:

  • To a stirred solution of (1-methylpiperidin-4-yl)methanol in a suitable solvent (e.g., methanol), add hydrobromic acid (48% aq.) dropwise at 0-5 °C.

  • After the initial addition, allow the mixture to stir for a short period before slowly adding hydrogen peroxide (30% aq.) while maintaining the temperature below 10 °C.

  • Once the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with diethyl ether to precipitate the product.

  • The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 4-(Bromomethyl)-1-methylpiperidine hydrobromide as a beige powder.

Applications in Drug Discovery and Development

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a valuable building block in the synthesis of a variety of biologically active molecules. Its utility stems from the ease with which the bromomethyl group can undergo nucleophilic substitution, allowing for the introduction of the N-methylpiperidine-4-ylmethyl moiety into a target scaffold.

Case Study: Synthesis of CCR5 Receptor Antagonists

A notable application of this intermediate is in the synthesis of piperazine-based CCR5 antagonists, which are investigated as potential anti-HIV agents.[3] The synthesis of these complex molecules often involves the coupling of a piperazine core with a substituted piperidine. 4-(Bromomethyl)-1-methylpiperidine hydrobromide serves as a key electrophile in this coupling reaction, reacting with a nucleophilic nitrogen on the piperazine ring to form the desired C-N bond.

G start 4-(Bromomethyl)-1-methylpiperidine hydrobromide product CCR5 Antagonist Precursor start->product Nucleophilic Substitution piperazine Piperazine Derivative (Nucleophile) piperazine->product api Active Pharmaceutical Ingredient (API) product->api Further Synthetic Steps

Caption: Role in the synthesis of CCR5 antagonists.

Case Study: Development of T-type Calcium Channel Inhibitors

In the development of novel treatments for neurological disorders such as epilepsy and Parkinson's disease, 1,4-substituted piperidines have emerged as potent and selective inhibitors of T-type calcium channels.[8] The synthesis of these inhibitors often involves the use of 4-functionalized piperidine building blocks. 4-(Bromomethyl)-1-methylpiperidine hydrobromide can be utilized to introduce the N-methylpiperidine-4-ylmethyl group, which can be crucial for modulating the potency and selectivity of the final compound.

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions must be observed when handling 4-(Bromomethyl)-1-methylpiperidine hydrobromide. It is classified as a corrosive substance and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

4-(Bromomethyl)-1-methylpiperidine hydrobromide stands as a testament to the power of strategic molecular design in drug discovery. Its development, driven by the persistent need for versatile and reliable building blocks, has provided medicinal chemists with a powerful tool for the synthesis of novel therapeutics. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, is essential for any researcher or drug development professional seeking to leverage the advantageous properties of the piperidine scaffold in their programs.

References

Foundational

Reactivity profile of the bromomethyl group in 4-(Bromomethyl)-1-methylpiperidine hydrobromide

An In-Depth Technical Guide to the Reactivity Profile of 4-(Bromomethyl)-1-methylpiperidine Hydrobromide Abstract This technical guide provides a comprehensive analysis of the chemical reactivity of 4-(bromomethyl)-1-met...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 4-(Bromomethyl)-1-methylpiperidine Hydrobromide

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 4-(bromomethyl)-1-methylpiperidine hydrobromide, a versatile building block in modern synthetic and medicinal chemistry. The document elucidates the key structural and electronic factors governing the reactivity of the primary alkyl bromide functionality. Emphasis is placed on the predominant S_N2 reaction pathway, influenced by the electron-withdrawing nature of the protonated piperidine ring. This guide offers field-proven insights into experimental design, including detailed protocols for nucleophilic substitution, considerations for solvent and base selection, and potential side reactions. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this reagent in complex molecule synthesis.

Introduction: A Key Building Block for Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile scaffold for introducing diverse functional groups. 4-(Bromomethyl)-1-methylpiperidine hydrobromide emerges as a particularly valuable synthetic intermediate. It combines the robust piperidine core with a reactive bromomethyl group, an electrophilic handle primed for covalent bond formation.

Understanding the nuanced reactivity of this reagent is paramount for its effective application. This guide dissects the interplay of steric, electronic, and salt-form effects that define its chemical behavior, providing a predictive framework for reaction design and optimization. The piperidine motif is central to compounds targeting a wide range of biological systems, including dopamine transporters, highlighting its importance in developing treatments for substance-use disorders and ADHD.[2][3]

Physicochemical & Structural Properties

A precise understanding of the reagent's physical properties is the foundation of its effective use in synthesis. The hydrobromide salt form significantly influences its solubility and handling characteristics.

PropertyValueSource(s)
CAS Number 98338-26-2[4][5][6]
Molecular Formula C₇H₁₅Br₂N[4][7]
Molecular Weight 273.01 g/mol [4][7][8]
Appearance Beige to white powder/solid[4]
Melting Point 155-157 °C[6]
SMILES CN1CCC(CBr)CC1.[H]Br[5][9]
InChI Key LPWSSZKXKQCTCS-UHFFFAOYSA-N[4][5]

Core Reactivity Analysis of the Bromomethyl Group

The reactivity of the C-Br bond is not considered in isolation; it is profoundly modulated by the molecular architecture of the piperidine ring system.

Electronic Effects: The Inductive Influence of the Piperidinium Ion

The central feature governing the reactivity of the bromomethyl group is the powerful electron-withdrawing inductive effect exerted by the protonated tertiary amine. In its hydrobromide salt form, the nitrogen atom bears a formal positive charge, creating a potent electron sink. This effect is propagated through the sigma bonds of the cyclohexane-like ring to the exocyclic bromomethyl group.

This inductive pull polarizes the C₄-CH₂ bond and, critically, the CH₂-Br bond. The carbon atom of the bromomethyl group (Cα) becomes significantly more electron-deficient and, therefore, highly electrophilic. This enhanced electrophilicity makes it an excellent substrate for attack by a wide range of nucleophiles. The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism.[10][11]

Steric Considerations

The bromomethyl group is a primary alkyl halide (R-CH₂-Br). Such systems are sterically unhindered, allowing for easy access by incoming nucleophiles. The chair conformation of the piperidine ring does not impose significant steric hindrance on the equatorial bromomethyl group, further favoring the backside attack required for an S_N2 reaction. The alternative S_N1 pathway, which would proceed through an unstable primary carbocation, is energetically unfavorable and not observed under typical conditions.

The Critical Role of the Hydrobromide Salt

The hydrobromide form is not merely for convenient handling; it is crucial for directing the desired reactivity.

  • Preventing Self-Reactivity: A free tertiary amine, such as the deprotonated form of 4-(bromomethyl)-1-methylpiperidine, is itself a good nucleophile. In the absence of the hydrobromide, the piperidine nitrogen could attack the bromomethyl group of another molecule (intermolecularly) or even its own tail (intramolecularly), leading to the formation of a quaternary ammonium salt and unwanted oligomerization or spirocyclic byproducts. The protonation of the nitrogen effectively "protects" it, preventing it from participating as a nucleophile.

  • Solubility: The salt form generally imparts higher solubility in polar protic and some polar aprotic solvents compared to the corresponding free base.

Primary Reaction Pathway: Nucleophilic Substitution (S_N2)

The dominant reaction pathway for 4-(bromomethyl)-1-methylpiperidine hydrobromide is nucleophilic substitution. A diverse array of nucleophiles can be employed to displace the bromide leaving group, making this reagent a versatile tool for introducing the N-methylpiperidylmethyl moiety into target molecules.

Common Nucleophiles and Resulting Products:

  • Amines (R-NH₂): Form secondary or tertiary amines, crucial for building complex scaffolds.

  • Alcohols (R-OH) / Phenols (Ar-OH): Form ethers, often requiring a strong base to deprotonate the hydroxyl group.

  • Thiols (R-SH) / Thiophenols (Ar-SH): Readily form thioethers, as thiols are excellent nucleophiles.

  • Carboxylates (R-COO⁻): Form ester linkages.

  • Cyanide (CN⁻): A classic method for carbon chain extension, forming a nitrile.

  • Azide (N₃⁻): Forms an alkyl azide, a precursor for amines (via reduction) or triazoles (via click chemistry).

The general mechanism is depicted below.

Caption: Generalized S_N2 mechanism showing backside attack by a nucleophile (Nu⁻).

Experimental Protocol: A Self-Validating Workflow

This section provides a robust, generalized protocol for the S_N2 reaction. The causality behind each step is explained to ensure reproducibility and success.

Materials
  • 4-(Bromomethyl)-1-methylpiperidine hydrobromide (1.0 eq)

  • Nucleophile (e.g., a secondary amine or phenol) (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.2 - 2.5 eq)

  • Solvent (e.g., Acetonitrile, DMF, or DMSO)

  • TLC plate (e.g., silica gel with fluorescent indicator)

  • Standard work-up reagents (Water, Brine, Ethyl Acetate, MgSO₄)

Step-by-Step Methodology
  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(bromomethyl)-1-methylpiperidine hydrobromide (1.0 eq) and the chosen nucleophile (1.1 eq).

    • Causality: Using a slight excess of the nucleophile can help drive the reaction to completion.

  • Solvent Addition: Add a polar aprotic solvent (e.g., acetonitrile or DMF) to achieve a concentration of approximately 0.1-0.5 M.

    • Causality: Polar aprotic solvents are ideal for S_N2 reactions. They solvate the cation of the base but leave the anion (the active base) relatively free, enhancing its reactivity. They do not solvate the nucleophile as strongly as protic solvents, preserving its nucleophilicity.

  • Base Addition: Add the base (2.2 eq). A non-nucleophilic inorganic base like K₂CO₃ is often a good first choice.

    • Causality: A stoichiometric amount of base is required to neutralize the hydrobromide salt (1.0 eq) and to deprotonate the nucleophile if it is acidic (e.g., a phenol or thiol, requiring another 1.0 eq). A slight excess (0.2 eq) ensures complete neutralization. K₂CO₃ is inexpensive and generally does not cause competing side reactions.

  • Reaction Execution: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) under an inert atmosphere (N₂ or Ar).

    • Causality: Heating increases the reaction rate, but excessive heat can lead to decomposition or side reactions. An inert atmosphere prevents potential oxidation of sensitive substrates.

  • Reaction Monitoring (Self-Validation): Periodically take a small aliquot of the reaction mixture and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 10% MeOH in DCM). Visualize under UV light and/or with a stain. The reaction is complete when the starting material spot has been consumed.

    • Causality: TLC is a rapid and effective way to monitor reaction progress, preventing premature work-up or unnecessarily long reaction times. It validates that the intended transformation is occurring.

  • Work-up: Once complete, cool the reaction to room temperature. If DMF was used, pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

    • Causality: The aqueous work-up removes the inorganic salts and any remaining water-soluble solvent (like DMF). The brine wash helps to remove residual water from the organic layer.

  • Purification: Concentrate the filtered organic layer under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

    • Causality: Chromatography is typically necessary to isolate the desired product from any unreacted nucleophile, byproducts, or baseline impurities.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification arrow arrow A 1. Add Reactants & Solvent (Substrate, Nucleophile, ACN/DMF) B 2. Add Base (K₂CO₃ or DIPEA) A->B C 3. Heat & Stir (e.g., 60°C) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Quench & Extract (H₂O / EtOAc) D->E Complete F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize Product (NMR, MS) G->H

Caption: A typical experimental workflow for S_N2 reactions.

Conclusion

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a powerful and reliable electrophilic building block for chemical synthesis. Its reactivity is dominated by the S_N2 mechanism, a consequence of its primary alkyl halide nature and the potent inductive effect of the N-methylpiperidinium cation. The hydrobromide salt form is essential for stability and for preventing unwanted side reactions involving the tertiary amine. By understanding these core principles and employing the validated experimental workflow described herein, researchers can confidently and efficiently incorporate this valuable synthon into the design and synthesis of novel molecules for drug discovery and development.

References

  • SpectraBase. (n.d.). 4-(Bromomethyl)-1-methylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(bromomethyl)-1-methylpiperidine hydrobromide. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Retrieved from [Link]

  • Bisenieks, E., et al. (2021). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 26(15), 4488. Available at: [Link]

  • Tetrahedron. (n.d.). 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Retrieved from [Link]

  • Scripps Research. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2021). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Green Chemistry, 23(11), 4030-4035. Available at: [Link]

  • NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Murthy, S. N., & Crooks, P. A. (2020). Formulation and evaluation of 4-benzylpiperidine drug-in-adhesive matrix type transdermal patch. Drug delivery and translational research, 10(6), 1769–1777. Available at: [Link]

  • Cheng, J., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(2), 1276–1294. Available at: [Link]

  • National Institutes of Health. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)-1-methylpiperidine hydrobromide: Commercial Availability, Sourcing, and Synthetic Applications

Abstract This technical guide provides a comprehensive overview of 4-(Bromomethyl)-1-methylpiperidine hydrobromide, a crucial heterocyclic building block for researchers and professionals in drug discovery and developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-1-methylpiperidine hydrobromide, a crucial heterocyclic building block for researchers and professionals in drug discovery and development. The guide details its chemical properties, analyzes its commercial availability from various suppliers, outlines strategic procurement and safe handling protocols, and explores its application in the synthesis of high-value pharmaceutical compounds. This document is intended to serve as a practical resource, bridging the gap between theoretical chemistry and applied pharmaceutical science.

Introduction: The Strategic Importance of the Piperidine Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional orientation of substituents, enabling optimized interactions with biological targets. 4-(Bromomethyl)-1-methylpiperidine hydrobromide serves as a key intermediate, providing a reactive "handle" (the bromomethyl group) to introduce this valuable piperidine motif into larger, more complex molecules.

1.1. Chemical Identity and Properties

4-(Bromomethyl)-1-methylpiperidine hydrobromide is the hydrobromide salt of the corresponding tertiary amine. The salt form enhances stability and simplifies handling compared to the free base.

  • Chemical Name: 4-(Bromomethyl)-1-methylpiperidine hydrobromide

  • Molecular Formula: C₇H₁₅Br₂N

  • Molecular Weight: 273.01 g/mol [1]

  • Appearance: Typically a beige or off-white powder[2]

  • CAS Numbers: A point of potential confusion is the presence of two commonly cited CAS numbers. The primary CAS number for the hydrobromide salt is 98338-26-2 [2][3]. The CAS number 100613-97-6 is also frequently associated with the hydrobromide salt by some suppliers, though it can sometimes refer to the free base[1][4][5]. Researchers are advised to confirm the specific form with the supplier, using 98338-26-2 as the primary identifier for the hydrobromide salt.

The core utility of this reagent lies in its bifunctional nature: the nucleophilic tertiary amine of the piperidine ring and, more importantly, the electrophilic carbon of the bromomethyl group, which is an excellent substrate for nucleophilic substitution reactions.

Commercial Availability and Supplier Analysis

A reliable supply chain is critical for any research and development program. 4-(Bromomethyl)-1-methylpiperidine hydrobromide is available from a range of chemical suppliers, catering to different scales, from discovery research to process development.

2.1. Key Commercial Suppliers

The following table summarizes the offerings from several prominent suppliers. It is important to note that this market is dynamic, and availability and product specifications should always be confirmed directly with the vendor.

SupplierPurity/GradeAvailable QuantitiesCAS Number CitedNotes
Fluorochem 95+%100mg, 250mg, 1g, 5g98338-26-2Intended for laboratory use only[2].
Amerigo Scientific Research Grade0.1g, 0.25g, 0.5g, 1g, 2g98338-26-2For research use only; not for human or veterinary use[1].
AiFChem Research GradeInquire for details98338-26-2Products are for scientific research only[3].
Pharmaffiliates Reference StandardInquire for details100613-97-6Listed under miscellaneous compounds[4].
Sunway Pharm Ltd Building BlockInquire for details100613-97-6Lists multiple synonyms, including the HBr salt[5].

2.2. Quality and Procurement Considerations

For drug development professionals, the quality of starting materials is non-negotiable. When sourcing this reagent, the following must be considered:

  • Purity Verification: Always request a batch-specific Certificate of Analysis (CoA). A purity of 95%+ is common for research grades[2]. For later-stage development, higher purity may be required.

  • Analytical Data: The CoA should include data from methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and HPLC to verify purity.

  • Supplier Reliability: Choose established suppliers with a track record of quality and consistent supply. For GMP-regulated activities, a supplier with appropriate quality systems is mandatory.

Application in Medicinal Chemistry: A Versatile Alkylating Agent

The primary role of 4-(Bromomethyl)-1-methylpiperidine hydrobromide is as an alkylating agent to introduce the N-methyl-4-piperidylmethyl moiety. This is typically achieved via an Sₙ2 reaction where a nucleophile displaces the bromide ion.

3.1. General Synthetic Workflow

The reagent is particularly useful for the O-alkylation of phenols or the N-alkylation of amines and amides. A typical workflow involves the deprotonation of the nucleophile with a suitable base, followed by the addition of the piperidine reagent.

Below is a generalized workflow for the alkylation of a phenolic substrate, a common step in the synthesis of drug candidates.

G cluster_prep Step 1: Nucleophile Activation cluster_reaction Step 2: SN2 Alkylation cluster_workup Step 3: Workup & Purification Phenol Phenolic Substrate (Ar-OH) Phenoxide Activated Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Phenol Solvent1 Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent1->Phenol Product Final Coupled Product (Ar-O-CH₂-Piperidine) Phenoxide->Product SN2 Attack Reagent 4-(Bromomethyl)-1-methyl- piperidine hydrobromide Reagent->Product Workup Aqueous Workup Product->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 4-(Bromomethyl)-1-methylpiperidine hydrobromide in N-alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic utility of 4-(bromomethyl)-1-methylpiperidine hydrobromide as a key reagent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 4-(bromomethyl)-1-methylpiperidine hydrobromide as a key reagent for the N-alkylation of primary and secondary amines. The introduction of the 1-methylpiperidin-4-ylmethyl moiety is a valuable transformation in medicinal chemistry, often imparting favorable pharmacokinetic properties to lead compounds. This document details the mechanistic rationale, experimental protocols, and critical parameters for the successful N-alkylation of a variety of amine substrates, including aliphatic and aromatic amines.

Introduction: The Strategic Value of the 1-Methylpiperidin-4-ylmethyl Moiety

The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceutical agents. Its saturated, three-dimensional nature can improve solubility, metabolic stability, and target engagement compared to flat aromatic systems. Specifically, the 1-methylpiperidin-4-ylmethyl group offers a basic nitrogen atom that can be protonated at physiological pH, enhancing aqueous solubility and providing a handle for salt formation. The N-methyl group on the piperidine ring can further modulate basicity and lipophilicity.

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a versatile and reactive building block for introducing this valuable moiety onto a nucleophilic nitrogen atom. As a hydrobromide salt, the reagent exhibits improved stability and handling characteristics compared to the free base.

Mechanistic Considerations and Rationale for Experimental Design

The N-alkylation reaction with 4-(bromomethyl)-1-methylpiperidine hydrobromide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine nucleophile attacks the electrophilic methylene carbon, displacing the bromide leaving group.

Diagram of the N-Alkylation Reaction Mechanism

Caption: General SN2 mechanism for the N-alkylation of an amine with 4-(bromomethyl)-1-methylpiperidine.

Key Experimental Parameters and Their Rationale:
  • The Role of the Base: Since the starting material is a hydrobromide salt and the reaction itself generates an additional equivalent of hydrobromic acid, a base is essential to neutralize the acid and to deprotonate the amine nucleophile, thereby increasing its nucleophilicity. The choice of base is critical and depends on the pKa of the amine substrate.

    • For primary and secondary aliphatic amines (pKa ~10-11): Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient. They are inexpensive and easily removed during workup.

    • For less nucleophilic aromatic amines (pKa ~4-5): Stronger bases may be required. Sodium hydride (NaH) or hindered organic bases like N,N-diisopropylethylamine (DIPEA, Hunig's base) can be effective.[1] DIPEA is particularly useful as its steric bulk minimizes its own competing N-alkylation.

  • Solvent Selection: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base while not strongly solvating the amine nucleophile, thus enhancing its reactivity.

    • Acetonitrile (ACN): A common choice due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, allowing for reactions to be conducted at elevated temperatures.[1]

    • N,N-Dimethylformamide (DMF): An excellent solvent for promoting SN2 reactions due to its high polarity. It is particularly useful when dealing with less soluble substrates.[1]

    • Dimethyl sulfoxide (DMSO): Another highly polar aprotic solvent that can accelerate SN2 reactions.

  • Temperature: The reaction temperature is a critical parameter to control the reaction rate. For reactive aliphatic amines, the reaction may proceed at room temperature. However, for less reactive amines, such as anilines, heating is often necessary to achieve a reasonable reaction rate. Temperatures typically range from room temperature to 80 °C or higher.[2]

  • Stoichiometry: A slight excess of the alkylating agent (1.1-1.2 equivalents) is often used to ensure complete consumption of the amine substrate.[1] A larger excess should be avoided to minimize the risk of dialkylation of primary amines.

Experimental Protocols

Safety Precautions: 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: N-Alkylation of a Secondary Aliphatic Amine

This protocol is a general procedure for the N-alkylation of a secondary aliphatic amine, such as morpholine, using potassium carbonate as the base.

Materials:

  • Secondary aliphatic amine (e.g., morpholine)

  • 4-(Bromomethyl)-1-methylpiperidine hydrobromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the secondary aliphatic amine (1.0 eq.).

  • Add anhydrous acetonitrile or DMF (to achieve a concentration of approximately 0.1-0.2 M).

  • Add anhydrous potassium carbonate (2.0-2.5 eq.) to the stirred suspension.

  • Add 4-(bromomethyl)-1-methylpiperidine hydrobromide (1.1 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Diagram of the Experimental Workflow for Protocol 1

Workflow_Protocol_1 start Start step1 1. Add secondary amine to flask start->step1 step2 2. Add anhydrous solvent (ACN or DMF) step1->step2 step3 3. Add K₂CO₃ step2->step3 step4 4. Add 4-(bromomethyl)-1-methylpiperidine hydrobromide step3->step4 step5 5. Stir at RT or heat (50-80°C) Monitor by TLC/LC-MS step4->step5 step6 6. Cool and filter step5->step6 step7 7. Concentrate filtrate step6->step7 step8 8. Purify by column chromatography step7->step8 end End: Pure Product step8->end

Caption: Workflow for the N-alkylation of a secondary aliphatic amine.

Protocol 2: N-Alkylation of a Primary Aromatic Amine

This protocol provides a general method for the N-alkylation of a less nucleophilic primary aromatic amine, such as aniline, using a stronger base.

Materials:

  • Primary aromatic amine (e.g., aniline)

  • 4-(Bromomethyl)-1-methylpiperidine hydrobromide

  • N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure (using DIPEA):

  • To a round-bottom flask under an inert atmosphere, add the primary aromatic amine (1.0 eq.).

  • Add anhydrous DMF (to achieve a concentration of approximately 0.1-0.2 M).

  • Add N,N-diisopropylethylamine (2.5-3.0 eq.).

  • Add 4-(bromomethyl)-1-methylpiperidine hydrobromide (1.1 eq.) and stir the mixture at room temperature.

  • If the reaction is slow, heat to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Procedure (using NaH):

  • To a flask containing a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary aromatic amine (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 4-(bromomethyl)-1-methylpiperidine hydrobromide (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of various amine substrates with 4-(bromomethyl)-1-methylpiperidine hydrobromide, based on general principles of N-alkylation with alkyl halides.[1][2]

Amine SubstrateBase (eq.)SolventTemperature (°C)Typical Reaction Time (h)
Secondary Aliphatic
MorpholineK₂CO₃ (2.0)ACN506-12
PiperidineK₂CO₃ (2.0)DMFRT8-16
Primary Aliphatic
BenzylamineDIPEA (2.5)ACN604-8
Primary Aromatic
AnilineNaH (1.2)DMFRT to 6012-24
4-MethoxyanilineK₂CO₃ (2.5)DMF8010-18
Heterocyclic Amine
ImidazoleK₂CO₃ (2.0)DMF705-10

Conclusion

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a highly effective reagent for the introduction of the 1-methylpiperidin-4-ylmethyl moiety onto a diverse range of primary and secondary amines. The success of the N-alkylation reaction is highly dependent on the judicious choice of base, solvent, and temperature, tailored to the nucleophilicity of the amine substrate. The protocols outlined in this guide provide a robust starting point for researchers to synthesize novel piperidine-containing compounds for applications in drug discovery and development.

References

  • Balssa, F., Kumar, A., Levison, B., & Lodhi, N. A. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1969). A rapid method of N-alkylation of amines. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (2011). N-Alkylation of Opiates.
  • GalChimia. (2010). Alkylation of amines with alkylboronic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PubMed Central. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. PubMed Central. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PubMed Central. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). KF/Al2O3‐Mediated N‐Alkylation of Amines and Nitrogen Heterocycles and S‐Alkylation of Thiols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PubMed Central. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of the 1-Methylpiperidine-4-yl-methyl Moiety Using 4-(Bromomethyl)-1-methylpiperidine Hydrobromide

Introduction: A Versatile Building Block for Modern Drug Discovery In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics, particularly those targeting...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics, particularly those targeting the central nervous system (CNS) and G-protein coupled receptors (GPCRs).[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties, including improved aqueous solubility and metabolic stability, while serving as a versatile framework for introducing key pharmacophoric elements. 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a highly valuable bifunctional reagent that enables the direct and efficient introduction of the N-methylated piperidin-4-yl-methyl group onto a wide range of molecular frameworks.

The reagent's structure is deceptively simple: a saturated N-methylpiperidine ring functionalized with a reactive bromomethyl group. This primary alkyl bromide serves as a potent electrophile, primed for nucleophilic substitution, making it an ideal partner for coupling with various nucleophilic substrates such as amines, phenols, thiols, and carbanions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this reagent. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss critical considerations for safety and reaction optimization.

Reagent Profile and Crucial Safety Mandates

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and hazards is essential.

Table 1: Physicochemical Properties of 4-(Bromomethyl)-1-methylpiperidine hydrobromide

PropertyValue
CAS Number 98338-26-2[4]
Molecular Formula C₇H₁₅Br₂N[5]
Molecular Weight 273.01 g/mol [5]
Appearance Beige to off-white powder/solid[5]
Melting Point 155-157 °C[4]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), partially soluble in acetonitrile and alcohols.

Safety & Handling: A Non-Negotiable Protocol

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Profile: The compound is classified as toxic if swallowed and causes severe skin burns and eye damage.[4][6] Inhalation may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat. All handling of the solid and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Handling Procedures: Avoid all personal contact.[6] Use spark-proof tools and weigh the reagent in a contained environment. Keep containers securely sealed when not in use.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[8] The container should be stored locked up and kept tightly closed.[7]

  • Spill & First Aid: In case of a spill, immediately evacuate the area, contain the spill with an inert absorbent material (e.g., sand or vermiculite), and dispose of it as hazardous waste.[6] If skin contact occurs, immediately remove contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[4] In case of eye contact, rinse cautiously with water for several minutes.[4] In all cases of exposure, seek immediate medical attention.[4]

The Core Mechanism: SN2-Mediated N-Alkylation

The primary utility of 4-(bromomethyl)-1-methylpiperidine hydrobromide lies in its function as an electrophile in nucleophilic substitution reactions. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Causality of the SN2 Pathway: The substrate is a primary alkyl bromide (-CH₂-Br). This structural feature is ideal for an SN2 reaction due to the low steric hindrance around the electrophilic carbon atom. This allows the incoming nucleophile to approach the carbon from the backside relative to the leaving group (bromide), leading to a concerted, single-step reaction where the nucleophile-carbon bond forms simultaneously as the carbon-bromide bond breaks.[9]

The rate of this reaction is dependent on the concentration of both the electrophile (our piperidine reagent) and the nucleophile.[9] A key consideration is that the reagent is a hydrobromide salt. The piperidine nitrogen is protonated, rendering it non-nucleophilic. The reaction requires a base for two primary reasons:

  • To deprotonate the nucleophile (e.g., an N-H of an indole, an O-H of a phenol), thereby increasing its nucleophilicity.

  • To neutralize the hydrobromide salt of the reagent or the HBr that is generated during the reaction, preventing it from quenching the reaction or causing side reactions.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nu Nucleophile (Nu:⁻) TS [Nu···CH₂···Br]⁻ Nu->TS Backside Attack AlkylHalide Br—CH₂—Piperidine-N-Me Product Nu—CH₂—Piperidine-N-Me TS->Product Bond Formation LeavingGroup Bromide Ion (Br⁻) TS->LeavingGroup Bond Cleavage

Caption: Simplified SN2 mechanism for nucleophilic substitution.

Experimental Protocol: N-Alkylation of a Heterocyclic Amine

This protocol details a representative procedure for the N-alkylation of a common heterocyclic scaffold, 4-fluoro-1H-indole, a precursor often found in pharmacologically active molecules.

Objective: To synthesize 1-((1-methylpiperidin-4-yl)methyl)-4-fluoro-1H-indole.

Table 2: Reagents and Materials

Reactant/ReagentMolar Equiv.Mol. Wt. ( g/mol )Amount (mmol)Mass/Volume
4-Fluoro-1H-indole1.0135.145.0676 mg
Sodium Hydride (60% in oil)1.240.00 (as 100%)6.0240 mg
4-(Bromomethyl)-1-methylpiperidine HBr1.1273.015.51.50 g
Anhydrous N,N-Dimethylformamide (DMF)-73.09-25 mL
Ethyl Acetate (EtOAc)-88.11-~150 mL
Saturated aq. NH₄Cl---~50 mL
Brine---~50 mL

Step-by-Step Methodology:

  • Flask Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-1H-indole (676 mg, 5.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF (25 mL) via syringe. Stir the mixture until the indole is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C in an ice-water bath. Carefully add sodium hydride (240 mg of 60% dispersion, 6.0 mmol) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation in the fume hood.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become slightly cloudy as the sodium salt of indole forms.

  • Electrophile Addition: In a separate vial, dissolve 4-(bromomethyl)-1-methylpiperidine hydrobromide (1.50 g, 5.5 mmol) in a minimal amount of anhydrous DMF (~5 mL). Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indole is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL) dropwise to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) to 5-10% methanol in DCM to afford the pure product.

G A 1. Add 4-fluoroindole to dry flask under N₂ atmosphere B 2. Dissolve in anhydrous DMF and cool to 0 °C A->B C 3. Add NaH portion-wise (Caution: H₂ evolution!) B->C D 4. Stir at 0 °C for 30 min to form indole anion C->D E 5. Add solution of piperidine reagent in DMF dropwise D->E F 6. Warm to RT and stir for 16-24h (Monitor by TLC/LC-MS) E->F G 7. Quench reaction at 0 °C with sat. aq. NH₄Cl F->G H 8. Perform aqueous workup and extract with EtOAc G->H I 9. Dry, filter, and concentrate organic layers H->I J 10. Purify by flash column chromatography I->J K 11. Characterize pure product (NMR, MS, HPLC) J->K

Caption: Experimental workflow for the N-alkylation of 4-fluoroindole.

Expected Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic protons of the indole, the piperidine ring protons, the N-methyl singlet, and the key methylene bridge protons.

  • Mass Spectrometry (ESI+): Calculated m/z for C₁₅H₁₉FN₂ [M+H]⁺: 247.16. Found: 247.2.

  • HPLC: Purity >95%.

Applications in Drug Design & Further Considerations

The successful incorporation of the 1-methylpiperidin-4-yl-methyl moiety can significantly impact a molecule's pharmacological profile. This group is particularly prevalent in ligands designed for GPCRs and ion channels, where the basic nitrogen of the piperidine can form a critical salt bridge with an acidic residue (e.g., aspartate) in the receptor binding pocket.[10][11]

Table 3: Optimization Parameters and Potential Challenges

ParameterConsiderations & AlternativesRationale
Base K₂CO₃, Cs₂CO₃, DBU, DIPEA[12]Weaker bases like K₂CO₃ are often sufficient and safer than NaH, especially for less acidic nucleophiles. The choice can influence regioselectivity.
Solvent Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Solvent polarity can affect reaction rates and solubility of reagents. DMF and DMSO are excellent for dissolving salts but can be difficult to remove.
Temperature Room Temperature to 80 °CHeating can accelerate slow reactions but may also lead to side products or decomposition.[13]
Side Reactions Dialkylation: With primary amines, over-alkylation to the quaternary ammonium salt is possible if stoichiometry is not carefully controlled.[12]O- vs. N-Alkylation: For nucleophiles with multiple reactive sites (e.g., hydroxy-indoles), regioselectivity can be an issue. Base and solvent choice are critical for control.

Conclusion

4-(Bromomethyl)-1-methylpiperidine hydrobromide stands out as a robust and highly effective reagent for introducing the 1-methylpiperidine-4-yl-methyl group, a privileged scaffold in modern medicinal chemistry. By understanding the underlying SN2 mechanism and adhering to stringent safety protocols, researchers can reliably employ this building block in the synthesis of novel compounds. The detailed protocol provided serves as a validated starting point for the N-alkylation of heterocyclic amines, which can be adapted for a variety of other nucleophilic substrates. The strategic use of this reagent will undoubtedly continue to fuel the discovery pipeline, enabling the development of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

References

  • Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (n.d.).
  • Apollo Scientific. (2022, May 16). 4-Bromo-N-methyl piperidine Safety Data Sheet.
  • ChemicalBook. (n.d.). 4-(BroMoMethyl)-1-Methylpiperidine hydrobroMide.
  • ECHEMI. (n.d.). 4-(bromomethyl)piperidine hydrobromide SDS.
  • Fisher Scientific. (2015, February 2). 4-Methylpiperidine Safety Data Sheet.
  • TCI America. (2025, January 28). 4-Bromopyridine Hydrobromide Safety Data Sheet.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-1-methylpiperidine: Properties and Synthesis Insights.
  • CymitQuimica. (n.d.). 4-(Bromomethyl)-1-methylpiperidine hydrobromide.
  • Benchchem. (n.d.). Application Notes and Protocols for the Use of 1-Boc-4-(aminomethyl)piperidine in Solid-Phase Peptide Synthesis.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • McGraw Hill's AccessScience. (n.d.). Organic reaction mechanism.
  • PSE Community.org. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
  • Pharmaffiliates. (n.d.). CAS No : 100613-97-6 | Product Name : 4-(Bromomethyl)-1-methylpiperidine hydrobromide.
  • PubMed Central. (2021, May 5). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2.
  • Frontiers Media S.A. (n.d.). New Approaches for the Discovery of GPCR Ligands. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]

  • PubMed. (1990, July). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

  • Drug Discovery Chemistry. (n.d.). GPCR-Targeted Drug Design. Retrieved from [Link]

  • Frontiers Media S.A. (n.d.). Editorial: New approaches for the discovery of GPCR ligands. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Discovery of new GPCR ligands to illuminate new biology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). How ligands illuminate GPCR molecular pharmacology. Retrieved from [Link]

  • Benchchem. (2025, December). Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole.

Sources

Method

Application Notes and Protocols for 4-(Bromomethyl)-1-methylpiperidine hydrobromide in Medicinal Chemistry

Abstract This document provides a comprehensive guide to the application of 4-(Bromomethyl)-1-methylpiperidine hydrobromide, a pivotal reagent in modern medicinal chemistry. It serves as a versatile building block for in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the application of 4-(Bromomethyl)-1-methylpiperidine hydrobromide, a pivotal reagent in modern medicinal chemistry. It serves as a versatile building block for introducing the N-methyl-4-methylenepiperidine moiety into molecular scaffolds. This structural motif is instrumental in modulating the physicochemical and pharmacological properties of drug candidates, including solubility, basicity, and receptor affinity. These notes detail the reagent's properties, core reactivity, and strategic applications, with a focus on the synthesis of neurologically active agents. Detailed, field-proven protocols are provided to ensure reproducible and efficient execution of key synthetic transformations.

Introduction: The Strategic Value of the Piperidine Moiety

The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. Its incorporation into a lead compound can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a highly valuable synthetic intermediate that provides a direct route to installing a substituted piperidine group.

The key structural features of this reagent are:

  • A Saturated Heterocyclic Core: The piperidine ring provides a three-dimensional, conformationally restricted structure that can orient substituents for optimal interaction with biological targets.

  • A Basic Nitrogen Atom: The tertiary amine (pKa ~8-9) is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate ionic interactions with receptor residues.

  • A Reactive Electrophilic Center: The bromomethyl group is an excellent electrophile for SN2 reactions, enabling covalent bond formation with a wide range of nucleophiles.

This combination makes it an ideal building block for systematically exploring structure-activity relationships (SAR) in drug development programs.

Reagent Profile and Safety Considerations

Before use, it is critical to understand the physicochemical properties and handling requirements of 4-(Bromomethyl)-1-methylpiperidine hydrobromide.

PropertyValueReference
CAS Number 98338-26-2; 100613-97-6[1][2]
Molecular Formula C₇H₁₅Br₂N[1]
Molecular Weight 273.01 g/mol [3]
Appearance Beige to off-white powder/solid[4]
Melting Point 155-157 °C[5]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen). Sensitive to moisture.[6][7]

Safety and Handling: 4-(Bromomethyl)-1-methylpiperidine hydrobromide is classified as a hazardous substance.[1] It is corrosive and can cause severe skin burns and eye damage.[6][7] Always handle this reagent inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7] Avoid inhalation of dust.[6] Incompatible materials include strong oxidizing agents and strong bases.[7]

Core Reactivity: The SN2 Alkylation Mechanism

The primary application of 4-(Bromomethyl)-1-methylpiperidine hydrobromide is as an alkylating agent. It readily participates in nucleophilic substitution (SN2) reactions with a variety of nucleophiles. The hydrobromide salt form enhances the stability of the reagent for storage. In a typical reaction, a base is required to neutralize the hydrobromic acid and to deprotonate the nucleophile, thereby increasing its nucleophilicity.

The general mechanism is illustrated below:

Caption: General SN2 alkylation using the reagent.

Common nucleophiles include:

  • Primary and secondary amines (N-alkylation)

  • Phenols and alcohols (O-alkylation)

  • Thiols (S-alkylation)

  • Heterocyclic nitrogens (e.g., in indazoles, pyrazoles)[8][9]

Key Applications in Medicinal Chemistry

Synthesis of Muscarinic Receptor Antagonists

A significant application of this reagent is in the synthesis of muscarinic acetylcholine receptor (mAChR) antagonists.[10] The five mAChR subtypes (M1-M5) are crucial G-protein coupled receptors (GPCRs) that regulate a wide array of physiological functions, making them important targets for treating CNS disorders, overactive bladder, and chronic obstructive pulmonary disease (COPD).[11][12]

Developing subtype-selective antagonists has been a major challenge due to the high conservation of the orthosteric binding site.[11] The N-methyl-4-methylenepiperidine moiety is a well-established pharmacophore that can confer selectivity. For instance, in the development of selective M1 antagonists for Parkinson's disease, this piperidine-containing fragment is often appended to a core scaffold to optimize potency and selectivity against other subtypes like M2 and M4.[11][13]

muscarinic_synthesis reagent 4-(Bromomethyl)-1-methylpiperidine HBr C₇H₁₅Br₂N product {Muscarinic Antagonist | Enhanced Potency & Selectivity} reagent->product Alkylation scaffold {Core Scaffold | (e.g., Amine, Phenol)} scaffold->product base {Base | (K₂CO₃, DIPEA)} base->product Base-mediated S N 2 reaction

Caption: Synthesis of muscarinic antagonists.

Development of CNS-Active Agents

Beyond muscarinic receptors, this building block is employed in the synthesis of ligands for other CNS targets. For example, it has been used in the development of potent and selective serotonin 5-HT₆ receptor antagonists, which are being investigated for the symptomatic treatment of Alzheimer's disease.[14] The piperidine moiety in these molecules often serves as a basic handle that can improve brain penetration and interact with key receptor residues.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust starting point for synthesis.

Protocol 1: General N-Alkylation of a Secondary Amine

This protocol describes the N-alkylation of a generic secondary amine (e.g., dibenzylamine) as a model system.

Materials:

  • Secondary amine (1.0 eq)

  • 4-(Bromomethyl)-1-methylpiperidine hydrobromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and inert gas (N₂ or Ar) setup

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension with a concentration of approximately 0.1-0.2 M with respect to the amine.

  • Reagent Addition: Add 4-(Bromomethyl)-1-methylpiperidine hydrobromide (1.1 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C (or reflux for acetonitrile) and stir vigorously. The use of the hydrobromide salt necessitates a base to free the amine for the reaction to proceed.[15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.[15][16]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 0.5-1% triethylamine to prevent product streaking on the column).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

experimental_workflow start Start: Assemble Reactants setup 1. Combine amine and K₂CO₃ in CH₃CN under N₂ atmosphere. start->setup add_reagent 2. Add 4-(Bromomethyl)-1-methylpiperidine HBr setup->add_reagent react 3. Heat to 60-80 °C Monitor by TLC/LC-MS add_reagent->react workup 4. Cool, filter salts, concentrate. Dissolve in EtOAc. react->workup wash 5. Wash with NaHCO₃ (aq) & Brine workup->wash dry 6. Dry (Na₂SO₄), filter, concentrate wash->dry purify 7. Purify by Silica Gel Chromatography dry->purify end End: Characterize Product purify->end

Caption: Experimental workflow for N-alkylation.

Field-Proven Insights & Troubleshooting

  • Choice of Base and Solvent: The selection of base and solvent is critical. For N-alkylation, K₂CO₃ in acetonitrile or DMF is a robust combination.[17] For more sensitive substrates or O-alkylation, a stronger, non-nucleophilic base like sodium hydride (NaH) in THF might be required, although this requires more stringent anhydrous conditions.[8]

  • Managing Reactivity: The hydrobromide salt form of the reagent is advantageous as it pacifies the highly reactive freebase, making it easier to handle and preventing uncontrolled side reactions. The in-situ generation of the freebase with a solid carbonate base allows for a more controlled reaction.

  • Preventing Quaternization: The tertiary amine of the piperidine ring can itself be alkylated, leading to a quaternary ammonium salt byproduct. This is generally disfavored due to steric hindrance but can occur under forcing conditions or with highly reactive alkylating agents. Using a slight excess of the nucleophilic substrate and avoiding a large excess of the piperidine reagent can help minimize this side reaction.

  • Purification Challenges: The basic nature of the product often requires the addition of a small amount of a volatile base (like triethylamine) to the chromatography eluent to prevent peak tailing on silica gel.

Conclusion

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a cornerstone reagent for medicinal chemists seeking to introduce the N-methylpiperidine moiety. Its reliable SN2 reactivity, coupled with the favorable properties imparted by the piperidine ring, makes it an indispensable tool in the optimization of lead compounds, particularly in the development of therapies for CNS and other disorders. The protocols and insights provided herein offer a solid foundation for the successful application of this versatile building block in drug discovery and development.

References

  • Amerigo Scientific. (n.d.). 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Retrieved from [Link]

  • Bridges, T. M., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(20), 5434-5438. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. Retrieved from [Link]

  • Adam, G., et al. (2002). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 12(22), 3289-3292. Available from: [Link]

  • Amerigo Scientific. (n.d.). 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 4-(Bromomethyl)-1-methylpiperidine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 100613-97-6 | Product Name : 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Retrieved from [Link]

  • Douch, P. G. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 143-164. Available from: [Link]

  • ResearchGate. (2001). Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]

  • Boro Science. (n.d.). 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Retrieved from [Link]

  • Tetrahedron. (n.d.). 100613-97-6 | 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Retrieved from [Link]

  • Nirogi, R., et al. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(5), 1843-1859. Available from: [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-(Bromomethyl)-1-methylpiperidine hydrobromide

Abstract This comprehensive technical guide provides a detailed exploration of nucleophilic substitution reactions utilizing 4-(bromomethyl)-1-methylpiperidine hydrobromide, a versatile building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of nucleophilic substitution reactions utilizing 4-(bromomethyl)-1-methylpiperidine hydrobromide, a versatile building block in medicinal chemistry and drug discovery. The document elucidates the mechanistic underpinnings of these reactions, offers detailed, step-by-step protocols for the synthesis of various piperidine-containing compounds, and provides expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of novel molecular entities.

Introduction: The Significance of the 1-Methyl-4-(substituted-methyl)piperidine Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling optimal interactions with biological targets. The 1-methyl-4-(substituted-methyl)piperidine motif, in particular, is of significant interest as it introduces a flexible linker and a basic nitrogen atom, which can be crucial for modulating physicochemical properties such as solubility and for establishing key binding interactions, such as salt bridges with acidic residues in protein targets.

4-(Bromomethyl)-1-methylpiperidine hydrobromide serves as a key electrophilic precursor for the introduction of this valuable moiety onto a variety of nucleophilic substrates. Its primary bromide is highly susceptible to displacement by a wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur. The hydrobromide salt form ensures stability for storage, though it necessitates the use of a base in most reaction setups to either neutralize the salt or facilitate the deprotonation of the incoming nucleophile.

Mechanistic Considerations: Navigating the SN2 Pathway

Nucleophilic substitution reactions involving 4-(bromomethyl)-1-methylpiperidine hydrobromide predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom of the bromomethyl group from the backside, simultaneously displacing the bromide leaving group.

Several factors favor the SN2 pathway for this substrate:

  • Primary Alkyl Halide: The electrophilic carbon is primary, which minimizes steric hindrance and makes it highly accessible to the incoming nucleophile.

  • Good Leaving Group: The bromide ion is a weak base and therefore an excellent leaving group, facilitating its departure during the transition state.

  • Absence of Carbocation Rearrangement: The concerted nature of the SN2 reaction precludes the formation of a carbocation intermediate, thus avoiding potential side reactions arising from rearrangements.[1]

The hydrobromide salt form of the reagent introduces an important consideration: the presence of an acidic proton. In many cases, a base is required in the reaction mixture. The role of the base can be twofold:

  • Neutralization of the Piperidinium Salt: To prevent the protonation of the nucleophile by the hydrobromide, a stoichiometric amount of base is often added to neutralize the HBr salt, liberating the free base of the piperidine starting material.

  • Deprotonation of the Nucleophile: For weakly acidic nucleophiles such as phenols or thiols, a base is necessary to generate the more potent nucleophilic phenoxide or thiolate anion.

The choice of base is critical and depends on the pKa of the nucleophile and the desired reaction conditions. Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3), and non-nucleophilic organic bases (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA or Hünig's base)). For less acidic nucleophiles, stronger bases like sodium hydride (NaH) may be employed.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the reaction of 4-(bromomethyl)-1-methylpiperidine hydrobromide with representative oxygen, sulfur, and nitrogen nucleophiles. These protocols are designed to be a starting point for optimization and can be adapted for a variety of substrates.

O-Alkylation: Synthesis of Aryl Ethers

The synthesis of aryl ethers via the Williamson ether synthesis is a classic and reliable method. In this protocol, a phenol is deprotonated by a suitable base to form a phenoxide, which then acts as the nucleophile.

Protocol 1: Synthesis of 1-Methyl-4-(phenoxymethyl)piperidine

Materials:

  • 4-(Bromomethyl)-1-methylpiperidine hydrobromide

  • Phenol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nucleophile: To a flame-dried round-bottom flask under an inert atmosphere, add phenol (1.0 equivalent). Dissolve the phenol in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Addition of the Electrophile: Dissolve 4-(bromomethyl)-1-methylpiperidine hydrobromide (1.2 equivalents) and a suitable base such as potassium carbonate (2.5 equivalents) in a separate flask with anhydrous DMF. Add this solution dropwise to the phenoxide solution at room temperature.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 16 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-4-(phenoxymethyl)piperidine.

Table 1: Representative Reaction Conditions for O-Alkylation

NucleophileBaseSolventTemperature (°C)Time (h)
PhenolNaHDMF70-8016
4-CyanophenolNaHDMF70-8016
4-TrifluoromethylphenolNaHDMF9018

Note: The conditions presented are based on analogous reactions described in the literature, such as the synthesis of 4-aryloxy-3-phenylpiperidines.[2]

Visualization 1: O-Alkylation Workflow

O_Alkylation_Workflow cluster_prep Nucleophile Preparation cluster_reaction Substitution Reaction cluster_workup Work-up & Purification phenol Phenol in DMF naoh Add NaH at 0°C phenol->naoh phenoxide Sodium Phenoxide naoh->phenoxide electrophile Add 4-(Bromomethyl)-1- methylpiperidine HBr & K2CO3 phenoxide->electrophile heat Heat to 70-80°C electrophile->heat product_crude Crude Product heat->product_crude quench Quench with H2O product_crude->quench extract Extract with EtOAc quench->extract wash Wash extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product_pure Pure Aryl Ether Product purify->product_pure

Caption: General workflow for the O-alkylation of phenols.

S-Alkylation: Synthesis of Thioethers

The synthesis of thioethers is readily achieved by the reaction of 4-(bromomethyl)-1-methylpiperidine hydrobromide with a thiol in the presence of a base. Thiols are generally more acidic and more nucleophilic than their corresponding alcohols, often allowing for milder reaction conditions.

Protocol 2: Synthesis of 1-Methyl-4-((phenylthio)methyl)piperidine

Materials:

  • 4-(Bromomethyl)-1-methylpiperidine hydrobromide

  • Thiophenol

  • Potassium Carbonate (K2CO3)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add thiophenol (1.0 equivalent), 4-(bromomethyl)-1-methylpiperidine hydrobromide (1.1 equivalents), and potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Reaction: Stir the mixture at room temperature for 12-18 hours, or heat to reflux if the reaction is sluggish at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1-methyl-4-((phenylthio)methyl)piperidine.

Table 2: Representative Reaction Conditions for S-Alkylation

NucleophileBaseSolventTemperature (°C)
ThiophenolK2CO3AcetonitrileRoom Temp. to Reflux
4-MethylthiophenolK2CO3DMFRoom Temp.
BenzylthiolCs2CO3AcetonitrileRoom Temp.
N-Alkylation: Synthesis of Secondary and Tertiary Amines

The N-alkylation of primary and secondary amines with 4-(bromomethyl)-1-methylpiperidine hydrobromide can lead to the formation of secondary and tertiary amines, respectively. A key challenge in N-alkylation is preventing over-alkylation to form the quaternary ammonium salt. The use of a non-nucleophilic base and controlling the stoichiometry of the reactants are crucial for achieving mono-alkylation.

Protocol 3: Synthesis of N-((1-Methylpiperidin-4-yl)methyl)aniline

Materials:

  • 4-(Bromomethyl)-1-methylpiperidine hydrobromide

  • Aniline

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add aniline (1.0 equivalent), 4-(bromomethyl)-1-methylpiperidine hydrobromide (1.1 equivalents), and N,N-diisopropylethylamine (2.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., to 50 °C) can be applied.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain N-((1-methylpiperidin-4-yl)methyl)aniline.

Table 3: Representative Reaction Conditions for N-Alkylation

NucleophileBaseSolventTemperature (°C)
AnilineDIPEAAcetonitrileRoom Temp. to 50
MorpholineK2CO3DMFRoom Temp.
BenzylamineTEAAcetonitrileRoom Temp.

Visualization 2: Reaction Mechanism

Caption: The concerted SN2 mechanism for nucleophilic substitution.

Troubleshooting and Expert Insights

Problem Possible Cause Solution
Low or no product formation Insufficiently strong base for nucleophile deprotonation.Use a stronger base (e.g., NaH instead of K2CO3 for phenols).
Low reaction temperature.Increase the reaction temperature.
Poor quality of anhydrous solvent.Use freshly dried solvents.
Formation of quaternary ammonium salt (in N-alkylation) Over-alkylation of the amine product.Use the amine as the limiting reagent or add the alkylating agent slowly. Use a bulky, non-nucleophilic base like DIPEA.
Side reactions (e.g., elimination) High reaction temperature with sterically hindered nucleophiles/bases.Use milder reaction conditions (lower temperature, less hindered base).

Safety Precautions

  • 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium Hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and quench excess NaH carefully with a suitable protic solvent (e.g., isopropanol) at low temperature.

  • Anhydrous solvents like DMF and acetonitrile are flammable and toxic. Handle in a fume hood and avoid contact with skin and eyes.

Conclusion

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a highly effective electrophile for the introduction of the 1-methyl-4-(substituted-methyl)piperidine moiety into a diverse range of molecules. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base and reaction conditions, researchers can efficiently synthesize novel compounds with potential applications in drug discovery and development. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation of this versatile building block in organic synthesis.

References

  • U.S. Patent No. US4424357A. (1984). Process for preparing 4-aryloxy-3-phenylpiperidines. Google Patents.
  • LibreTexts. (2021). 7.6: Extra Topics on Nucleophilic Substitution Reaction. In Chemistry LibreTexts. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Catalytic Reactions Involving 4-(Bromomethyl)-1-methylpiperidine hydrobromide

Introduction: A Versatile Building Block for Drug Discovery 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a key building block in medicinal chemistry and drug development, valued for its bifunctional nature. The mol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Drug Discovery

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a key building block in medicinal chemistry and drug development, valued for its bifunctional nature. The molecule incorporates a reactive primary alkyl bromide, making it an excellent electrophile for alkylation reactions, and a tertiary amine within a piperidine scaffold, a common motif in many biologically active compounds. Its hydrobromide salt form ensures stability and ease of handling. This guide provides detailed application notes and protocols for the catalytic alkylation of various nucleophiles using this versatile reagent, with a focus on explaining the rationale behind the selection of catalytic conditions to empower researchers in their synthetic endeavors.

Chemical Properties and Handling

Before delving into reaction protocols, it is crucial to understand the properties of 4-(Bromomethyl)-1-methylpiperidine hydrobromide.

PropertyValue
Molecular Formula C₇H₁₅Br₂N
Molecular Weight 273.01 g/mol
Appearance Off-white to beige powder
Melting Point 155-157 °C[1]
CAS Number 98338-26-2

Storage and Handling: The compound should be stored in a cool, dry place, away from incompatible materials. It is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Reactivity: The Role of the Hydrobromide Salt

The hydrobromide salt form of the reagent plays a critical role in its reactivity. The piperidine nitrogen is protonated, rendering it non-nucleophilic. The primary alkyl bromide remains the key electrophilic site for substitution reactions. Consequently, a base is required in stoichiometric amounts to both neutralize the hydrobromic acid and deprotonate the nucleophile, thereby activating it for the alkylation reaction. The choice of base is paramount and is dictated by the pKa of the nucleophile and the desired reaction conditions.

Application I: N-Alkylation of Amines and Heterocycles

The introduction of the 1-methylpiperidin-4-ylmethyl moiety onto nitrogen-containing molecules is a common strategy in the synthesis of pharmaceutical intermediates.[2] This can be achieved through N-alkylation, a robust and versatile reaction.

Conceptual Workflow for N-Alkylation

N_Alkylation_Workflow reagent 4-(Bromomethyl)-1-methylpiperidine hydrobromide reaction Reaction Mixture reagent->reaction nucleophile Amine or N-Heterocycle nucleophile->reaction base Base (e.g., K2CO3, NaH, DIPEA) base->reaction solvent Solvent (e.g., DMF, MeCN) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Stirring, Heat (optional) purification Purification (e.g., Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: General workflow for the N-alkylation of amines and N-heterocycles.

Protocol 1: N-Alkylation of a Substituted Aniline

This protocol describes the synthesis of an N-substituted aniline, a common intermediate in drug discovery.

Materials:

  • 4-(Bromomethyl)-1-methylpiperidine hydrobromide

  • Substituted Aniline (e.g., 4-aminophenol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the substituted aniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Add 4-(Bromomethyl)-1-methylpiperidine hydrobromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the aniline and neutralize the HBr. Using at least 2 equivalents is crucial: one to neutralize the hydrobromide and one to deprotonate the nucleophile. An excess (2.5 eq) ensures the reaction goes to completion.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature: Heating is often necessary to drive the reaction to completion, especially with less nucleophilic anilines.

Application II: O-Alkylation of Phenols (Williamson Ether Synthesis)

The formation of an ether linkage by reacting an alkoxide with a primary alkyl halide is a classic and reliable transformation known as the Williamson ether synthesis.[3] 4-(Bromomethyl)-1-methylpiperidine hydrobromide is an excellent substrate for this reaction, enabling the synthesis of various aryl ethers.

Conceptual Mechanism for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack phenol Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻) phenol->phenoxide + Base base Strong Base (e.g., NaH) reagent 4-(Bromomethyl)-1-methylpiperidine product Aryl Ether Product phenoxide2 Phenoxide (Ar-O⁻) phenoxide2->product + Reagent

Caption: Two-step mechanism of the Williamson ether synthesis.

Protocol 2: O-Alkylation of a Phenol

This protocol details the synthesis of an aryloxymethylpiperidine derivative, a scaffold found in various biologically active molecules.[4]

Materials:

  • 4-(Bromomethyl)-1-methylpiperidine hydrobromide

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted phenol (1.0 eq) and dissolve it in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation, forming the sodium phenoxide.

  • Add a solution of 4-(Bromomethyl)-1-methylpiperidine hydrobromide (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating phenols to form the highly nucleophilic phenoxide.

  • Solvent: THF and DMF are suitable anhydrous polar aprotic solvents for this reaction.

  • Inert Atmosphere: The use of an inert atmosphere is crucial when working with highly reactive reagents like sodium hydride to prevent quenching by atmospheric moisture.

  • Quenching: The reaction is quenched with a mild acid source like saturated ammonium chloride to neutralize any unreacted sodium hydride and the phenoxide.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure the base is of good quality and added in sufficient excess.
Side reactionsUse a less hindered base for N-alkylation. For O-alkylation, ensure complete deprotonation before adding the alkylating agent.
Formation of Byproducts Over-alkylation (for primary amines)Slowly add the alkylating agent to a solution of the amine and base.
Elimination reactionThis is less likely with a primary bromide but can be minimized by using milder conditions.
Difficulty in Purification Residual starting materialsOptimize the stoichiometry of the reactants. Ensure the workup procedure effectively removes unreacted starting materials and byproducts.

Conclusion

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a valuable reagent for the synthesis of molecules containing the 1-methylpiperidin-4-ylmethyl moiety. Successful application in N- and O-alkylation reactions hinges on the careful selection of the base, solvent, and reaction temperature to suit the specific nucleophile. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to develop and optimize their synthetic strategies, ultimately accelerating the discovery of new bioactive compounds.

References

  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • PubMed. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. [Link]

  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • ChemBK. 4-[(4-Methylpiperazin-1-yl)methyl]aniline. [Link]

  • ResearchGate. N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. [Link]

  • Chem-Impex. 4-(4-Methyl-piperidin-1-yl)aniline. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • Google Patents.
  • Chem-Impex. 4-(1-Methyl-piperidin-4-yl)aniline. [Link]

  • PubChem. 4-[(1-Methylpiperidin-4-yl)oxy]aniline. [Link]

  • MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]

  • TSI Journals. Thiadiazole and 1,2,4-Triazole-5-Thione Derivatives as Potential COX Inhibitors. [Link]

Sources

Application

One-pot synthesis strategies utilizing 4-(Bromomethyl)-1-methylpiperidine hydrobromide

Application Notes & Protocols Topic: One-Pot Synthesis Strategies Utilizing 4-(Bromomethyl)-1-methylpiperidine Hydrobromide Abstract This document provides a detailed technical guide for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: One-Pot Synthesis Strategies Utilizing 4-(Bromomethyl)-1-methylpiperidine Hydrobromide

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic one-pot synthesis of diverse molecular scaffolds using 4-(bromomethyl)-1-methylpiperidine hydrobromide. This versatile reagent is a key building block for introducing the 1-methyl-4-(piperidinomethyl) moiety, a pharmacophore present in numerous biologically active compounds, including antihistamines and central nervous system agents.[1] We move beyond simple procedural lists to explain the underlying chemical principles, enabling users to adapt and troubleshoot these protocols effectively. The methodologies detailed herein—focusing on O-alkylation, S-alkylation, and N-alkylation—are designed for efficiency, high atom economy, and streamlined workflows, consistent with the principles of modern synthetic chemistry.[2][3]

Foundational Principles: Understanding the Reagent

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a salt, meaning the tertiary amine of the piperidine ring is protonated. The primary site of reactivity is the bromomethyl group (-CH₂Br), which serves as a potent electrophile for SN2 (bimolecular nucleophilic substitution) reactions.

A one-pot reaction requires the simultaneous or sequential addition of reagents without the isolation of intermediates. For this specific reagent, a critical consideration is the presence of the hydrobromide salt. Any successful one-pot protocol must incorporate a base to serve two essential functions:

  • Activate the Nucleophile: The primary role of the base is to deprotonate the incoming nucleophile (e.g., a phenol, thiol, or amine), significantly increasing its nucleophilicity.

  • Neutralize the Acid: The base neutralizes the hydrobromide salt of the starting material and the HBr generated as a byproduct during the substitution reaction, preventing the protonation and deactivation of other basic species in the reaction mixture.

The choice of base, solvent, and temperature is paramount and is dictated by the nature of the nucleophile.

Strategic Application: One-Pot Alkylation of Heteroatom Nucleophiles

The most common and powerful application of this reagent is the alkylation of phenols, thiols, and amines in a one-pot fashion. Below, we detail the specific protocols and the chemical rationale for each class of reaction.

Strategy I: One-Pot O-Alkylation of Phenols (Williamson Ether Synthesis)

This strategy is used to synthesize aryl-alkyl ethers, a common motif in pharmacologically active molecules. The reaction proceeds via the in-situ generation of a highly nucleophilic phenoxide anion, which then displaces the bromide from the reagent.

cluster_0 One-Pot Reaction Vessel (e.g., DMF) cluster_1 Workup & Purification A Substituted Phenol C 4-(Bromomethyl)-1-methylpiperidine -HBr A->C 1. Add Reagents B Base (e.g., K₂CO₃, Cs₂CO₃) B->C D Heat (e.g., 60-80 °C) C->D 2. Heat & Stir E Aqueous Workup D->E 3. Quench & Extract F Extraction E->F G Column Chromatography F->G 4. Purify H Final Product: 4-((Aryloxymethyl)methyl) -1-methylpiperidine G->H

Caption: One-pot Williamson ether synthesis workflow.

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 eq.).

  • Solvent & Base Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetone (approx. 0.1 M concentration). Add a moderately strong base, such as potassium carbonate (K₂CO₃, 2.5 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

    • Causality: DMF and acetone are excellent solvents for SN2 reactions as they solvate the potassium cation but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic. K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate most phenols.[4][5]

  • Electrophile Addition: Add 4-(bromomethyl)-1-methylpiperidine hydrobromide (1.2 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to 60–80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Strategy II: One-Pot S-Alkylation of Thiols

This method produces thioethers (sulfides), which are important isosteres of ethers in drug design. The protocol is analogous to the O-alkylation, but often proceeds under milder conditions due to the enhanced nucleophilicity and acidity of thiols compared to phenols.

cluster_0 One-Pot Reaction Vessel (e.g., EtOH/DMF) cluster_1 Workup & Purification A Aryl or Alkyl Thiol C 4-(Bromomethyl)-1-methylpiperidine -HBr A->C 1. Add Reagents B Base (e.g., K₂CO₃, Et₃N) B->C D Stir at RT - 50 °C C->D 2. Stir E Aqueous Workup D->E 3. Quench & Extract F Extraction E->F G Column Chromatography F->G 4. Purify H Final Product: 4-(((Aryl/Alkyl)thio)methyl) -1-methylpiperidine G->H

Caption: One-pot thioether synthesis workflow.

  • Reagent Preparation: To a dry round-bottom flask, add the thiol (e.g., thiophenol, 1.0 eq.).

  • Solvent & Base Addition: Add a solvent such as ethanol or DMF. Add a base like potassium carbonate (2.5 eq.) or triethylamine (Et₃N, 3.0 eq.).

    • Causality: Thiols are more acidic than phenols, allowing for a wider range of bases. Thiolates are exceptionally potent nucleophiles, often enabling the reaction to proceed efficiently at or slightly above room temperature.[6][7]

  • Electrophile Addition: Add 4-(bromomethyl)-1-methylpiperidine hydrobromide (1.2 eq.).

  • Reaction: Stir the mixture at room temperature for 2-8 hours, or warm gently to 50 °C if necessary. Monitor by TLC.

  • Workup & Purification: Follow the same procedure as described for the O-alkylation (Section 2.1, steps 5-6).

Strategy III: One-Pot N-Alkylation of Amines

This protocol is used to form secondary or tertiary amines by creating a new C-N bond. The nucleophilicity of the starting amine is generally sufficient for the reaction, with the base primarily acting as an acid scavenger.

cluster_0 One-Pot Reaction Vessel (e.g., CH₃CN) cluster_1 Workup & Purification A Primary/Secondary Amine C 4-(Bromomethyl)-1-methylpiperidine -HBr A->C 1. Add Reagents B Base (e.g., DIPEA, K₂CO₃) B->C D Heat (e.g., 50-80 °C) C->D 2. Heat & Stir E Aqueous Workup D->E 3. Quench & Extract F Extraction E->F G Column Chromatography F->G 4. Purify H Final Product: N-Substituted-1-(1-methylpiperidin -4-yl)methanamine G->H

Caption: One-pot N-alkylation synthesis workflow.

  • Reagent Preparation: In a round-bottom flask, dissolve the amine (e.g., benzylamine, 1.0 eq.) in a solvent like acetonitrile (CH₃CN) or DMF.

  • Base Addition: Add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq.) or an inorganic base like K₂CO₃ (2.5 eq.).

    • Causality: The base is crucial to neutralize the HBr byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base like DIPEA is preferred to avoid competing with the substrate amine in the alkylation reaction.

  • Electrophile Addition: Add 4-(bromomethyl)-1-methylpiperidine hydrobromide (1.1 eq.).

  • Reaction: Heat the reaction to 50–80 °C and stir for 6-18 hours. Monitor progress by TLC. Note: For primary amines, dialkylation is a potential side reaction. Using a slight excess of the starting amine can help mitigate this.

  • Workup & Purification: Follow the same procedure as described for the O-alkylation (Section 2.1, steps 5-6).

Data Summary

The following table provides representative conditions and expected outcomes for the one-pot strategies described. Yields are highly dependent on the specific substrates used.

Strategy Nucleophile Example Base Solvent Temp (°C) Time (h) Typical Yield (%)
O-Alkylation 4-MethoxyphenolK₂CO₃DMF70680 - 95
S-Alkylation ThiophenolEt₃NEthanol25485 - 98
N-Alkylation AnilineDIPEACH₃CN801275 - 90

Conclusion

4-(Bromomethyl)-1-methylpiperidine hydrobromide is an efficient and versatile electrophilic building block for the synthesis of complex molecules containing the 1-methyl-4-(piperidinomethyl) core structure. The one-pot protocols detailed in these application notes offer a streamlined, resource-efficient alternative to multi-step syntheses. By understanding the fundamental roles of the base and solvent in activating the respective nucleophiles (phenols, thiols, and amines), researchers can readily apply and adapt these methods to a wide range of substrates in drug discovery and development programs.

References

  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Available from: [Link].

  • Aboul-Enein, M. N., Khalifa, M., & el-Azouny, A. A. (1973). Synthesis of some 4-substituted amino-1-methylpiperidines structurally related to antihistaminics. Pharmaceutica acta Helvetiae, 48(3), 151–156. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of 1-Methyl-4-(4-piperidinyl)piperazine Dihydrochloride. Available from: [Link].

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules. Available from: [Link].

  • ResearchGate. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl.... Available from: [Link].

  • ResearchGate. Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl.... Available from: [Link].

  • Google Patents. Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link].

  • MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available from: [Link].

  • Chen, Z., et al. (2004). Design and Synthesis of 4-phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

  • National Institutes of Health. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Available from: [Link].

  • PubChem. 1-Methyl-4-[(piperidin-1-yl)methyl]piperidine. Available from: [Link].

  • National Institutes of Health. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. Available from: [Link].

  • Google Patents. Preparation of piperidine derivatives.
  • Synlett. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Available from: [Link].

  • National Institutes of Health. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Available from: [Link].

  • Semantic Scholar. Synthesis of highly functionalized piperidines by one-pot multicomponent reaction using tetrabutylammonium tribromide (TBATB). Available from: [Link].

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link].

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. Available from: [Link].

  • RSC Publishing. Preparation of 4-[alkyl-(or aryl)-thio-substituted]-1,4-dihydropyridines and their use as thiolate-transferring agents. Available from: [Link].

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Google Patents. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ACS Publications. Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations. Available from: [Link].

  • PubMed Central. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Available from: [Link].

  • YouTube. Reactions of thiols. Available from: [Link].

  • ResearchGate. A Convenient One-Pot Preparation of N-Substituted 4-Phenylpiperidines. Available from: [Link].

  • PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. Available from: [Link].

  • PubMed Central. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Available from: [Link].

  • SpringerLink. Oxidation of thiols to disulfides with molecular bromine on hydrated silica gel support. Available from: [Link].

  • PubChem. 4-Bromobutan-1-amine hydrobromide. Available from: [Link].

  • YouTube. 03.02 Reactivity of Thiols and Thiolates. Available from: [Link].

Sources

Method

Application Note: Scale-Up Considerations for Reactions with 4-(Bromomethyl)-1-methylpiperidine hydrobromide

Abstract 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a valuable building block in pharmaceutical synthesis, primarily used to introduce the 1-methylpiperidine moiety into target molecules. As a primary alkyl halid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a valuable building block in pharmaceutical synthesis, primarily used to introduce the 1-methylpiperidine moiety into target molecules. As a primary alkyl halide, its reactivity is well-defined, but transitioning reactions from the laboratory bench to pilot or production scale introduces significant challenges. This guide provides an in-depth analysis of the critical considerations for successfully scaling up alkylation reactions involving this reagent. We will explore the underlying chemical principles, address thermochemical and mass transfer challenges, and present detailed, scalable protocols. The focus is on ensuring process safety, reproducibility, and efficiency, grounded in established chemical engineering and process chemistry principles.

Introduction: The Role of 4-(Bromomethyl)-1-methylpiperidine hydrobromide in Synthesis

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a bifunctional reagent featuring a reactive primary bromomethyl group and a tertiary amine in a piperidine ring structure.[1][2] The hydrobromide salt form enhances its stability and simplifies handling, though it necessitates the use of a base in subsequent reactions to liberate the free amine or, more commonly, to neutralize the HBr generated during alkylation. Its primary application lies in nucleophilic substitution reactions, where it serves as an electrophile to alkylate a wide range of nucleophiles, including phenols, amines, thiols, and carbanions.

The 1-methylpiperidine motif is a common feature in centrally active pharmaceutical agents, valued for its ability to increase solubility and modulate pharmacokinetic properties. The reagent's straightforward reactivity makes it an attractive choice for late-stage functionalization in drug discovery and development.[3]

Physical and Chemical Properties:

  • CAS Number: 98338-26-2[4]

  • Molecular Formula: C₇H₁₅Br₂N[2]

  • Molecular Weight: 273.01 g/mol [5]

  • Appearance: Typically a beige or off-white powder[1]

  • Key Hazard Statements: H314 (Causes severe skin burns and eye damage). It is also classified as toxic if swallowed or in contact with skin.[4][6][7]

Foundational Chemistry & Lab-Scale Execution

Dominant Reaction Mechanism: Sₙ2 Pathway

As a primary alkyl halide, 4-(bromomethyl)-1-methylpiperidine reacts almost exclusively through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8][9] This has several key implications:

  • Kinetics: The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile.

  • Stereochemistry: If the nucleophile is chiral, its stereochemistry is retained. If the reaction were to occur at a chiral carbon (not the case for this reagent), it would proceed with inversion of configuration.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are preferred as they solvate the cation of the nucleophile's salt but not the anion, increasing nucleophilicity and accelerating the reaction.[9]

Competing Reactions: E2 Elimination

While Sₙ2 is dominant, the bimolecular elimination (E2) pathway is a potential side reaction, particularly when using strong, sterically hindered bases (e.g., potassium tert-butoxide) or at elevated temperatures.[9] The E2 pathway would lead to the formation of an exocyclic methylene piperidine derivative, an undesired impurity. The choice of a non-hindered, sufficiently strong base (e.g., K₂CO₃, Cs₂CO₃, DBU) is critical to minimize this pathway.

G cluster_main Reaction Pathways Reagents Nucleophile (Nu⁻) + 4-(Bromomethyl)-1-methylpiperidine SN2_Product Desired Alkylated Product (Nu-CH₂-Piperidine) Reagents->SN2_Product  Sₙ2 Pathway (Favored) E2_Product Elimination Byproduct (Methylene-piperidine) Reagents->E2_Product  E2 Pathway (Minor) Base Base Strength & Steric Hindrance Base->SN2_Product Weak / Non-hindered (e.g., K₂CO₃) Base->E2_Product Strong / Hindered (e.g., t-BuOK) Temp Reaction Temperature Temp->E2_Product High Temp (Increases E2)

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 4-(Bromomethyl)-1-methylpiperidine Hydrobromide in the Synthesis of Advanced Heterocyclic Scaffolds

Prepared by: Senior Application Scientist, Chemical Synthesis Division Introduction: The Strategic Value of the Piperidine Moiety In the landscape of modern medicinal chemistry and drug development, heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Value of the Piperidine Moiety

In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds are paramount, with over 90% of new drugs featuring a heterocyclic core.[1] Among these, the piperidine ring is a "privileged scaffold," a structural motif frequently found in biologically active compounds due to its ability to impart favorable physicochemical properties such as improved aqueous solubility, reduced metabolic lability, and the capacity to form key interactions with biological targets.

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a highly valuable and versatile reagent designed for the specific introduction of the N-methylated piperidin-4-ylmethyl moiety onto a molecular framework. Its structure combines a stable, saturated heterocycle with a reactive bromomethyl group, making it an ideal electrophile for forging new carbon-heteroatom bonds. This guide provides an in-depth exploration of its primary application in the N-alkylation of heterocyclic systems, complete with mechanistic insights and detailed, field-proven protocols for researchers and drug development professionals.

Reagent Profile: Physicochemical Properties and Safety Mandates

Accurate characterization and safe handling are the foundation of successful and reproducible synthesis. The properties of 4-(Bromomethyl)-1-methylpiperidine hydrobromide are summarized below.

Table 1: Physicochemical and Safety Data

PropertyValueSource(s)
CAS Number 98338-26-2[2][3]
Molecular Formula C₇H₁₅Br₂N[2][3][4]
Molecular Weight 273.01 g/mol [2][3][4]
Appearance Beige to off-white powder/solid[4]
Hazard Pictogram GHS05 (Corrosion)[2][3]
Signal Word Danger[2][3]
Hazard Statement H314: Causes severe skin burns and eye damage[2][3]
UN Number 1759 (Corrosive solid, n.o.s.)[2][3]

Mandatory Safety Protocol: Due to its corrosive nature, 4-(Bromomethyl)-1-methylpiperidine hydrobromide must be handled with stringent safety measures.[2][5][6]

  • Engineering Controls: Always use this reagent within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[6]

  • Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Ensure containers are kept tightly closed in a dry, cool, and well-ventilated area, away from strong oxidizing agents and strong bases.[6][7]

  • First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[6]

Core Application: N-Alkylation via Nucleophilic Substitution

The primary utility of 4-(Bromomethyl)-1-methylpiperidine hydrobromide lies in its function as an alkylating agent for nucleophilic heteroatoms, most commonly nitrogen atoms within heterocyclic rings. This transformation proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[8][9]

3.1 Mechanistic Breakdown

The reaction involves the nucleophilic attack of a nitrogen atom from a heterocyclic compound (e.g., pyrazole, imidazole, carbazole) on the electrophilic methylene carbon (-CH₂-) of the reagent. The bromide ion serves as an excellent leaving group, facilitating the reaction.

  • Step 1 (Base-Mediated Deprotonation): For heterocycles with an acidic proton (N-H), a non-nucleophilic base is required to generate the more potent anionic nucleophile. This step prevents the protonation of the starting amine by the hydrobromic acid generated, which would otherwise halt the reaction.[8]

  • Step 2 (SN2 Attack): The electron-rich nitrogen atom attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step. This forms the new C-N bond and yields the desired N-alkylated heterocyclic product.

SN2_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_ts Transition State cluster_products Products Het_NH Het-NH (Heterocycle) Base Base (e.g., K₂CO₃) Het_N_minus Het-N⁻ (Anionic Nucleophile) Het_NH->Het_N_minus + Base BH_plus [Base-H]⁺ AlkylHalide Br-CH₂-Pip-Me (Alkylating Reagent) TS [Het···CH₂(Pip-Me)···Br]⁻ Het_N_minus->TS Sₙ2 Attack Product Het-CH₂-Pip-Me (N-Alkylated Product) TS->Product Bond Formation & Cleavage Salt Br⁻ Workflow A 1. Setup - Dry flask under inert gas (N₂/Ar). - Add heterocycle and solvent. B 2. Base Addition - Add base (e.g., K₂CO₃). - If using NaH, add at 0°C and stir for 30 min. A->B Inert Atmosphere C 3. Alkylation - Add 4-(bromomethyl)-1-methylpiperidine HBr. - Stir at RT or heat (e.g., 60-80°C). B->C Stirring D 4. Reaction Monitoring - Track progress using TLC or LC-MS. C->D Maintain Temp. E 5. Work-up - Cool to RT. - Quench (H₂O or sat. NH₄Cl). - Extract with organic solvent (e.g., EtOAc). D->E Upon Completion F 6. Purification - Wash organic layer with brine. - Dry over Na₂SO₄, filter, and concentrate. - Purify via column chromatography. E->F Isolate Crude G 7. Characterization - Analyze pure product (NMR, MS). F->G Obtain Pure Product

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of reactions with 4-(Bromomethyl)-1-methylpiperidine hydrobromide

Welcome to the technical support center for 4-(Bromomethyl)-1-methylpiperidine hydrobromide (Product No. 100613-97-6).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Bromomethyl)-1-methylpiperidine hydrobromide (Product No. 100613-97-6). This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges and optimize reaction yields when using this versatile alkylating agent. My goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

The primary challenge in using this reagent stems from its formulation as a hydrobromide salt. The protonated piperidine nitrogen is non-nucleophilic, and the bromide counter-ion can influence solubility and reactivity. Successfully using this reagent hinges on the in situ generation of the neutral, reactive free base. This guide will walk you through how to achieve this efficiently and troubleshoot common issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reagent's properties and handling.

Q1: What is the active form of this reagent and why is it supplied as a hydrobromide salt?

A: The active alkylating agent is the neutral form, 4-(Bromomethyl)-1-methylpiperidine. It is supplied as a hydrobromide salt for enhanced stability and a longer shelf life. The free base form is more volatile and susceptible to degradation over time. The salt form is typically a stable, crystalline solid that is easier to handle and weigh accurately.[1][2]

Q2: How should I store 4-(Bromomethyl)-1-methylpiperidine hydrobromide?

A: The reagent should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) and refrigerated at 2-8°C. This minimizes degradation from moisture and atmospheric contaminants.

Q3: The reagent is a salt. Do I need to add a base to my reaction?

A: Yes, this is the most critical step for a successful reaction. You must add at least two equivalents of a suitable base.

  • First Equivalent: Neutralizes the hydrobromide salt to liberate the free piperidine, making the bromomethyl group available for alkylation.

  • Second Equivalent: Scavenges the hydrobromic acid (HBr) that is generated as a byproduct of the subsequent SN2 reaction.

Failure to add sufficient base is the most common reason for low or no yield.[1][3]

Q4: What happens if I only add one equivalent of base?

A: If only one equivalent of base is used, it will neutralize the starting material's HBr salt. However, as soon as the first molecule of your substrate is alkylated, HBr is produced. This HBr will immediately protonate another molecule of the free 4-(Bromomethyl)-1-methylpiperidine, rendering it unreactive. The reaction will stall after a maximum theoretical yield of 50%, but in practice, it is often much lower due to competing equilibria.

Part 2: Troubleshooting Guide

This section is structured to help you diagnose and solve specific experimental problems.

Problem 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials (both your nucleophile and the piperidine reagent).

Potential Causes & Solutions:

  • Insufficient Base: As detailed in the FAQs, less than two equivalents of base will prevent the reaction from reaching completion.

    • Solution: Ensure you are using at least 2.0-2.2 equivalents of a suitable base. For weaker nucleophiles or sterically hindered substrates, using up to 3.0 equivalents may be beneficial.

  • Incorrect Base Selection: The chosen base may be too weak to effectively deprotonate the piperidinium salt (pKa ~10-11) or the protonated product.

    • Solution: Select a base with a conjugate acid pKa significantly higher than that of the piperidinium ion. Non-nucleophilic, hindered bases like Diisopropylethylamine (DIPEA) are often ideal as they do not compete in the alkylation reaction.[4] Stronger inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also highly effective, particularly in polar aprotic solvents.[5][6]

  • Poor Solubility: The hydrobromide salt may not be fully soluble in the reaction solvent, limiting the concentration of the active free base.

    • Solution: Use a polar aprotic solvent that can dissolve both the salt and the neutral species. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices. Acetonitrile (MeCN) can also be effective.[7][8] If using a less polar solvent like THF, the reaction may be sluggish or require elevated temperatures.

  • Low Reaction Temperature: SN2 reactions can be slow, especially with moderately reactive nucleophiles or alkyl bromides.

    • Solution: If the reaction is slow at room temperature, consider gently heating to 40-60°C. Monitor the reaction by TLC to avoid decomposition.[7]

Problem 2: Formation of Multiple Side Products

Symptom: TLC or LC-MS shows multiple spots/peaks in addition to the desired product and starting materials.

Potential Causes & Solutions:

  • Overalkylation of the Nucleophile: If your nucleophile is a primary or secondary amine, it can be alkylated multiple times. The product of the first alkylation is often more nucleophilic than the starting amine, leading to a runaway reaction.[9][10][11]

    • Solution: Use a large excess of the starting amine nucleophile (3-5 equivalents) relative to the piperidine reagent. This statistically favors the alkylation of the starting material over the product. Alternatively, if feasible, protect other reactive sites on your nucleophile.

  • Elimination (E2) Side Reaction: If your substrate has a proton beta to the nucleophilic site and you are using a strong, sterically hindered base, an E2 elimination reaction can compete with the desired SN2 substitution.

    • Solution: Use a softer, less hindered base like K₂CO₃ instead of a bulky amine base. Running the reaction at a lower temperature can also favor the SN2 pathway.

  • Decomposition of Reagent or Product: High temperatures or prolonged reaction times can lead to degradation.

    • Solution: Monitor the reaction progress closely and work it up as soon as the starting material is consumed. If heating is required, do so cautiously.

Problem 3: Difficult Workup and Purification

Symptom: Formation of emulsions during aqueous extraction or difficulty separating the product from excess base or salts.

Potential Causes & Solutions:

  • Use of Tertiary Amine Base: Amine bases like Triethylamine (TEA) or DIPEA and their corresponding hydrobromide salts can be difficult to remove by simple extraction.

    • Solution: During workup, perform an acidic wash (e.g., with 1M HCl or saturated NH₄Cl solution) to protonate the excess amine base and pull it into the aqueous layer. Be aware that your product, which is also a tertiary amine, will also be protonated and may move into the aqueous layer. You must then re-basify the aqueous layer with NaOH or NaHCO₃ and re-extract your product with an organic solvent like ethyl acetate or dichloromethane.

  • Incomplete Reaction: Unreacted piperidine reagent can complicate purification.

    • Solution: Drive the reaction to completion using the optimization tips above. The unreacted piperidine salt is water-soluble and can be removed with an aqueous wash.

  • Use of DMF/DMSO as Solvent: These high-boiling point solvents are not easily removed under reduced pressure.

    • Solution: After the reaction, dilute the mixture with a large volume of water and extract the product with a less polar, immiscible solvent (e.g., ethyl acetate, diethyl ether). Wash the combined organic layers multiple times with water and then brine to remove residual DMF/DMSO.

Part 3: Key Experimental Protocols & Visualizations

Decision Workflow for Reaction Setup

This diagram outlines the key decisions for setting up a successful alkylation reaction.

Reaction_Workflow cluster_input Inputs cluster_decision Decision Points cluster_output Process reagent 4-(Bromomethyl)-1- methylpiperidine HBr base_choice Choose Base (min. 2 equiv) reagent->base_choice nucleophile Your Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->base_choice solvent_choice Choose Solvent base_choice->solvent_choice Base selected temp_choice Choose Temperature solvent_choice->temp_choice Solvent selected reaction Run Reaction & Monitor (TLC / LC-MS) temp_choice->reaction Temp selected workup Aqueous Workup & Purification reaction->workup

Caption: Decision workflow for optimizing alkylation reactions.

Core Reaction Mechanism

The process involves two key steps: deprotonation of the reagent followed by the SN2 reaction.

Mechanism Reagent Reagent Salt (Inactive) Freebase Active Freebase Reagent->Freebase Deprotonation Base1 Base (1st equiv) HBr_Salt Base-HBr Base1->HBr_Salt Product_Salt Protonated Product Freebase->Product_Salt SN2 Attack Nucleophile R-NuH Nucleophile->Product_Salt Final_Product Final Product Product_Salt->Final_Product Deprotonation Base2 Base (2nd equiv) HBr_Salt2 Base-HBr Base2->HBr_Salt2

Caption: Key mechanistic steps: activation and substitution.

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol provides a robust starting point for the alkylation of a generic secondary amine.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your secondary amine (1.0 eq) and dissolve it in anhydrous DMF (to make a ~0.2 M solution).

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 2.2 eq) to the solution. Stir the suspension for 10 minutes at room temperature.

  • Alkylation: Add 4-(Bromomethyl)-1-methylpiperidine hydrobromide (1.1 eq) to the mixture in a single portion.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. If the reaction is slow after 4 hours, heat the mixture to 50°C.

  • Quenching: Once the limiting reagent is consumed, cool the reaction to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (10x the volume of DMF).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) followed by saturated aqueous NaCl (brine, 1 x 20 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the desired tertiary amine.

Part 4: Data Tables for Optimization

Table 1: Comparison of Common Bases
BasepKa of Conjugate AcidTypeSolvent CompatibilityComments
K₂CO₃ ~10.3InorganicDMF, MeCN, DMSOInexpensive and effective. Heterogeneous reaction, requires good stirring. Easy to remove during workup.[6]
Cs₂CO₃ ~10.3InorganicDMF, MeCN, THFMore soluble and reactive than K₂CO₃. Ideal for difficult alkylations.[5]
DIPEA ~10.7Hindered AmineDCM, THF, DMF, MeCNNon-nucleophilic, keeps reaction homogeneous. Can be difficult to remove during purification.[4]
NaH ~36HydrideTHF, DMFVery strong, irreversible deprotonation. Use with caution (flammable H₂ gas evolved). Best for weakly acidic nucleophiles (e.g., alcohols, phenols).
TEA ~10.7AmineDCM, THF, MeCNCan sometimes compete as a nucleophile, leading to quaternization side products.
Table 2: Guide to Solvent Selection
SolventPolarityBoiling Point (°C)SuitabilityNotes
DMF Polar Aprotic153ExcellentHigh solubility for salts and organic compounds. High boiling point requires care during removal.[7]
DMSO Polar Aprotic189ExcellentSimilar to DMF, even higher boiling point. Can promote SN2 reactions.
Acetonitrile (MeCN) Polar Aprotic82GoodGood solvent for many SN2 reactions. Easier to remove than DMF/DMSO. Solubility of the HBr salt may be lower.[8]
THF Moderately Polar66FairLower solubility for the HBr salt may lead to slower reactions. Often requires heating.
DCM Nonpolar40PoorGenerally not recommended due to poor solubility of the starting salt.

References

  • DTIC. (n.d.). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines.
  • Master Organic Chemistry. (2017, May 26).
  • Reissig, H.-U., & Zimmer, R. (2015). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Semantic Scholar. (2014, April 15).
  • YouTube. (2020, July 9).
  • ResearchGate. (2014, May 30).
  • Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • American Chemical Society. (2024, June 4).
  • BenchChem. (n.d.).
  • National Institutes of Health. (2023, September 19). The isocyanide SN2 reaction.
  • BenchChem. (n.d.). 4-(Iodomethyl)piperidine hydroiodide.
  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines.
  • Juniper Publishers. (2018, April 6). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition.
  • YouTube. (2019, January 17). synthesis of primary amines by SN2 reactions.
  • ResearchGate. (2025, August 7).
  • ResearchGate. (2017, March 16).
  • Chemistry LibreTexts. (2020, July 1). 9.4: Reaction of RX with NH3 and amines.
  • American Chemical Society. (2025, August 18).
  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides.
  • Wikipedia. (n.d.). Amine.
  • YouTube. (2020, November 25). Amine Synthesis via SN2.
  • Jasperse, C. (n.d.). Reactions of Amines.
  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • BIOSYNCE. (2025, September 25). What is the reaction mechanism of piperidine in chemical reactions?
  • YouTube. (2024, October 12).

Sources

Optimization

Common side products in reactions of 4-(Bromomethyl)-1-methylpiperidine hydrobromide

Technical Support Center: 4-(Bromomethyl)-1-methylpiperidine hydrobromide Welcome to the technical support center for 4-(Bromomethyl)-1-methylpiperidine hydrobromide (HBr salt), a key building block for drug discovery an...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Bromomethyl)-1-methylpiperidine hydrobromide

Welcome to the technical support center for 4-(Bromomethyl)-1-methylpiperidine hydrobromide (HBr salt), a key building block for drug discovery and synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the underlying chemistry of this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction yield is low, and I've isolated a non-polar, volatile byproduct. What is it and how can I prevent it?

Answer:

The most probable byproduct is 4-methylene-1-methylpiperidine , the result of an elimination reaction. This occurs when a base, intended to react with another component, abstracts a proton from the carbon adjacent to the bromomethyl group, leading to the elimination of HBr.

Causality: The hydrobromide salt is acidic. When a base is added, it can deprotonate the piperidinium nitrogen to form the free base, 4-(bromomethyl)-1-methylpiperidine. While this free base is the desired reactive species for nucleophilic substitution, it is also susceptible to elimination, especially in the presence of excess or strong, sterically hindered bases at elevated temperatures. The reaction follows an E2 (bimolecular elimination) mechanism.

Troubleshooting & Prevention:

  • Choice of Base: Use a non-hindered, weaker base if possible. Stoichiometric control is crucial. For instance, using K₂CO₃ or Cs₂CO₃ is often preferred over stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) if the reaction conditions allow.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Elimination reactions are entropically favored and thus become more prominent at higher temperatures.

  • Order of Addition: Consider adding the base slowly to the reaction mixture containing your nucleophile and the piperidine reagent. This keeps the instantaneous concentration of the free base low, favoring the desired bimolecular substitution over the elimination pathway.

Protocol 1: Standard Test for Elimination Byproduct

  • Sample Preparation: Take a 100 µL aliquot of the crude reaction mixture. Dilute with 900 µL of ethyl acetate.

  • GC-MS Analysis: Inject 1 µL of the diluted sample onto a standard non-polar GC column (e.g., DB-5ms).

  • Data Interpretation: The elimination product, 4-methylene-1-methylpiperidine (MW: 111.19 g/mol ), will be a volatile, early-eluting peak. Confirm its identity by its characteristic mass spectrum.

Diagram 1: Competing Substitution (Desired) vs. Elimination (Side Reaction)

G cluster_0 Reaction Pathways reagent 4-(Bromomethyl)-1-methylpiperidine (Free Base) product Desired Substitution Product (R-Nu) reagent->product SN2 Pathway side_product Elimination Byproduct (4-Methylene-1-methylpiperidine) reagent->side_product E2 Pathway nucleophile Nucleophile (Nu-) base Base (B:)

Caption: Competing SN2 and E2 reaction pathways.

Question 2: I'm observing a white, insoluble precipitate in my reaction that is not my desired product. What could this be?

Answer:

This is likely a dimeric or polymeric quaternary ammonium salt , formed through intermolecular quaternization. In this side reaction, the nucleophilic tertiary amine of one molecule of the free base attacks the electrophilic bromomethyl group of another molecule.

Causality: This is a classic example of a Menschutkin reaction, where a tertiary amine reacts with an alkyl halide to form a quaternary ammonium salt.[1] This side reaction is highly dependent on the concentration of the free base form of 4-(bromomethyl)-1-methylpiperidine. If the hydrobromide salt is fully deprotonated to the free amine before the primary nucleophile is added or can react, the free amine can act as a potent nucleophile itself.

Troubleshooting & Prevention:

  • Control Free Base Concentration: Avoid generating the free base in high concentrations in situ before the intended reaction partner is present. The best strategy is to add your base to the mixture of the HBr salt and the primary nucleophile.

  • Solvent Choice: Use a solvent that keeps all reactants, including the HBr salt, well-solvated. Polar aprotic solvents like DMF or acetonitrile are common.

  • Dilution: Running the reaction at a lower concentration can disfavor this bimolecular side reaction.

ConditionRisk of Intermolecular QuaternizationRationale
High Concentration HighIncreased probability of collision between two reagent molecules.
Slow Nucleophile HighThe piperidine free base has more time to self-react before the desired reaction occurs.
Pre-neutralization HighGenerating the free base before adding the nucleophile creates a high concentration of the self-reacting species.

Diagram 2: Intermolecular Quaternization Side Reaction

G reagent1 Molecule 1 (Free Base) dimer Quaternary Ammonium Salt (Insoluble Dimer) reagent1->dimer N acts as Nucleophile reagent2 Molecule 2 (Free Base) reagent2->dimer C-Br acts as Electrophile

Caption: Self-reaction leading to insoluble quaternary salts.

Question 3: My reaction is sluggish, and workup reveals byproducts containing atoms from my solvent (e.g., -OH, -OEt). Why is this happening?

Answer:

This indicates that your solvent is participating in the reaction as a nucleophile. Protic solvents like water, methanol, or ethanol can compete with your desired nucleophile, attacking the bromomethyl group to form the corresponding alcohol or ether byproducts.

Causality: The bromomethyl group is a primary alkyl halide, making it susceptible to SN2 reactions.[2] While your intended nucleophile may be stronger, solvents are often present in vast excess. If the reaction is slow or requires high temperatures, even weak nucleophiles like water or alcohols can react to a significant extent, reducing the yield of your desired product.

Troubleshooting & Prevention:

  • Use Anhydrous Solvents: Always use dry, anhydrous-grade solvents. Ensure your glassware is thoroughly dried before use.

  • Inert Atmosphere: Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Solvent Selection: Choose a non-reactive, aprotic solvent if the reaction chemistry allows. Common choices include Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF).

Protocol 2: Safe Generation and Use of the Free Base

This protocol is for situations where the free base is required. Note the inherent risks of self-reaction.

  • Setup: In a flame-dried flask under an argon atmosphere, dissolve the 4-(bromomethyl)-1-methylpiperidine HBr salt in anhydrous dichloromethane (DCM).

  • Extraction: Cool the solution to 0 °C and add it to a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Gently shake the funnel, venting frequently. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and use the resulting solution of the free base immediately.

  • Caution: Do not attempt to concentrate the free base solution by rotary evaporation to a solid, as this significantly increases the risk of intermolecular quaternization. Use the solution directly in the next step.

References

  • Vertex AI Search. The Chemistry of 4-Bromo-1-methylpiperidine: Properties and Synthesis Insights.
  • Wikipedia. Organic chemistry.
  • PubMed Central (PMC). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.

Sources

Troubleshooting

How to avoid quaternization in reactions with 4-(Bromomethyl)-1-methylpiperidine hydrobromide

Welcome to the technical support guide for 4-(Bromomethyl)-1-methylpiperidine hydrobromide. This document provides researchers, chemists, and drug development professionals with in-depth technical guidance, troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Bromomethyl)-1-methylpiperidine hydrobromide. This document provides researchers, chemists, and drug development professionals with in-depth technical guidance, troubleshooting, and best practices for utilizing this versatile reagent while avoiding the common side reaction of N-quaternization.

Core Principles: Understanding and Preventing Quaternization

4-(Bromomethyl)-1-methylpiperidine is a valuable building block for introducing a methylpiperidine moiety onto a nucleophile. However, the reagent itself contains both a reactive electrophile (the bromomethyl group) and a nucleophilic tertiary amine (the N-methylpiperidine). This duality creates a competitive reaction pathway where the reagent can react with itself, leading to the formation of a quaternary ammonium salt, a process known as quaternization or the Menshutkin reaction.

The Competing Reactions

Successful alkylation requires favoring the desired S_N2 reaction between your nucleophile and the bromomethyl group over the undesired intermolecular quaternization.

// Nodes reagent [label="4-(Bromomethyl)-1-methylpiperidine\n(Free Base Form)", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophile [label="Your Nucleophile\n(e.g., R-OH, R-SH, R2NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; desired_product [label="Desired Product\n(R-O-CH2-Pip)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; quaternized_dimer [label="Quaternized Byproduct\n(Dimer)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout mid1 [shape=point, width=0.01, height=0.01]; mid2 [shape=point, width=0.01, height=0.01];

// Edges nucleophile -> mid1 [arrowhead=none]; reagent -> mid1 [arrowhead=none]; mid1 -> desired_product [label=" Desired S_N2 Reaction ", color="#34A853", fontcolor="#34A853"];

reagent -> mid2 [arrowhead=none]; reagent -> mid2 [label=" Self-Alkylation ", color="#EA4335", fontcolor="#EA4335"]; mid2 -> quaternized_dimer;

// Caption labelloc="b"; label="Figure 1. Competing reaction pathways."; } enddot Caption: Desired S_N2 alkylation vs. undesired self-alkylation (quaternization).

The key to preventing quaternization lies in controlling the reaction conditions to kinetically favor the desired pathway. This involves careful selection of the base, solvent, temperature, and reaction concentration.

Troubleshooting & FAQs

This section addresses common issues encountered during reactions with 4-(Bromomethyl)-1-methylpiperidine hydrobromide.

Q1: My reaction is messy, and I see a new, highly polar spot by TLC/LCMS that isn't my starting material or desired product. Is this the quaternized byproduct?

A: Very likely. Quaternary ammonium salts are permanently charged and, therefore, highly polar. They typically exhibit very low retention factors (Rf) on normal-phase TLC plates (often staying at the baseline) and elute very early in reverse-phase HPLC.

  • Troubleshooting Steps:

    • Confirm Identity: The byproduct will have a mass corresponding to two molecules of the reagent minus HBr. Obtain a mass spectrum to confirm.

    • Review Your Base: The most common cause is using a base that is too strong or too sterically unhindered. A strong base can deprotonate the hydrobromide salt to the free amine, increasing its concentration and nucleophilicity, which promotes self-alkylation.

    • Check Temperature: High reaction temperatures accelerate all reactions, but can disproportionately favor the quaternization side reaction.

Q2: What is the best base to use for my reaction to avoid quaternization?

A: The ideal base is strong enough to deprotonate your nucleophile (e.g., a phenol or thiol) but not so strong that it generates a high concentration of the highly nucleophilic free 4-(bromomethyl)-1-methylpiperidine. Mild, inorganic bases are almost always the best choice.

  • Expert Recommendation: Potassium carbonate (K₂CO₃) is the workhorse base for these reactions. It is sufficiently basic to deprotonate many common nucleophiles but is heterogeneous and mild enough to keep the free amine concentration low, minimizing self-reaction.

  • Avoid: Do not use strong, soluble organic bases like triethylamine (TEA), DBU, or DIPEA. Also, avoid strong inorganic bases like sodium hydride (NaH) or hydroxides (NaOH, KOH) unless your nucleophile has a very high pKa and other options have failed, and even then, use them with extreme caution and low temperatures. The pKa of the conjugate acid of 1-methylpiperidine is approximately 10.1-10.4, meaning it is a relatively strong base itself[1][2][3][4][5]. Using a base that is significantly stronger will readily generate the free amine.

BasepKa (Conjugate Acid)SuitabilityRationale
K₂CO₃ ~10.3Excellent Mild, heterogeneous. Deprotonates most phenols and thiols effectively while minimizing free amine formation.
Cs₂CO₃ ~10.3Excellent Similar to K₂CO₃ but more soluble in some organic solvents, which can accelerate the desired S_N2 reaction.
NaH ~36Poor (High Risk) Very strong base. Will rapidly generate the free amine, leading to significant quaternization. Use only if absolutely necessary and at low temperatures.
TEA, DIPEA ~10.7-11Poor (High Risk) Soluble, strong organic bases. They are also nucleophiles and can compete in side reactions. Their strength promotes self-alkylation.

Q3: What solvent system should I use?

A: Polar aprotic solvents are highly recommended as they are known to accelerate S_N2 reactions.[6][7][8][9]

  • Recommended Solvents:

    • Acetonitrile (ACN): Excellent choice. Solvates the cation of the salt but poorly solvates the nucleophilic anion, leaving it "naked" and highly reactive for the desired S_N2 attack.[6]

    • N,N-Dimethylformamide (DMF): Another strong choice for its ability to dissolve reactants and promote S_N2 kinetics.

    • Acetone: A good, less polar alternative to ACN or DMF. Often used with K₂CO₃.

  • Solvents to Avoid:

    • Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that significantly slows down the desired S_N2 reaction rate.[6]

Q4: My reaction is very slow, and I'm tempted to increase the temperature. What is the risk?

A: Increasing the temperature will increase the rate of both the desired reaction and the undesired quaternization. Quaternization, being an intermolecular reaction between two molecules of the reagent, can have a high activation energy and may become the dominant pathway at elevated temperatures.

  • Guideline: Start reactions at room temperature. If the reaction is slow, gentle heating to 40-50°C can be attempted. Monitor the reaction closely by TLC or LCMS for the appearance of the polar byproduct. If quaternization becomes significant, it is better to run the reaction for a longer time at a lower temperature.

Recommended Protocols & Methodologies

Protocol 1: General Procedure for Alkylation of Phenols

This protocol is optimized to minimize quaternization when alkylating a phenolic substrate.

Materials:

  • 4-(Bromomethyl)-1-methylpiperidine hydrobromide (1.1 eq.)

  • Phenolic substrate (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq.)

  • Acetonitrile (ACN) or DMF (0.1 - 0.2 M concentration)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate, potassium carbonate, and acetonitrile.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add the 4-(Bromomethyl)-1-methylpiperidine hydrobromide in one portion.

  • Stir the reaction mixture at room temperature.

  • In-Process Control: Monitor the reaction progress by TLC or LCMS every 2-4 hours. Check for the consumption of the starting phenol and the formation of the less polar product spot. Crucially, verify the absence of a baseline spot (TLC) or a very early eluting peak (LCMS) corresponding to the quaternized byproduct.

  • Upon completion (typically 12-24 hours), filter the reaction mixture through a pad of celite to remove the inorganic salts.

  • Rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography or recrystallization.

Experimental Workflow Diagram

G C C D D C->D E E F F E->F Reaction Complete H H I I H->I Final Product

Mechanistic Insights: The Role of Steric Hindrance

While electronic factors are key, steric hindrance also plays a crucial role. The nitrogen atom on the 1-methylpiperidine ring is a tertiary amine and is sterically accessible. However, the attack of one bulky piperidine ring on another is sterically more demanding than the attack of a smaller, less hindered nucleophile (like a phenoxide) on the primary bromomethyl group.[10][11][12]

By keeping the concentration of the reactive free-base form of the reagent low and using a less hindered nucleophile, you exploit this steric difference to favor the desired reaction pathway. For very bulky nucleophiles, the rate of the desired reaction may decrease, potentially allowing the quaternization side reaction to become more competitive. In such cases, running the reaction at a lower concentration may be beneficial.

References

  • ChemBK. (n.d.). 1-Methylpiperidine. Retrieved January 3, 2026, from [Link]

  • Wikidata. (n.d.). N-methylpiperidine (Q24004759). Retrieved January 3, 2026, from [Link]

  • Lopes, J. F., et al. (2006). Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. The Journal of Physical Chemistry B, 110(4), 1877–1888. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12291, N-Methylpiperidine. Retrieved January 3, 2026, from [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved January 3, 2026, from [Link]

  • Sum, K. T., et al. (2022). Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. ChemRxiv. [Link]

  • Sum, K. T., et al. (2022). Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models. The Journal of Physical Chemistry B, 126(44), 9047–9058. [Link]

  • Slideshare. (2016). Steric Effects on the Configuration of the Nitrogen In Piperidine. Retrieved January 3, 2026, from [Link]

  • Foley, D. J., et al. (2018). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. ACS Catalysis, 8(4), 3837–3842. [Link]

  • Ghorai, M. K., et al. (2016). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. Organic Letters, 18(15), 3742–3745. [Link]

  • ResearchGate. (2022). (PDF) Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. Retrieved January 3, 2026, from [Link]

  • Szychowski, J., et al. (2021). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 26(11), 3321. [Link]

  • Smith, T. D., et al. (1976). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Journal of Pharmaceutical Sciences, 65(1), 173-176. [Link]

  • DePorre, Y., et al. (2021). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Prostakov, N. S. (1962). Steric configuration of piperidine derivatives. Russian Chemical Reviews, 31(10), 495-507. [Link]

  • Defense Technical Information Center. (1966). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2025). Diastereoselective N-quaternization of piperidines | Request PDF. Retrieved January 3, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Products Derived from 4-(Bromomethyl)-1-methylpiperidine hydrobromide

Welcome to the technical support guide for purifying reaction products derived from 4-(bromomethyl)-1-methylpiperidine hydrobromide. This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for purifying reaction products derived from 4-(bromomethyl)-1-methylpiperidine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of piperidine-containing molecules. The inherent basicity and polarity of the piperidine motif can present unique hurdles in achieving high purity. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure the integrity of your downstream applications.

Understanding the Challenges

Syntheses involving 4-(bromomethyl)-1-methylpiperidine hydrobromide often yield crude mixtures containing a variety of impurities. A thorough understanding of these potential contaminants is the first step in designing an effective purification strategy.[1]

Common Impurities Include:

  • Unreacted Starting Materials: Residual 4-(bromomethyl)-1-methylpiperidine hydrobromide.

  • Byproducts: Arising from side reactions, which can have polarities similar to the desired product.[1]

  • Reagent-Related Impurities: Contaminants from other reagents used in the synthesis.[1]

  • Oxidation Products: The piperidine nitrogen is susceptible to oxidation, which can lead to discoloration (e.g., a yellow tint) of the product.[1][2]

  • Residual Solvents: Solvents from the reaction or workup stages.[1][2]

  • Water: A common impurity, especially after aqueous workup procedures.[1][2]

The selection of an appropriate purification technique is contingent on the physicochemical properties of your target compound—such as its state (solid or liquid), polarity, and thermal stability—and the nature of the impurities present.[1]

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification of your 4-(bromomethyl)-1-methylpiperidine hydrobromide derivatives.

Question 1: My piperidine-containing product streaks badly on silica gel TLC plates and during column chromatography. What causes this and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like piperidines on standard silica gel. The acidic nature of silica gel (due to silanol groups, Si-OH) strongly interacts with the basic nitrogen of the piperidine ring. This can lead to significant peak tailing, poor separation, and even irreversible adsorption of your product to the stationary phase, resulting in low recovery.[2][3][4]

Troubleshooting Steps:

  • Basic Modifier in Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[5] Triethylamine (TEA) at a concentration of 0.1-1% is a standard choice.[2] The TEA will neutralize the acidic sites on the silica, minimizing the interaction with your product and leading to sharper, more symmetrical peaks.[2][4]

  • Use of Basic Alumina: Consider using basic alumina as your stationary phase instead of silica gel.[5] Alumina is generally less acidic and can be a better choice for purifying strongly basic compounds.

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative.[5][6] In this technique, you can control the retention and peak shape by adjusting the pH of the mobile phase.[6]

Question 2: I've performed an aqueous workup and my product is a liquid. How can I effectively remove residual water?

Answer: Residual water can be a significant impurity, especially for compounds that are liquids or oils.[1][2]

Troubleshooting Steps:

  • Drying Agents: After separating the organic layer, dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][3]

  • Pre-Drying with KOH: For piperidine derivatives, a common and effective practice is to pre-dry the organic solution with solid potassium hydroxide (KOH) pellets before distillation.[1][2] The KOH will also remove any acidic impurities.

  • Azeotropic Distillation: If trace amounts of water persist, azeotropic distillation with a solvent like toluene can be very effective.[2]

Question 3: My final product has a yellow tint. What is the cause and how can I decolorize it?

Answer: A yellow discoloration often points to the presence of oxidation products.[1][2] The tertiary amine of the 1-methylpiperidine moiety can be susceptible to oxidation.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Dissolve your crude product in a suitable organic solvent. Add a small amount of activated charcoal and stir the mixture for 30-60 minutes at room temperature. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by filtering through a pad of Celite or a fine filter paper. The decolorized product can then be recovered by removing the solvent under reduced pressure.[2]

Question 4: I am struggling to crystallize my solid product. It keeps "oiling out." What should I do?

Answer: "Oiling out" occurs when a compound separates from the crystallization solvent as a liquid rather than a solid. This is a common issue, particularly when the concentration of impurities is high or the cooling rate is too fast.[3][7]

Troubleshooting Steps:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling, such as placing it directly in an ice bath, can promote oiling out. Once at room temperature, you can then move it to a cooler environment to maximize crystal formation.[3][7]

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.[3]

  • Solvent System Adjustment: You may need to re-evaluate your solvent system. A two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble) can sometimes be more effective. Dissolve your compound in a minimal amount of the "good" solvent and slowly add the "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.[7]

  • Pre-Purification: If the impurity level is high, a preliminary purification step, such as a quick pass through a silica plug or an acid-base extraction, may be necessary before attempting crystallization.[3]

In-Depth Troubleshooting Guides

Purification by Column Chromatography

Column chromatography is a versatile technique for purifying piperidine derivatives.[4] The key to success lies in selecting the appropriate stationary and mobile phases.

Workflow for Column Chromatography of Piperidine Derivatives

ChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (with 0.5% TEA) Solvent 2. Select Solvent System TLC->Solvent Determine Rf Column_Prep 3. Pack Column Solvent->Column_Prep Load 4. Load Crude Product Column_Prep->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Final_Product Pure Product Evaporate->Final_Product

Caption: A typical workflow for purifying piperidine derivatives using column chromatography.

Step-by-Step Protocol for Flash Chromatography:
  • TLC Method Development: Develop a TLC solvent system that gives your desired product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Crucially, add 0.1-1% triethylamine (TEA) to the solvent mixture to prevent peak tailing.[3]

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent and carefully pack your column, ensuring there are no air bubbles or cracks.[3]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Begin eluting with the least polar solvent mixture. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[3]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.[3]

Problem Potential Cause Solution
Poor Separation Improper solvent system.Re-optimize the mobile phase using TLC. A shallower gradient may be required.
Low Recovery Product sticking to the silica.Ensure an adequate amount of basic modifier (e.g., TEA) is used in the eluent.[2]
Co-elution of Impurities Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[3]
Purification by Acid-Base Extraction

Liquid-liquid extraction based on the acidic/basic properties of your compound is a powerful technique for separating basic piperidine products from neutral or acidic impurities.[5][8][9]

Decision Logic for Acid-Base Extraction

AcidBaseExtraction Start Crude Mixture in Organic Solvent (e.g., EtOAc) Add_Acid Wash with aq. Acid (e.g., 1M HCl) Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Organic_Layer1 Organic Layer: Neutral & Acidic Impurities Separate1->Organic_Layer1 Discard Aqueous_Layer1 Aqueous Layer: Protonated Piperidine Product Separate1->Aqueous_Layer1 Keep Add_Base Basify with aq. Base (e.g., NaOH) to pH > 10 Aqueous_Layer1->Add_Base Extract Extract with Organic Solvent Add_Base->Extract Separate2 Separate Layers Extract->Separate2 Aqueous_Layer2 Aqueous Layer: Inorganic Salts Separate2->Aqueous_Layer2 Discard Organic_Layer2 Organic Layer: Pure Piperidine Product Separate2->Organic_Layer2 Keep Dry_Evaporate Dry & Evaporate Organic_Layer2->Dry_Evaporate Final_Product Pure Product Dry_Evaporate->Final_Product

Caption: Decision-making workflow for purifying a basic piperidine product via acid-base extraction.

Step-by-Step Protocol for Acid-Base Extraction:
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.[1]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[1][9]

  • Separation: Carefully separate the two layers. Retain the aqueous layer containing your protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 1M NaOH) until the solution is strongly basic (pH > 10). This will deprotonate your product, often causing it to precipitate or form an oil.[8]

  • Back-Extraction: Extract the liberated free-base product back into an organic solvent (e.g., ethyl acetate) several times.[1]

  • Isolation: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[3]

References
  • BenchChem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purification.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-Piperidinepropanol.
  • BenchChem. (n.d.). Method development for the purification of polar piperidine derivatives.
  • Reddit. (2022). Amine workup.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Chemistry LibreTexts. (2021). Liquid-Liquid Extraction.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • BenchChem. (n.d.). Application Note: High-Purity Isolation of 1-(Piperidin-2-ylmethyl)piperidine using Automated Flash Column Chromatography.

Sources

Troubleshooting

Optimizing reaction conditions (temperature, solvent, base) for 4-(Bromomethyl)-1-methylpiperidine hydrobromide

Welcome to the technical support guide for 4-(bromomethyl)-1-methylpiperidine hydrobromide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(bromomethyl)-1-methylpiperidine hydrobromide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. We will move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring you can troubleshoot and adapt procedures with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered when using this versatile alkylating agent.

Q1: My alkylation reaction with 4-(bromomethyl)-1-methylpiperidine hydrobromide is showing low to no conversion. What's the first thing I should check?

A: The most common pitfall is underestimating the impact of the hydrobromide salt . This reagent is acidic. For every mole of your alkylating agent, you are introducing one mole of hydrobromic acid (HBr). This HBr will instantly neutralize one equivalent of your base or your nucleophile if it is basic.

Immediate Action Plan:

  • Check Your Stoichiometry: Ensure you are using at least two equivalents of base: one to neutralize the HBr salt and one to deprotonate your nucleophile (or act as an acid scavenger). For weakly acidic nucleophiles, more than two equivalents may be necessary.

  • Verify Base Strength: The base must be strong enough to deprotonate your specific nucleophile. A weak base may be completely consumed by the HBr, leaving none to activate the nucleophile for the reaction.

Q2: How does the hydrobromide salt form affect my choice and quantity of base?

A: The hydrobromide is the central challenge and dictates your entire basic setup. The piperidine nitrogen in the reagent is protonated, rendering it a salt.

  • Mechanism of Base Consumption:

    • Neutralization: The first equivalent of base reacts with the acidic hydrobromide of the reagent.

    • Activation: The second (and subsequent) equivalent of base deprotonates your nucleophile (e.g., an amine, phenol, or thiol), making it competent for the Sₙ2 attack on the bromomethyl group.

Rule of Thumb for Base Equivalents:

  • For N-alkylation of amines/anilines: Start with 2.2 to 2.5 equivalents of base.

  • For O-alkylation of phenols or alcohols: Depending on the pKa, you may need a stronger base and at least 2.0 equivalents. For less acidic alcohols, a very strong base like sodium hydride (NaH) is often required.[1]

  • For S-alkylation of thiols: Thiols are generally more acidic and nucleophilic, but starting with 2.2 equivalents is a safe practice.

Q3: What is the best base for my reaction? I've seen everything from potassium carbonate to DBU mentioned.

A: The "best" base is entirely dependent on the pKa of your nucleophile. A base that is too weak will result in no reaction, while one that is unnecessarily strong can promote side reactions.

Base TypeCommon ExamplesSuitable For NucleophilesKey Considerations
Inorganic Carbonates K₂CO₃, Cs₂CO₃Phenols, thiols, some heterocycles (e.g., indazoles), secondary amines.Generally require heating. Often result in cleaner reactions but can be slow. K₂CO₃ is a common starting point for many standard alkylations.[2]
Organic Amines DBU, DIPEAActivating Schiff bases, alkylating sensitive substrates.[3]DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic strong base that is highly effective.[3] DIPEA is a weaker, sterically hindered base often used as an acid scavenger.
Hydrides/Alkoxides NaH, KOtBuAlcohols, amides, carbamates, and other weakly acidic N-H or O-H bonds.Require anhydrous conditions and careful handling. NaH is excellent for generating potent nucleophiles from weak acids.[1]

A study on a similar alkylation found that for a complex amine, the organic base DBU was optimal, while for another substrate, the much stronger base NaH was required.[1][3] This highlights the necessity of tailoring the base to the specific substrate.

Q4: Which solvent should I choose? Does it really make a difference?

A: Solvent choice is critical for success as it governs the solubility of reagents and the kinetics of the Sₙ2 reaction. Polar aprotic solvents are almost always the best choice.

  • Why Polar Aprotic? These solvents (e.g., DMF, Acetonitrile, DMSO) are excellent at solvating cations while leaving anions (the deprotonated nucleophile) relatively "bare," making them more reactive. They significantly accelerate the rate of Sₙ2 reactions compared to protic or nonpolar solvents.[4][5]

Solvent Selection Guide:

  • Acetonitrile (MeCN): An excellent first choice. It has a high dielectric constant, is aprotic, and is easy to remove under vacuum. It proved to be the optimal solvent in a published optimization study.[3]

  • N,N-Dimethylformamide (DMF): Another superb option, particularly when reagent solubility is an issue. It has a higher boiling point, which can be advantageous for reactions requiring heat.[1]

  • Dimethyl Sulfoxide (DMSO): A powerful solvent that can accelerate sluggish reactions, but its very high boiling point can make product isolation difficult.

Protic solvents like ethanol or methanol can slow the reaction rate by forming hydrogen bonds with the nucleophile, effectively shielding it from the electrophile.[6]

Q5: What is the optimal reaction temperature? Should I heat my reaction?

A: The optimal temperature is a balance between reaction rate and stability.

  • Starting Point: Many alkylations are initiated at a lower temperature (e.g., 0 °C) during the addition of reagents, especially when using reactive bases like NaH, to control any exotherm.[1][3] The reaction is then allowed to warm to room temperature.

  • When to Heat: If you see little to no product formation at room temperature after several hours (monitored by TLC or LC-MS), gentle heating to 40-70 °C is a logical next step.[2]

  • When to Cool: Interestingly, for a specific alkylation, lowering the temperature from room temperature to 0 °C increased the yield from 88% to 94%, likely by minimizing the formation of a side product.[3] If you are observing impurities, consider running the reaction at a lower temperature for a longer period.

Section 2: Troubleshooting and Optimization Workflow

Guide 1: Diagnosing and Solving Low or No Conversion

If your reaction is failing, systematically evaluate each parameter. This workflow helps pinpoint the issue.

G cluster_solutions Corrective Actions start Start: Low/No Conversion check_base 1. Analyze Base Stoichiometry Are you using >2 equivalents? start->check_base check_strength 2. Evaluate Base Strength Is the base pKa high enough to deprotonate your nucleophile? check_base->check_strength  Yes sol_base Increase base to 2.5-3.0 eq. check_base->sol_base  No check_solubility 3. Check Reagent Solubility Are all components dissolved? (Especially the nucleophile salt after deprotonation) check_strength->check_solubility  Yes sol_strength Switch to a stronger base (e.g., K₂CO₃ → DBU → NaH) check_strength->sol_strength  No check_temp 4. Adjust Temperature Is the reaction too cold? Have you tried gentle heating? check_solubility->check_temp  Yes sol_solubility Switch to a better solvent (e.g., THF → MeCN or DMF) check_solubility->sol_solubility  No check_reagent 5. Verify Reagent Quality Is the alkylating agent fresh? Has it been stored properly? check_temp->check_reagent  Yes sol_temp Warm to 40-60 °C and monitor check_temp->sol_temp  No success Optimized Reaction check_reagent->success  Yes sol_reagent Use a fresh bottle of reagent check_reagent->sol_reagent  No

Caption: Troubleshooting workflow for low conversion.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol provides a robust starting point for optimization.

Reagents:

  • Nucleophile (e.g., piperidine derivative, 1.0 eq)

  • 4-(Bromomethyl)-1-methylpiperidine hydrobromide (1.05 eq)

  • Base (e.g., DBU, 2.2 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the nucleophile (1.0 eq) and anhydrous acetonitrile (to make a ~0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add the base (e.g., DBU, 2.2 eq) dropwise to the stirred solution. Stir for 10-15 minutes at 0 °C.

  • Alkylating Agent Addition: In a separate vial, dissolve the 4-(bromomethyl)-1-methylpiperidine hydrobromide (1.05 eq) in a minimum amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nucleophile is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Example of a Reaction Optimization

The following table is a synthesized example based on literature data, demonstrating how systematic changes to reaction conditions can dramatically improve product yield.[3]

EntryBase (eq)SolventTemp (°C)Yield (%)
1K₂CO₃ (2.2)THF25< 10
2DIPEA (2.2)MeCN2535
3DBU (1.5)THF2560
4DBU (1.5)MeCN 2588
5DBU (1.5)MeCN0 94

Analysis: This data clearly shows that DBU is a superior base to K₂CO₃ and DIPEA for this particular transformation. Furthermore, changing the solvent from THF to MeCN provided a significant boost in yield. Finally, a counter-intuitive decrease in temperature further optimized the reaction, likely by preventing a minor degradation pathway.[3]

Section 4: A Systematic Workflow for Reaction Optimization

For any new substrate, a systematic approach to optimization will save time and resources. The following workflow illustrates a logical progression for refining your reaction conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization start Start: New Substrate base_screen 1. Base & Solvent Screen Test 2-3 bases (K₂CO₃, DBU) in 2 solvents (MeCN, DMF) at Room Temperature. start->base_screen base_screen_decision Reaction Occurs? base_screen->base_screen_decision base_screen_decision->start  No (Re-evaluate base strength/ use stronger conditions) temp_screen 2. Temperature Optimization Using best Base/Solvent, test at 0°C, RT, and 50°C. base_screen_decision->temp_screen  Yes stoich_screen 3. Stoichiometry Refinement Fine-tune equivalents of base and alkylating agent. temp_screen->stoich_screen optimized Optimized Conditions stoich_screen->optimized

Caption: Logical workflow for optimizing a new alkylation reaction.

References

  • Iannuzzi, M., Hohmann, T., Dyrks, M., & Koksch, B. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 4. ResearchGate. Available from: [Link]

  • Iannuzzi, M., Hohmann, T., Dyrks, M., & Koksch, B. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 5. ResearchGate. Available from: [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available from: [Link]

  • Pharmaffiliates. (n.d.). CAS No: 100613-97-6 | Product Name : 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Available from: [Link]

  • Orlandi, M., & Trovato, T. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Orlandi, M., & Trovato, T. (1985). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed Reactions Involving 4-(Bromomethyl)-1-methylpiperidine Hydrobromide

Welcome to the technical support center for 4-(Bromomethyl)-1-methylpiperidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Bromomethyl)-1-methylpiperidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when utilizing this versatile reagent in organic synthesis. Here, we provide in-depth, field-proven insights and practical solutions to ensure the success of your reactions.

Introduction to 4-(Bromomethyl)-1-methylpiperidine Hydrobromide

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a key building block in medicinal chemistry and materials science, primarily employed as an electrophile for the introduction of the N-methylpiperidin-4-ylmethyl moiety. This is often achieved through nucleophilic substitution reactions, such as N-alkylation of amines or O-alkylation of phenols and alcohols (a modified Williamson ether synthesis). However, its nature as a hydrobromide salt and its inherent reactivity can lead to several common experimental challenges. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is sluggish or shows no conversion. What are the primary causes and how can I resolve this?

A1: Slow or incomplete reactions are the most frequently reported issues. The root cause often lies in the interplay between the reagent's salt form, basicity of the reaction medium, and solubility.

The hydrobromide salt of 4-(bromomethyl)-1-methylpiperidine is acidic. The presence of the HBr salt can protonate your nucleophile, rendering it non-nucleophilic and halting the reaction.[1] Furthermore, as the reaction proceeds, additional HBr is generated, which can further inhibit the reaction by protonating any remaining free nucleophile or the basic piperidine nitrogen of the product.

Troubleshooting Guide:

  • Insufficient Basicity: The addition of a suitable base is crucial to neutralize the hydrobromide salt and scavenge the HBr produced during the reaction.

    • Recommended Bases:

      • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices for many applications. K₂CO₃ is a cost-effective and widely used base.[1] Cs₂CO₃ is more soluble and can accelerate reactions with weakly nucleophilic substrates.

      • Organic Bases: Non-nucleophilic amine bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are also effective.[1] DIPEA is particularly useful when dealing with base-sensitive substrates.

    • Stoichiometry: Use at least 2.0-2.5 equivalents of base: 1.0 equivalent to neutralize the starting material's HBr salt and 1.0-1.5 equivalents to scavenge the HBr generated in the reaction.

  • Poor Solubility of the Reagent: As a salt, 4-(bromomethyl)-1-methylpiperidine hydrobromide has limited solubility in many common aprotic organic solvents.

    • Solvent Selection: Polar aprotic solvents are generally the best choice.

      • Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent solvents for dissolving quaternary ammonium salts and promoting Sₙ2 reactions.[2]

      • Acetonitrile (ACN) is another good option, particularly for N-alkylation of amines.[1]

    • Improving Solubility: If solubility remains an issue, gentle heating (40-60 °C) can be employed. The use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), can also facilitate the reaction in biphasic systems or with poorly soluble reagents.

Experimental Protocol: General N-Alkylation of a Primary Amine

  • To a stirred solution of the primary amine (1.0 equiv.) in anhydrous DMF (0.1-0.5 M), add K₂CO₃ (2.5 equiv.).

  • Add 4-(bromomethyl)-1-methylpiperidine hydrobromide (1.1 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50 °C and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I am observing a significant amount of a byproduct that appears to be a quaternary ammonium salt. How can I prevent this over-alkylation?

A2: Over-alkylation, leading to the formation of a quaternary ammonium salt, is a common side reaction, especially when the product of the initial alkylation is still nucleophilic.

The tertiary amine of the desired product can compete with the starting nucleophile and react with another molecule of 4-(bromomethyl)-1-methylpiperidine hydrobromide, forming a quaternary ammonium salt. This is particularly prevalent with highly reactive alkylating agents and when the desired product is a stronger nucleophile than the starting material.

Troubleshooting Guide:

  • Control Stoichiometry: Use a slight excess of the nucleophile relative to the alkylating agent (e.g., 1.2-1.5 equivalents of the amine or phenol). This ensures the alkylating agent is consumed before significant over-alkylation can occur.

  • Slow Addition of the Alkylating Agent: Adding the 4-(bromomethyl)-1-methylpiperidine hydrobromide solution slowly to the reaction mixture containing the nucleophile and base can maintain a low concentration of the alkylating agent, favoring the desired mono-alkylation.[1] The use of a syringe pump for slow addition is highly recommended for problematic cases.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the undesired over-alkylation reaction more than the desired initial alkylation.

Workflow for Minimizing Over-Alkylation

G cluster_0 Reaction Pathways Reagents Nucleophile (Nu⁻) + 4-(Bromomethyl)-1-methylpiperidine SN2_Product Substitution Product Reagents->SN2_Product SN2 Attack (Favored by unhindered Nu⁻, polar aprotic solvent) E2_Product Elimination Product (Alkene) Reagents->E2_Product E2 Elimination (Favored by strong/bulky base, high temp.)

Sources

Troubleshooting

Removal of unreacted 4-(Bromomethyl)-1-methylpiperidine hydrobromide from the reaction mixture

Topic: Removal of Unreacted 4-(Bromomethyl)-1-methylpiperidine hydrobromide Welcome to the technical support hub for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Unreacted 4-(Bromomethyl)-1-methylpiperidine hydrobromide

Welcome to the technical support hub for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common purification challenge: the removal of unreacted 4-(Bromomethyl)-1-methylpiperidine hydrobromide from your reaction mixture. As a quaternary ammonium salt, this reagent's high polarity and ionic nature require specific strategies for its effective separation from typically less polar organic products.

Frequently Asked Questions (FAQs)

Q1: Why is this starting material so difficult to remove with standard organic workups?

A: The core of the challenge lies in its chemical structure. 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a quaternary ammonium salt. This means the nitrogen atom is permanently positively charged, making the entire molecule highly polar and salt-like. Unlike a neutral amine, it cannot be deprotonated to a "free base" form. Consequently, it has very high solubility in aqueous solutions and extremely low solubility in non-polar organic solvents like hexanes or diethyl ether, often complicating standard purification methods like silica gel chromatography.

Q2: What is the single most effective method for removing it on a laboratory scale?

A: For most applications, a simple aqueous wash (liquid-liquid extraction) is the most robust and efficient first-line approach.[1][2] By dissolving your crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washing it with water or brine, the highly water-soluble hydrobromide salt will preferentially partition into the aqueous layer, leaving your desired, less polar product in the organic phase.[3]

Q3: Can I use silica gel column chromatography?

A: While possible, it is often problematic. Due to its ionic nature, 4-(Bromomethyl)-1-methylpiperidine hydrobromide interacts very strongly with the polar silica gel stationary phase. This can lead to significant tailing, streaking, or even irreversible adsorption onto the column, resulting in poor separation and low recovery of your target compound. If chromatography is necessary, alternative techniques like reverse-phase chromatography or Solid-Phase Extraction (SPE) with a specialized sorbent are generally more effective.[4][5][6]

Q4: My product is also water-soluble. What should I do?

A: This is a common and significant challenge. If both your product and the unreacted starting material are water-soluble, simple liquid-liquid extraction will not work.[7] In this scenario, you must exploit other differences between the molecules. Advanced techniques like ion-exchange Solid-Phase Extraction (SPE) , recrystallization, or chemical scavenging become necessary.

Troubleshooting and In-Depth Protocols

This section provides detailed, step-by-step guidance for specific purification scenarios. Use the following decision tree to identify the best strategy for your experiment.

MethodSelection start Is your desired product soluble in common organic solvents (EtOAc, DCM, etc.) and poorly soluble in water? yes_node Yes start->yes_node no_node No start->no_node lle Method 1: Liquid-Liquid Extraction (Aqueous Wash) yes_node->lle product_solid Is your desired product a solid? no_node->product_solid yes_solid_node Yes product_solid->yes_solid_node no_solid_node No product_solid->no_solid_node recrystallization Method 2: Recrystallization yes_solid_node->recrystallization spe_scavenge Method 3 or 4: - Ion-Exchange SPE - Chemical Scavenging no_solid_node->spe_scavenge LLE_Workflow cluster_funnel Separatory Funnel organic_layer Organic Layer (Product + Solvent) aqueous_layer Aqueous Layer (HBr Salt + Water) crude_mixture Crude Reaction Mixture (Product + Unreacted Salt) add_solvents Add Organic Solvent & Water crude_mixture->add_solvents cluster_funnel cluster_funnel add_solvents->cluster_funnel shake_vent Shake & Vent separate_layers Separate Layers shake_vent->separate_layers collect_organic Collect & Dry Organic Layer separate_layers->collect_organic final_product Pure Product collect_organic->final_product

Caption: Liquid-Liquid Extraction (LLE) workflow.

Method 2: Recrystallization

Principle: This method is ideal if your desired product is a solid. It relies on finding a solvent system where your product's solubility is high at an elevated temperature but low at room or cold temperatures, while the hydrobromide salt impurity remains soluble at all temperatures. [8][9][10][11] Step-by-Step Protocol:

  • Solvent Screening: Empirically test various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, or mixtures with anti-solvents like hexanes) to find one that meets the criteria described above.

  • Dissolution: Dissolve your crude solid product in the minimum amount of the chosen hot (near boiling) solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation. [9]Pure crystals of your product should form, leaving the hydrobromide salt and other soluble impurities in the mother liquor.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities. [10]6. Drying: Dry the crystals under vacuum to obtain the purified product.

Method 3: Solid-Phase Extraction (SPE) - Cation Exchange

Principle: This is a powerful technique for challenging separations, especially when the product is also polar or water-soluble. [4][5]A strong cation exchange (SCX) SPE cartridge is used. The positively charged quaternary ammonium salt is strongly retained by the negatively charged sorbent (e.g., with sulfonic acid groups), while a neutral or acidic product can be washed through. [5] Step-by-Step Protocol:

  • Cartridge Selection: Choose a strong cation exchange (SCX) SPE cartridge appropriate for your reaction scale.

  • Conditioning: Condition the cartridge according to the manufacturer's protocol, typically with methanol followed by an equilibration buffer (e.g., water or a low ionic strength buffer at a neutral pH).

  • Loading: Dissolve your crude mixture in a suitable solvent (often the equilibration buffer or a mixture with a miscible organic solvent) and load it onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., methanol/water mixture) to elute your neutral/acidic product. The hydrobromide salt will remain bound to the sorbent.

  • Elution (of product): Collect the fractions containing your desired product. The hydrobromide salt remains on the column, which can then be discarded.

Method 4: Chemical Scavenging

Principle: This method converts the unreacted electrophilic starting material into a new, easily removable compound. A "scavenger" reagent, typically a polymer-bound nucleophile (scavenger resin), is added to the reaction mixture after the primary reaction is complete. [12] Step-by-Step Protocol:

  • Reaction Completion: Ensure your primary reaction has gone to completion by TLC, LC-MS, or another appropriate method.

  • Scavenger Selection: Select a suitable nucleophilic scavenger resin. For an alkyl bromide like 4-(bromomethyl)-1-methylpiperidine, a resin with amine functionality (e.g., tris(2-aminoethyl)amine resin) is highly effective. [12]3. Incubation: Add an excess of the scavenger resin (typically 2-3 equivalents relative to the initial amount of the alkylating agent) to the crude reaction mixture.

  • Stirring: Allow the mixture to stir at room temperature or with gentle heating for several hours to overnight. Monitor the disappearance of the starting material by LC-MS.

  • Filtration: Once the scavenging is complete, simply filter the reaction mixture. The resin, now with the covalently bound starting material, is removed as a solid.

  • Workup: The filtrate, now free of the unreacted starting material, can be concentrated and subjected to a standard workup or further purification if needed.

Method Comparison

Method Principle of Separation Best For... Advantages Disadvantages
Liquid-Liquid Extraction Differential Solubility/Polarity [1]Standard workup for water-insoluble organic products.Fast, scalable, inexpensive, highly effective for large polarity differences.Ineffective if product is water-soluble; can lead to emulsions.
Recrystallization Differential Solubility vs. Temperature [8][11]Purifying solid products from soluble impurities.Can yield very high purity material; cost-effective.Product must be a solid; requires screening for a suitable solvent; yield loss is common.
Solid-Phase Extraction (SPE) Ionic Interaction (Cation Exchange) [5][13]Products that are also polar or water-soluble, preventing LLE.Highly selective; excellent for difficult separations; amenable to automation. [6]Higher cost (cartridges); requires method development; may have limited capacity.
Chemical Scavenging Covalent Bond Formation [12]Removing trace to moderate amounts of reactive starting material.Simplifies workup to a simple filtration; high selectivity.Requires an additional reaction step; cost of scavenger resins; may not be suitable for all product types.

References

  • Pico, Y., et al. (2000). Solid-phase extraction of quaternary ammonium herbicides. Journal of Chromatography A, 885(1-2), 251-271. [Link]

  • ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation? [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Separations, 9(10), 297. [Link]

  • Quora. (2021). What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines? [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

  • Biotage. (n.d.). Generic Method for the Extraction of Quaternary Amines and Polybasic Drugs from Biological Fluid. [Link]

  • ResearchGate. (2024). How to remove quarternary ammonium salt from the water soluble organic compound? [Link]

  • EBSCO Information Services. (n.d.). Recrystallization (chemistry) | Research Starters. [Link]

  • Analytical Sciences. (2002). Liquid-liquid extraction of palladium(II) from hydrobromic acid media by hexadecylpyridinium bromide. Anal Sci, 18(3), 307-11. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • ResearchGate. (2000). Solid-Phase Extraction of Quaternary Ammonium Herbicides. [Link]

  • Google Patents. (2001).
  • Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. [Link]

  • Google Patents. (2001).
  • Molecules. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1586. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. [Link]

  • LCGC International. (2010). Salting-out Liquid-Liquid Extraction (SALLE). [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction? [Link]

  • Pharmaffiliates. (n.d.). 4-(Bromomethyl)-1-methylpiperidine hydrobromide. [Link]

  • Google Patents. (1944).
  • Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction. [Link]

  • Melissa Maribel. (2022). Liquid-Liquid Extraction [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: Characterization of Unexpected Byproducts in 4-(Bromomethyl)-1-methylpiperidine Hydrobromide Reactions

Welcome to the technical support center for 4-(Bromomethyl)-1-methylpiperidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Bromomethyl)-1-methylpiperidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we will delve into the common and unexpected side reactions that can occur, leading to the formation of byproducts. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to identify, characterize, and mitigate the formation of these impurities in your experiments.

I. Understanding the Reactivity of 4-(Bromomethyl)-1-methylpiperidine Hydrobromide

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a valuable building block in medicinal chemistry, often employed to introduce the 1-methylpiperidin-4-ylmethyl moiety. However, its bifunctional nature, possessing both a tertiary amine and a primary alkyl bromide, presents a unique set of challenges. The hydrobromide salt form also influences its reactivity and solubility. A thorough understanding of its potential reaction pathways is crucial for successful and reproducible synthetic outcomes.

II. Troubleshooting Guide: Unexpected Byproducts

This section addresses specific issues you might encounter during your experiments, focusing on the identification and mitigation of unexpected byproducts.

Question 1: My reaction is showing a significant amount of a byproduct with a mass two units less than my expected product. What is it, and how can I prevent it?

Answer:

This is a classic signature of a Hofmann elimination byproduct. The initial reaction likely involves the formation of a quaternary ammonium salt, which then undergoes elimination under basic or thermal conditions.

Plausible Mechanism:

  • Quaternization: Your nucleophile (or another molecule of the starting material) attacks the bromomethyl group, forming a quaternary ammonium salt.

  • Elimination: A base in the reaction mixture abstracts a proton from a carbon adjacent to the nitrogen, leading to the formation of an alkene and the expulsion of a neutral tertiary amine.[1][2]

DOT Diagram: Hofmann Elimination Pathway

Hofmann_Elimination A 4-(Bromomethyl)-1-methyl- piperidine hydrobromide B Quaternary Ammonium Intermediate A->B Reaction with Nu- D Desired Product A->D Desired S_N2 Reaction C Hofmann Elimination Product (Alkene) B->C Base-mediated elimination Nu Nucleophile Base Base Base->B

Caption: Proposed pathway for Hofmann elimination.

Troubleshooting and Prevention:

  • Base Selection: The choice of base is critical. Strong, sterically hindered bases can favor elimination. Consider using a milder, non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA).

  • Temperature Control: Hofmann eliminations are often promoted by heat.[3] Running your reaction at a lower temperature can significantly reduce the formation of this byproduct.

  • Stoichiometry: Using a slight excess of your nucleophile can help to ensure the primary reaction pathway is favored over self-reaction of the starting material.

Characterization of the Hofmann Elimination Byproduct:

Technique Expected Observations
¹H NMR Appearance of vinylic proton signals (typically in the range of 4.5-6.0 ppm). Disappearance of the bromomethyl protons and a shift in the signals of the piperidine ring protons.
¹³C NMR Presence of sp² carbon signals (typically 100-150 ppm).
Mass Spec A molecular ion peak corresponding to the loss of HBr from the desired product.

Question 2: I am observing a byproduct with a mass corresponding to a dimer of my starting material. What is happening?

Answer:

This is likely due to the intermolecular self-reaction of 4-(Bromomethyl)-1-methylpiperidine, leading to the formation of a dimeric quaternary ammonium salt. This occurs when one molecule's tertiary amine attacks the bromomethyl group of another molecule.

Plausible Mechanism:

The nucleophilic nitrogen of one piperidine molecule displaces the bromide of another, forming a C-N bond and a bis-piperidinium species.

DOT Diagram: Intermolecular Self-Reaction

Dimerization cluster_0 Molecule 1 cluster_1 Molecule 2 A 4-(Bromomethyl)-1-methylpiperidine C Dimeric Quaternary Ammonium Salt A->C B 4-(Bromomethyl)-1-methylpiperidine B->C

Caption: Intermolecular self-reaction leading to dimerization.

Troubleshooting and Prevention:

  • Slow Addition: Add the 4-(Bromomethyl)-1-methylpiperidine hydrobromide slowly to a solution of your nucleophile. This maintains a low concentration of the alkylating agent, favoring the desired reaction.

  • Dilution: Running the reaction at a higher dilution can disfavor the bimolecular self-reaction.

  • Temperature: As with many side reactions, lower temperatures can help to minimize this pathway.

Characterization of the Dimeric Byproduct:

Technique Expected Observations
¹H NMR A complex spectrum with multiple sets of piperidine ring proton signals. The chemical shifts will be significantly downfield due to the positive charges on the nitrogen atoms.
¹³C NMR An increased number of signals corresponding to the two non-equivalent piperidine rings.
Mass Spec A molecular ion peak corresponding to the mass of the dimeric cation.

Question 3: My reaction is clean by TLC, but after workup and purification, I see a new, more polar spot. What could this be?

Answer:

This could be an indication of intramolecular cyclization , forming a spirocyclic piperidinium salt. This is more likely to occur if the reaction conditions involve a strong base and/or elevated temperatures, which can deprotonate the starting material, freeing the tertiary amine to act as an internal nucleophile.

Plausible Mechanism:

The tertiary amine on the piperidine ring can attack the electrophilic carbon of the bromomethyl group in an intramolecular fashion, forming a spiro[3.5]nonan-7-aminium salt.

DOT Diagram: Intramolecular Cyclization

Spirocyclization A 4-(Bromomethyl)-1-methylpiperidine (free base) B Spirocyclic Piperidinium Salt A->B Intramolecular S_N2 reaction

Caption: Intramolecular cyclization to form a spirocycle.

Troubleshooting and Prevention:

  • Control of Basicity: Avoid using an excess of a strong base. If a base is required, use stoichiometric amounts of a weaker base.

  • Protecting Groups: In cases where this is a persistent issue, consider using a piperidine derivative with a protecting group on the nitrogen, which can be removed after the desired reaction.

Characterization of the Spirocyclic Byproduct:

Technique Expected Observations
¹H NMR A highly symmetrical spectrum due to the spirocyclic nature. Expect significant downfield shifts of the protons adjacent to the quaternary nitrogen.
¹³C NMR A reduced number of signals due to the symmetry of the molecule. The spiro carbon will have a unique chemical shift.
Mass Spec A molecular ion peak corresponding to the mass of the spirocyclic cation.

III. Frequently Asked Questions (FAQs)

Q1: What is the stability of 4-(Bromomethyl)-1-methylpiperidine hydrobromide?

A1: As a hydrobromide salt, it is generally a stable, solid material. However, in solution, especially in the presence of bases, it can be unstable and prone to the side reactions discussed above. It is recommended to use it fresh or store it under anhydrous conditions.

Q2: Can I use a strong base like sodium hydride with this reagent?

A2: It is generally not recommended. A strong base will deprotonate the hydrobromide, generating the free amine, which can then readily participate in self-reaction or intramolecular cyclization. Milder inorganic bases (e.g., K₂CO₃) or hindered organic bases (e.g., DIPEA) are preferred.

Q3: How can I best monitor the progress of my reaction to minimize byproducts?

A3: A combination of TLC and LC-MS is ideal. TLC can give a quick overview of the reaction progress, while LC-MS can provide information about the masses of the components in the reaction mixture, helping you to identify potential byproducts as they form.[4]

Q4: What are the best practices for handling and storing this reagent?

A4: Store 4-(Bromomethyl)-1-methylpiperidine hydrobromide in a cool, dry place, away from moisture. When weighing and dispensing, do so in a glove box or under an inert atmosphere to minimize exposure to atmospheric moisture.

IV. Experimental Protocols: Characterization Techniques

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Acquisition: Acquire standard ¹H and ¹³C NMR spectra. If the structure is complex, consider 2D NMR experiments such as COSY, HSQC, and HMBC for full structural elucidation.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration to determine the structure. Pay close attention to the downfield shifts indicative of protons and carbons near a positively charged nitrogen.[5]

Protocol 2: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion of the quaternary ammonium byproducts.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. For further structural information, perform tandem MS (MS/MS) to observe the fragmentation patterns.[6][7] Common fragmentation pathways for piperidine-containing compounds involve cleavage of the ring or loss of substituents from the nitrogen.[8][9]

V. References

  • Hofmann, A. W. (1851). Researches into the molecular constitution of the organic bases. Annalen der Chemie und Pharmacie, 78(3), 253-286. [Link]

  • Lee, H. W., & Lee, D. G. (2012). Characterization and study of piperazinium salts, degradation products of nitrogen mustards by nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1227, 163-173. [Link]

  • Aakash Institute. (n.d.). Hofmann Elimination Reaction: Mechanism, Examples & Applications. [Link]

  • Wikipedia. (2023). Hofmann elimination. [Link]

  • NROChemistry. (n.d.). Hofmann Elimination. [Link]

  • BYJU'S. (n.d.). Hofmann Elimination. [Link]

  • Grzonkowski, M., et al. (2019). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 24(18), 3349. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Request PDF. (2022). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. [Link]

  • BYJU'S. (n.d.). Hofmann Elimination. [Link]

  • Silaichev, P. S., et al. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Beilstein Journal of Organic Chemistry, 17, 1563-1572. [Link]

  • PubChem. (n.d.). 1-Methyl-4-[(piperidin-1-yl)methyl]piperidine. [Link]

  • Tursyn, A., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Molecules, 27(22), 7909. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

  • da Silva, A. B. F., et al. (2012). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Magnetic Resonance in Chemistry, 50(6), 466-469. [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring Reactions with 4-(Bromomethyl)-1-methylpiperidine Hydrobromide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into effectively monitoring chemical reactions involving 4-(bro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into effectively monitoring chemical reactions involving 4-(bromomethyl)-1-methylpiperidine hydrobromide. As a versatile alkylating agent, precise reaction tracking is paramount to ensuring optimal yield, purity, and safety. This center is structured in a question-and-answer format to directly address common challenges and provide robust, validated solutions.

Part 1: Frequently Asked Questions - Choosing Your Analytical Method

This section provides a high-level overview of the most common analytical techniques and guidance on selecting the most appropriate method for your specific experimental needs.

Q1: What are the primary methods for monitoring reactions with 4-(bromomethyl)-1-methylpiperidine hydrobromide?

The primary methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice depends on the required level of detail, speed, and available equipment.

  • TLC is ideal for rapid, qualitative checks of reaction completion.

  • HPLC provides quantitative data on the consumption of starting materials and formation of products.

  • NMR Spectroscopy offers detailed structural information and can be used for in-situ reaction monitoring.[1][2]

  • LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it excellent for identifying unknown byproducts.[3][4]

Q2: I need to perform a quick check to see if my starting material is consumed. What is the fastest method?

Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method for qualitatively monitoring a reaction's progress.[5][6] By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane), you can quickly visualize the disappearance of the reactant and the appearance of a new product spot.[6][7]

Q3: When should I choose HPLC over other methods for quantitative analysis?

HPLC is the preferred method for accurate quantification when you need to determine the precise conversion rate, yield, or purity of your reaction mixture. It is particularly advantageous when:

  • You need to separate multiple components with similar polarities.

  • Your compounds of interest are not volatile enough for Gas Chromatography (GC).

  • High sensitivity and reproducibility are required, for instance, in pharmaceutical process development and quality control.[8]

Q4: In what scenarios is NMR spectroscopy the best choice for monitoring my reaction?

NMR spectroscopy is unparalleled when you need definitive structural information during a reaction.[9][10] It is the best choice for:

  • In-situ Monitoring: Tracking the reaction as it happens directly in the NMR tube, providing real-time kinetic data.[1][2]

  • Structure Confirmation: Unambiguously identifying the structure of products and intermediates without the need for isolation.

  • Isomer Analysis: Distinguishing between structural isomers or diastereomers that may be difficult to resolve by chromatography.[9]

  • Quantitative Analysis (qNMR): Using an internal standard to accurately determine the concentration of reactants and products in the mixture.[11][12][13]

Part 2: In-Depth Troubleshooting & Step-by-Step Protocols

This section provides detailed guides to overcome common experimental hurdles and step-by-step protocols for the most frequently used techniques.

Focus Topic: Thin-Layer Chromatography (TLC)

Q5: How do I select an appropriate mobile phase (solvent system) for my TLC analysis?

The goal is to find a solvent system where the starting material has a Retention Factor (Rf) of approximately 0.3-0.5, allowing clear separation from the product(s).[7][14]

  • Start Simple: Begin with a binary mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate).[5]

  • Adjust Polarity:

    • If spots remain at the baseline, the eluent is not polar enough. Increase the proportion of the polar solvent.[15]

    • If spots run to the solvent front, the eluent is too polar. Decrease the proportion of the polar solvent.[15]

  • For Basic Compounds: Since 4-(bromomethyl)-1-methylpiperidine and its likely products are basic amines, they can interact strongly with the acidic silica gel, causing streaking.[16][17][18] To mitigate this, add a small amount (0.5-2%) of a base like triethylamine or ammonia to the mobile phase.[15][18]

Q6: My spots are streaking badly on the TLC plate. What is the cause and how can I fix it?

Streaking is a common issue when working with amines or salts on silica gel plates.[16][18]

  • Cause 1: Strong Adsorption: The basic piperidine nitrogen interacts strongly with the acidic silanol groups on the silica plate.[17][18]

    • Solution: Add a competitive base to your mobile phase. A few drops of triethylamine (Et3N) or a 1-10% solution of ammonia in methanol added to the eluent can significantly improve spot shape.[15][16]

  • Cause 2: Sample Overloading: Applying too much sample to the plate can cause saturation and lead to streaking.[15][16]

    • Solution: Dilute your reaction aliquot before spotting it on the TLC plate.

  • Cause 3: High Polarity of the Hydrobromide Salt: The starting material is a salt, making it very polar and prone to streaking.

    • Solution: Before spotting, you can perform a "micro-workup" on your aliquot. Dilute it with a suitable organic solvent (e.g., dichloromethane), add a drop of saturated sodium bicarbonate solution, vortex, and spot the organic layer. This converts the salt to the more mobile free base.

Protocol: Standard TLC Monitoring Workflow

  • Prepare the Chamber: Pour your chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with the lid.

  • Spot the Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[7]

  • Apply Samples: Using a capillary tube, apply a small spot of your diluted starting material solution to the "SM" and "CO" lanes. Then, apply a spot of the reaction mixture to the "RXN" and "CO" lanes.[6]

  • Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the origin line is above the solvent level.[14] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp (if applicable) and then a chemical stain.

Q7: Which visualization stains are most effective for 4-(bromomethyl)-1-methylpiperidine and its products?

Since simple amines and alkyl halides are often not UV-active, chemical stains are essential.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent, universal stain that reacts with many functional groups. It is particularly good for visualizing compounds that can be oxidized, such as the piperidine moiety. Spots typically appear as yellow-brown on a purple/pink background.[19]

  • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, which may be your nucleophile. The piperidine itself (a tertiary amine) will not stain, but this is useful for tracking the consumption of an amine starting material.[19][20]

  • p-Anisaldehyde Stain: This is a good general-purpose stain that can produce a range of colors for different compounds, aiding in the differentiation of spots.[20][21]

StainTarget Functional GroupsTypical AppearanceReference
Potassium Permanganate Alkenes, Alcohols, Amines, Aldehydes (most oxidizable groups)Yellow/Brown spots on a purple background[19][21]
Ninhydrin Primary & Secondary Amines, Amino AcidsBlue/Purple spots[20]
p-Anisaldehyde Nucleophiles, CarbonylsVarious colors (pink, blue, green) on a light background[20][21]
Iodine Unsaturated compounds, many organic compoundsBrown spots (often temporary)
Focus Topic: High-Performance Liquid Chromatography (HPLC)

Q8: What are the recommended starting conditions (column, mobile phase) for developing an HPLC method?

A reverse-phase method is typically the most effective for this class of compounds.

  • Column: A C18 column is the standard choice for reverse-phase HPLC and a good starting point.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile (or methanol) is recommended.

    • Mobile Phase A: Water with an acidic modifier (0.1% formic acid or 0.1% trifluoroacetic acid). The acid is crucial for good peak shape as it protonates the basic piperidine nitrogen, preventing interaction with residual silanols on the stationary phase.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Detector: If your product contains a UV-active chromophore, a UV detector is ideal. If not, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.[8] For piperidine itself, pre-column derivatization can be employed to attach a UV-active tag.[22][23][24]

Protocol: HPLC Sample Preparation

  • Quench and Dilute: Take a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction by diluting it into a larger, known volume (e.g., 1 mL) of a 50:50 mixture of water and acetonitrile in an HPLC vial. This stops the reaction and prepares it for injection.

  • Filter: If the sample contains any solid particles, filter it through a 0.45 µm syringe filter to prevent clogging the HPLC system.[22]

  • Analyze: Inject the prepared sample into the HPLC system. Monitor the disappearance of the starting material peak and the appearance of the product peak.

Focus Topic: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q10: Which proton signals in the ¹H NMR spectrum are most useful for monitoring the reaction?

To monitor the reaction, focus on signals that are unique to the starting material and the product.

  • Starting Material (4-(Bromomethyl)-1-methylpiperidine):

    • -CH₂-Br Signal: The methylene protons adjacent to the bromine will have a characteristic chemical shift (typically around 3.3-3.5 ppm). The disappearance of this signal is a direct indicator of starting material consumption.

    • -N-CH₃ Signal: The singlet for the N-methyl group will also be present. Note its initial chemical shift.

  • Product:

    • New Methylene Signal: The -CH₂-Br group will be converted to a new group (e.g., -CH₂-O-Ar or -CH₂-N-R₂). Look for a new signal, likely shifted upfield or downfield depending on the new substituent.

    • Shifted -N-CH₃ Signal: The chemical environment around the piperidine ring will change, potentially causing a slight shift in the N-methyl singlet.

By comparing the integration of the disappearing -CH₂-Br peak with the integration of the newly appearing product peak, you can determine the reaction's progress.[1]

Part 3: Workflow & Logic Diagrams

Visualizing the decision-making process and experimental flow can streamline your work.

G cluster_start cluster_questions cluster_methods start Define Monitoring Goal q1 Qualitative Check? (Yes/No) start->q1 q2 Need Structural Info? (Yes/No) q1->q2 No tlc Use TLC q1->tlc Yes q3 Need Precise Quantity? (Yes/No) q2->q3 No nmr Use NMR q2->nmr Yes q4 Unknown Byproducts? q3->q4 No hplc Use HPLC q3->hplc Yes q4->tlc No, basic check is fine lcms Use LC-MS q4->lcms Yes

Caption: Decision tree for selecting an analytical monitoring technique.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Execution & Monitoring cluster_decision Phase 3: Decision prep_reagents Prepare Reagents & Starting Material Sample prep_tlc Develop Initial TLC Method prep_reagents->prep_tlc start_rxn Start Reaction (Time = 0) prep_tlc->start_rxn take_aliquot Take Aliquot (Time = X) start_rxn->take_aliquot analyze Analyze Aliquot (TLC, HPLC, etc.) take_aliquot->analyze evaluate Evaluate Data: - SM consumed? - Product formed? analyze->evaluate is_complete Reaction Complete? evaluate->is_complete is_complete->take_aliquot No, continue monitoring workup Proceed to Workup is_complete->workup Yes

Caption: General experimental workflow for reaction monitoring.

References

  • Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]

  • Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • Magritek. Reaction Monitoring. [Link]

  • Waters Corporation. Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • ACS Publications. NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

  • RSC Publishing. Online reaction monitoring by single-scan 2D NMR under flow conditions. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • JEOL Ltd. Let's try doing quantitative NMR. [Link]

  • Waters Corporation. Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Bromo-1-methylpiperidine: Properties and Synthesis Insights. [Link]

  • Brainly. Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • Unknown. TLC Stains. [Link]

  • Org Prep Daily. TLC Staining solutions. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

  • Unknown. TLC stains. [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • PMC - NIH. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. [Link]

  • ResearchGate. Tailing in TLC - can anyone help?. [Link]

  • The Role of LC–MS - in Drug Discovery. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]

  • Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • News-Medical.Net. LC-MS Analysis of Pharmaceutical Drugs. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Validation of Products from 4-(Bromomethyl)-1-methylpiperidine hydrobromide

Introduction: The Role of a Versatile Building Block In the intricate world of pharmaceutical development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is paved with rigorous...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a Versatile Building Block

In the intricate world of pharmaceutical development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is paved with rigorous analytical scrutiny. 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a key heterocyclic building block, valued for its role in introducing the N-methylpiperidine moiety into larger molecules.[1][2][3] This structural unit is prevalent in numerous pharmaceuticals, making the validation of its reaction products a critical step in drug development.[1] The objective of this guide is to move beyond a simple recitation of methods and delve into the causality behind our analytical choices. We will explore how to construct a self-validating system of protocols to ensure the identity, purity, and quality of an API derived from this starting material, thereby guaranteeing its safety and efficacy.[4][5]

For the purpose of this guide, we will consider a common synthetic application: the nucleophilic substitution reaction of 4-(Bromomethyl)-1-methylpiperidine with a model nucleophile, phenoxide (from phenol), to yield 4-(Phenoxymethyl)-1-methylpiperidine . This example will serve as our framework for discussing the development and validation of a comprehensive analytical strategy.

The Synthetic Landscape: Charting Potential Impurities

Before a single sample is injected, a robust analytical strategy begins with a thorough understanding of the chemical reaction itself. The synthesis of our target molecule is not merely a transformation of A to B; it is a complex environment where side reactions and residual components can lead to a variety of impurities. These unwanted chemicals can impact the efficacy and safety of the final drug product.[6] An impurity profile, which is the identification and quantification of all impurities, is a mandatory step in pharmaceutical manufacturing.[6][7]

The primary impurities we anticipate in the synthesis of 4-(Phenoxymethyl)-1-methylpiperidine include:

  • Unreacted Starting Materials: Residual 4-(Bromomethyl)-1-methylpiperidine hydrobromide and phenol.

  • Elimination Byproduct: 4-Methylene-1-methylpiperidine, formed via an E2 elimination reaction.

  • Process-Related Impurities: Residual solvents (e.g., Acetonitrile, DMF), catalysts, and reagents.[8]

  • Degradation Products: Compounds formed during synthesis or storage under suboptimal conditions.

cluster_reactants Reactants cluster_products Reaction Mixture start_mat 4-(Bromomethyl)-1-methylpiperidine (Starting Material) main_prod 4-(Phenoxymethyl)-1-methylpiperidine (Target Product) start_mat->main_prod Substitution (Desired) impurity1 Unreacted Starting Material start_mat->impurity1 Incomplete Reaction impurity2 4-Methylene-1-methylpiperidine (Elimination Byproduct) start_mat->impurity2 Elimination (Side Reaction) phenol Phenol (Nucleophile) phenol->main_prod impurity3 Residual Solvents & Reagents

Caption: Synthetic pathway for the target product and potential impurities.

The Analytical Workflow: A Multi-Modal Strategy

sample Crude Product Sample hplc HPLC-UV/MS (Purity, Impurity Profile) sample->hplc gcms Headspace GC-MS (Residual Solvents) sample->gcms nmr NMR (¹H, ¹³C) (Structural Confirmation) sample->nmr ftir FTIR (Functional Group ID) sample->ftir validation Method Validation (ICH Guidelines) hplc->validation gcms->validation report Final Certificate of Analysis (CoA) nmr->report ftir->report validation->report

Caption: Integrated workflow for comprehensive analytical validation.

Chromatographic Methods: Separation and Quantification

Chromatography is the cornerstone of quantitative analysis in pharmaceutical development, allowing us to separate the target product from its impurities. The choice between liquid and gas chromatography hinges on the volatility and thermal stability of the analytes.[7]

A. High-Performance Liquid Chromatography (HPLC)

Causality: For our target product, 4-(phenoxymethyl)-1-methylpiperidine, and its likely non-volatile impurities, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The compound is polar and not sufficiently volatile for GC without derivatization. Coupling HPLC with Mass Spectrometry (LC-MS) is exceptionally powerful, providing separation, quantification (from the HPLC detector), and mass identification simultaneously, which is invaluable for characterizing unknown impurity peaks.[9][10]

Experimental Protocol: RP-HPLC-UV/MS Method

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL.

  • Instrumentation & Conditions:

    • LC System: UHPLC system.[9]

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; extract chromatogram at 254 nm.

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode.[9] Scan range m/z 100-500.

Data Presentation: Expected Chromatographic Results

CompoundExpected Retention Time (min)Expected [M+H]⁺ (m/z)Notes
4-(Phenoxymethyl)-1-methylpiperidine~ 5.2206.15Target Product
Phenol~ 3.5107.05Unreacted Nucleophile
4-(Bromomethyl)-1-methylpiperidine~ 4.1192.05 / 194.05Unreacted Starting Material (Isotopic Br)
4-Methylene-1-methylpiperidine~ 2.8112.11Volatile; may be better suited for GC-MS
B. Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[7] Its primary role in this context is not for the main product, but for critical process-related impurities, specifically residual solvents.[8] Regulatory bodies like the ICH mandate strict limits on residual solvents, making this analysis non-negotiable. Headspace sampling is the preferred injection technique as it introduces only the volatile components into the system, protecting the instrument from non-volatile matrix components.[8]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO) and seal the vial.

  • Instrumentation & Conditions:

    • System: Headspace Sampler coupled to a GC-MS.[6]

    • Headspace Sampler: Incubate vial at 80 °C for 15 minutes.

    • GC Column: DB-624 or equivalent (for volatile compounds).

    • Oven Program: 40 °C for 5 min, ramp to 220 °C at 10 °C/min.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 35-350.

  • Data Analysis: Identify and quantify solvents by comparing retention times and mass spectra to a library of known standards.

Spectroscopic Methods: Definitive Structural Confirmation

While chromatography tells us "what's in there and how much," spectroscopy provides the definitive structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structural elucidation.[11] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular structure and confirmation that the desired synthesis has occurred.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~15 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[11]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum. Reference to residual solvent peak (CDCl₃ at 7.26 ppm).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Reference to solvent peak (CDCl₃ at 77.16 ppm).

Data Presentation: Predicted NMR Shifts for 4-(Phenoxymethyl)-1-methylpiperidine

Assignment¹H Shift (ppm, predicted)¹³C Shift (ppm, predicted)Notes
Phenyl-H (ortho, meta, para)6.8 - 7.3 (m, 5H)114-159Characteristic aromatic region.[12]
-O-CH₂-~3.8 (d, 2H)~75Key signal indicating successful substitution.
Piperidine-H (C4)~1.9 (m, 1H)~35
Piperidine-H (C2, C6)~2.8 (m, 2H), ~2.1 (m, 2H)~56Protons adjacent to Nitrogen.[13]
Piperidine-H (C3, C5)~1.8 (m, 2H), ~1.5 (m, 2H)~30
N-CH₃~2.3 (s, 3H)~46Characteristic singlet for the N-methyl group.[13]

Method Validation: Establishing Trust and Reliability

An analytical method is only useful if its results are reliable. Method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[14][15] The parameters are defined by the International Council for Harmonisation (ICH) guidelines.[16]

G cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_limits Limit Aspects cluster_reliability Reliability Aspect Specificity Specificity (Can I detect the analyte?) Accuracy Accuracy (Is the result correct?) Specificity->Accuracy Linearity Linearity (Does response scale with amount?) Range Range (Over what concentrations?) Linearity->Range Precision Precision (Are results repeatable?) Accuracy->Precision LOQ LOQ (What's the smallest amount I can measure?) Precision->LOQ Robustness Robustness (Does it work with small changes?) Precision->Robustness Range->Accuracy LOD LOD (What's the smallest amount I can see?) LOQ->LOD

Caption: Interrelationship of key analytical method validation parameters.

Data Presentation: Hypothetical Validation Summary for HPLC Method

ParameterSpecificationResultStatus
Specificity No interference from placebo/impuritiesPeak is spectrally pure and well-resolved (Resolution > 2.0)Pass
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998 over 1-100 µg/mL rangePass
Accuracy 98.0 - 102.0% recoveryAverage recovery of 99.7% across three concentration levels (80%, 100%, 120%)Pass
Precision Repeatability RSD ≤ 2.0%RSD = 0.8% (n=6 injections)Pass
LOQ Signal-to-Noise ≥ 100.5 µg/mLPass
Robustness No significant change in resultsMethod passed with minor variations in flow rate and column temp.Pass

Comparative Guide: Alternative Synthetic Routes & Analytical Implications

To truly understand our analytical strategy, it's instructive to compare it with what would be required for a product from an alternative synthetic route.

Alternative Route: Synthesis of the same target molecule, 4-(Phenoxymethyl)-1-methylpiperidine, via reductive amination of 1-benzyl-4-piperidone, followed by N-demethylation and subsequent phenoxymethylation, and finally N-methylation.

This multi-step alternative route introduces a completely different set of potential impurities, such as:

  • Incompletely reacted intermediates from any of the steps.

  • Catalysts used for hydrogenation (e.g., Palladium).

  • Byproducts from the N-methylation step.

Comparative Analysis of Analytical Challenges

FeatureRoute 1: From 4-(Bromomethyl)-1-methylpiperidine Route 2: Multi-Step Reductive Amination
Key Impurities Unreacted starting material, elimination byproductMultiple reaction intermediates, hydrogenation byproducts, residual catalysts.
Primary Analytical Focus Quantifying a few, structurally similar impurities.Screening for a wider range of structurally diverse intermediates.
Primary Technique RP-HPLC-MS is highly effective.Requires a more complex gradient HPLC-MS method and potentially ICP-MS for metal catalysts.
Validation Complexity Relatively straightforward.More complex due to the larger number of potential analytes to validate for.

This comparison underscores a fundamental principle: the analytical validation strategy is not generic. It must be custom-tailored to the specific synthetic pathway employed, as this dictates the universe of potential impurities that must be controlled.

Conclusion

The validation of products derived from 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a systematic process rooted in a deep understanding of organic chemistry and analytical science. It is not a checklist of techniques but an integrated strategy. By combining the separation power of chromatography (HPLC and GC) with the definitive structural elucidation of spectroscopy (NMR), and wrapping it all within the rigorous framework of ICH validation guidelines, we build a self-validating system. This approach ensures that every batch of the final product is of the highest quality and purity, which is the ultimate goal in the development of safe and effective medicines.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • Benchchem. (n.d.). A Comparative Guide to the Characterization of N-Methylpiperazine and its Deuterated Analog, N-Methylpiperazine-d4, using NMR and Mass Spectrometry.
  • GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review.
  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Singh, S. P., et al. (1975). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Journal of Pharmaceutical Sciences.
  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.
  • Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • ChemicalBook. (n.d.). N-Methylpiperidine(626-67-5) 1H NMR spectrum.
  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org.
  • Friedman, M., et al. (2008). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. ResearchGate.
  • S, J. (2015). Pharmaceutical Applications of Gas Chromatography. Scirp.org.
  • F, B. (2003). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. ResearchGate.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025). PubMed.
  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. (n.d.). ResearchGate.
  • Agalloco, J., & DeSantis, P. (2021). Validation of Active Pharmaceutical Ingredients. Taylor & Francis eBooks.
  • The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central.
  • USP's Ingredient Verification Program for Active Pharmaceutical Ingredients (APIs). (n.d.). USP.
  • Daksh, S., et al. (n.d.). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. Semantic Scholar.
  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.
  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. (2016). DCVMN.
  • Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks.
  • 4-(Bromomethyl)-1-methylpiperidine hydrobromide, 95% Purity, C7H15Br2N, 1 gram. (n.d.). elements.com.
  • 98338-26-2 | 4-(Bromomethyl)-1-methylpiperidine hydrobromide. (n.d.). AiFChem.

Sources

Comparative

Comparing the reactivity of 4-(Bromomethyl)-1-methylpiperidine hydrobromide with other alkylating agents

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, specificity, and ultimate success of a synthetic p...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, specificity, and ultimate success of a synthetic pathway. These electrophilic molecules are foundational tools for creating new carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless therapeutic agents and molecular probes.

This guide provides an in-depth comparative analysis of 4-(Bromomethyl)-1-methylpiperidine hydrobromide , a versatile heterocyclic building block. We will objectively evaluate its performance against a range of alternative alkylating agents, supported by established chemical principles and detailed experimental protocols for direct comparison. Our focus is not merely on what happens, but why it happens, offering insights into the causal relationships between molecular structure and chemical reactivity.

Understanding the Core Reagent: 4-(Bromomethyl)-1-methylpiperidine

4-(Bromomethyl)-1-methylpiperidine is a primary alkyl bromide featuring a saturated N-methylpiperidine ring. Its utility as an alkylating agent stems from the electrophilic carbon of the bromomethyl group, which is susceptible to attack by nucleophiles. The piperidine moiety is a common scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and the ability to interact with biological targets.

The hydrobromide salt form is significant. At physiological pH or in non-basic solutions, the tertiary amine of the piperidine ring is protonated. This prevents the nitrogen from participating in undesirable side reactions (e.g., intramolecular cyclization) and enhances the compound's solubility in more polar solvents.

The Principles of Alkylating Reactivity: A Mechanistic Overview

The reactivity of alkylating agents is governed by the principles of nucleophilic substitution reactions, primarily the SN1 and SN2 pathways.[1][2] For a primary alkyl halide like 4-(Bromomethyl)-1-methylpiperidine, the SN2 (Substitution Nucleophilic Bimolecular) mechanism is overwhelmingly favored.[3]

SN2_Mechanism

Key factors influencing the rate of an SN2 reaction include:

  • The Leaving Group: The stability of the departing group (the halide or sulfonate anion) is paramount. A better leaving group corresponds to a weaker carbon-leaving group bond, accelerating the reaction.

  • The Substrate's Steric Profile: Bulky groups near the reaction center hinder the nucleophile's approach, slowing the reaction.

  • The Nucleophile: The strength and concentration of the nucleophile directly impact the reaction rate.[2]

  • The Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal as they solvate the counter-ion of the nucleophile but do not hydrogen-bond with the nucleophile itself, thus preserving its reactivity.

Comparative Reactivity Analysis

The true measure of an alkylating agent's utility is its performance relative to other available options. We will compare 4-(Bromomethyl)-1-methylpiperidine hydrobromide against analogues with different leaving groups and against structurally distinct alkylating agents.

3.1. The Effect of the Leaving Group

The single most important factor in this comparison is the nature of the leaving group. The reactivity trend for haloalkanes is directly related to the strength of the carbon-halogen bond: C-I < C-Br < C-Cl < C-F.[3][4][5] Weaker bonds are broken more easily, leading to faster reactions.

Sulfonates, such as tosylates (OTs) and mesylates (OMs), are also exceptional leaving groups because the negative charge on the departing anion is delocalized by resonance across multiple oxygen atoms, rendering it highly stable.[6][7]

Alkylating AgentLeaving Group (X)C-X Bond Enthalpy (kJ/mol, approx.)Relative Reactivity (Predicted)Key Characteristics
4-(Chloromethyl)-1-methylpiperidine HCl-Cl~346SlowerLess reactive and more stable; may require harsher conditions (higher temperatures, stronger nucleophiles).[3]
4-(Bromomethyl)-1-methylpiperidine HBr -Br ~290 Baseline A good balance of reactivity and stability. Widely used and commercially available. [8]
4-(Iodomethyl)-1-methylpiperidine HI-I~228FasterHighly reactive but may be less stable and more prone to decomposition, especially in the presence of light.[9]
4-(Mesyloxymethyl)-1-methylpiperidine-OMs (Mesylate)N/AFasterExcellent leaving group, often more reactive than bromide.[10][11]
4-(Tosyloxymethyl)-1-methylpiperidine-OTs (Tosylate)N/AFasterReactivity is comparable to or slightly better than mesylates. The aromatic ring can aid in visualization via TLC.[6][7]

Note: Bond enthalpies are for simple methyl halides and serve as a general guide. Relative reactivity is a qualitative prediction for a typical SN2 reaction.

3.2. The Effect of the Alkyl Framework

While the piperidine ring is often desirable for its final properties, it does present more steric bulk than a simple alkyl chain. However, as a primary bromide, the reaction center is relatively unhindered.

  • vs. n-Butyl Bromide: 4-(Bromomethyl)-1-methylpiperidine is expected to have a similar or slightly slower reaction rate due to the larger steric profile of the piperidine ring compared to a propyl group.

  • vs. Benzyl Bromide: Benzyl bromide is significantly more reactive. The pi-system of the benzene ring helps to stabilize the SN2 transition state, lowering the activation energy.

  • vs. Nitrogen Mustards (e.g., Mechlorethamine): These are bifunctional alkylating agents that operate through a different mechanism involving the formation of a highly reactive aziridinium ion.[12] They are generally much more reactive and cytotoxic, a property leveraged in chemotherapy.[1]

Experimental Protocol: A Head-to-Head Kinetic Comparison

To provide a quantifiable comparison, a standardized kinetic experiment is essential. This protocol outlines a method for comparing the reaction rates of different alkylating agents with a common nucleophile.

Objective: To determine the relative rates of reaction for 4-(Bromomethyl)-1-methylpiperidine HBr and its chloro-, iodo-, and tosylate analogues with sodium 4-nitrophenoxide.

Rationale: 4-Nitrophenoxide is an excellent choice as both the reactant and the product (the resulting ether) are chromophoric, allowing the reaction to be monitored easily by UV-Vis spectrophotometry or HPLC with a UV detector. The reaction is a classic Williamson ether synthesis.

Experimental_Workflow

Detailed Methodology:
  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of each alkylating agent (chloro-, bromo-, iodo-, and tosylate-piperidine analogues) in anhydrous N,N-Dimethylformamide (DMF).

    • Prepare a 0.1 M stock solution of sodium 4-nitrophenoxide in anhydrous DMF.

    • Prepare a 0.05 M stock solution of an internal standard (e.g., naphthalene) in anhydrous DMF.

  • Reaction Setup:

    • In four separate, stirred reaction vials, add 4.5 mL of anhydrous DMF. Place them in a heating block or water bath set to a constant temperature (e.g., 50 °C) and allow them to equilibrate.

    • To each vial, add 0.5 mL of the sodium 4-nitrophenoxide stock solution and 0.5 mL of the internal standard stock solution.

  • Reaction Initiation and Monitoring:

    • To initiate the reactions simultaneously (or in a staggered, precisely timed manner), add 0.5 mL of one alkylating agent stock solution to each of the four vials. This brings the final concentration of each reactant to ~0.083 M.

    • Immediately withdraw the first aliquot (t=0) from each vial.

    • Continue to withdraw 100 µL aliquots at predetermined time points (e.g., 5, 10, 20, 40, 60, 90, 120 minutes).

    • Quench each aliquot by adding it to a labeled HPLC vial containing 900 µL of a 90:10 water:acetonitrile solution with 0.1% trifluoroacetic acid (TFA). The acid neutralizes the phenoxide, stopping the reaction.

  • Data Analysis:

    • Analyze the quenched samples using reverse-phase HPLC with a C18 column and a UV detector set to monitor the appropriate wavelengths for the phenoxide and the ether product.

    • Calculate the concentration of the remaining 4-nitrophenoxide at each time point by comparing its peak area to that of the internal standard.

    • Plot [4-nitrophenoxide] versus time for each of the four reactions.

    • Determine the initial rate for each reaction from the slope of the curve at the early time points. Assuming pseudo-second-order kinetics, the relative reactivity can be directly compared.

Conclusion and Practical Considerations

The choice of an alkylating agent is a balance between reactivity, stability, cost, and availability.

Reactivity_Factors

  • 4-(Bromomethyl)-1-methylpiperidine hydrobromide represents a robust and reliable "workhorse" agent. It offers a favorable compromise between reactivity and shelf-life, making it suitable for a wide array of applications without the extreme reactivity and potential instability of its iodo-analogue.[8]

  • For reactions that are sluggish, switching to a tosylate or mesylate analogue is a logical and effective strategy to increase the reaction rate without significantly altering the steric profile of the electrophile.[7][10]

  • The chloro-analogue should be reserved for situations where lower reactivity is desired to improve selectivity in the presence of multiple nucleophilic sites or when cost is the primary driver.

By understanding the fundamental principles of reactivity and employing systematic experimental comparisons, researchers can make informed decisions, optimizing their synthetic strategies to achieve their research and development goals with precision and efficiency.

References
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 4-Bromo-1-methylpiperidine: Properties and Synthesis Insights.
  • Oncohema Key. (2016). Alkylating Agents.
  • National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine.
  • Study Mind. (n.d.). Introduction to Halogenoalkanes (A-Level Chemistry).
  • AQA A-level chemistry. (2020). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes [Video]. YouTube. Retrieved from [Link]

  • Crunch Chemistry. (2024). Explaining the reactivity of halogenoalkanes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. Retrieved from [Link]

  • ARKIVOC. (2009). A comparison of several modern alkylating agents. Retrieved from [Link]

  • MDPI. (n.d.). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 9.13: Tosylate—Another Good Leaving Group. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). B. What is Nucleophilic Substitution?. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Retrieved from [Link]

Sources

Validation

Advantages of using 4-(Bromomethyl)-1-methylpiperidine hydrobromide over its free base form

An Application Scientist's Guide to Reagent Selection: 4-(Bromomethyl)-1-methylpiperidine Hydrobromide vs. its Free Base In synthetic chemistry, the choice of a reagent's form—salt or free base—is a critical decision tha...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Reagent Selection: 4-(Bromomethyl)-1-methylpiperidine Hydrobromide vs. its Free Base

In synthetic chemistry, the choice of a reagent's form—salt or free base—is a critical decision that profoundly impacts reaction efficiency, product purity, and experimental reproducibility. This guide provides an in-depth comparison of 4-(Bromomethyl)-1-methylpiperidine hydrobromide and its corresponding free base, offering technical insights and experimental data to guide researchers in making an informed selection for their specific applications.

Physicochemical Properties: Stability, Handling, and Solubility

The most immediate and tangible differences between the hydrobromide salt and the free base lie in their physical properties. These characteristics are not merely matters of convenience; they have significant implications for the accuracy and safety of an experimental setup.

Enhanced Stability and Shelf-Life

The primary advantage of the hydrobromide salt is its superior chemical stability. The nitrogen atom's lone pair of electrons in the free base form makes it susceptible to atmospheric oxidation[1]. Over time, this can lead to the formation of N-oxides and other degradation products, compromising the reagent's purity. By protonating the amine to form the ammonium salt, this reactive lone pair is engaged in a stable ionic bond, effectively preventing oxidative degradation and significantly extending the reagent's shelf-life[1][2][3].

Improved Handling and Safety

From a practical standpoint, the hydrobromide salt is a crystalline solid, which is considerably easier and more accurate to weigh and handle than the free base, which is often an oil or a low-melting-point solid[4]. Solids are less volatile, reducing inhalation exposure and the characteristic unpleasant odor associated with many free amines[3]. Alkyl bromides, in general, are irritants to the skin, eyes, and respiratory system, making a non-volatile solid form inherently safer to manage in a laboratory setting[5]. Safety data sheets (SDS) for the hydrobromide salt consistently list it as a solid that causes skin and eye irritation, but its form minimizes the risk of vapor inhalation compared to a liquid free base[6][7][8].

G salt_dissolve salt_dissolve reaction Reaction Setup salt_dissolve->reaction Proceed to Reaction base_dissolve base_dissolve base_dissolve->reaction Proceed to Reaction

Comparative Data Summary

The following table summarizes the key physicochemical differences:

Property4-(Bromomethyl)-1-methylpiperidine Hydrobromide4-(Bromomethyl)-1-methylpiperidine (Free Base)Rationale & Advantage of the Salt Form
Physical State Crystalline Solid[9]Liquid or Low-Melting Solid[4]Easier and more accurate weighing; reduced inhalation risk.
CAS Number 98338-26-2[6]100613-97-6[4]Distinct chemical entities with different registration.
Molecular Weight 273.01 g/mol [6][10]192.10 g/mol [4]Must be accounted for in stoichiometric calculations.
Stability High; lone pair is protonated, preventing oxidation.[1]Lower; susceptible to air oxidation and reaction with CO₂.Longer shelf-life and higher purity over time.
Handling Non-volatile solid.[9]Volatile liquid/oil with potential odor.Safer to handle, minimizing exposure.[5]
Solubility Generally soluble in polar solvents (e.g., water, alcohols).[2]Generally soluble in non-polar organic solvents (e.g., ether, DCM).Solubility can be tailored by choosing the appropriate form for the reaction solvent.

Implications for Chemical Reactivity: Masking Nucleophilicity

The most significant chemical advantage of using the hydrobromide salt is the strategic masking of the piperidine nitrogen's nucleophilicity. This is crucial in reactions where the bromomethyl group is intended to act as an electrophile.

Preventing Self-Reactivity and Side Products

The free base possesses two reactive sites: the nucleophilic tertiary amine and the electrophilic bromomethyl group. In solution, this can lead to intermolecular N-alkylation, where one molecule's amine attacks another's bromomethyl group, resulting in the formation of a dimeric quaternary ammonium salt. This side reaction consumes the starting material and complicates purification.

The hydrobromide salt form completely mitigates this risk. The nitrogen is protonated, existing as an ammonium cation. It has no available lone pair and is therefore non-nucleophilic, rendering it incapable of participating in substitution reactions[1][11]. This ensures that the only reactive site available for nucleophilic attack is the desired carbon of the bromomethyl group.

G salt salt desired_product Desired Product (Nu-CH₂-Piperidine) salt->desired_product + Nucleophile (Nu⁻) (e.g., Phenoxide) base base base->desired_product + Nucleophile (Nu⁻) side_product Side Product (Quaternary Dimer) base->side_product + Another Free Base Molecule (Self-Reaction)

Practical Application: A Comparative Protocol for O-Alkylation

To illustrate the practical differences, consider the O-alkylation of 4-hydroxyacetophenone. The goal is to use the bromomethylpiperidine reagent as an electrophile to form an ether linkage.

Protocol 1: Using 4-(Bromomethyl)-1-methylpiperidine Hydrobromide (Recommended)

This protocol demonstrates a controlled and high-yielding approach.

Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxyacetophenone (1.0 eq) and a suitable anhydrous solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). Stir the suspension for 15-20 minutes at room temperature to form the phenoxide in situ.

  • Electrophile Addition: Add 4-(Bromomethyl)-1-methylpiperidine hydrobromide (1.1 eq) as a solid in one portion.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Causality and Justification:

  • Pre-formation of Nucleophile: Adding the base before the electrophile ensures the more reactive phenoxide is present and ready to react.

  • Controlled Reaction: The hydrobromide salt can be added as a stable solid. Its non-nucleophilic nature prevents any side reactions while it dissolves. The reaction proceeds cleanly only between the generated phenoxide and the bromomethyl group.

  • Stoichiometric Control: The use of stable, weighable solids allows for precise stoichiometric control, leading to higher yields and more reproducible results.

Protocol 2: Using the Free Base (Not Recommended for this Reaction)

Attempting the same reaction with the free base introduces significant complications.

Potential Issues:

  • Competitive N-Alkylation: The free amine on the piperidine ring is a potent nucleophile, similar in reactivity to the phenoxide. It will compete with the phenoxide in attacking the electrophilic bromomethyl group of another molecule.

  • Product Mixture: This competition will inevitably lead to a mixture of the desired O-alkylated product and the N-alkylated quaternary salt dimer.

  • Purification Challenges: Separating the desired polar product from the highly polar quaternary salt side product can be challenging and often results in a lower isolated yield.

  • Reagent Degradation: The free base is less stable, and its purity may be compromised before the reaction even begins.

While the free base is the necessary reagent for reactions where the piperidine nitrogen itself is the desired nucleophile, its use as a precursor for electrophilic reactions is problematic. The hydrobromide salt, which can be easily converted to the free base in situ by the addition of a base if needed, offers far greater flexibility and control[11][12][13].

Conclusion

For researchers in drug development and organic synthesis, 4-(Bromomethyl)-1-methylpiperidine hydrobromide is the superior reagent choice for reactions involving the electrophilic character of the bromomethyl group. Its enhanced stability, ease of handling, and, most critically, its "self-protecting" nature against unwanted side reactions make it a more reliable and efficient building block. While the free base has its applications, the hydrobromide salt provides a foundation for more controlled, reproducible, and higher-yielding synthetic transformations.

References

  • Alkyl Bromides . Lanxess. [Link]

  • Chemical Label: 4-(bromomethyl)-1-methylpiperidine hydrobromide . [Link]

  • METHYL BROMIDE - Safety Handbook . AWS. [Link]

  • The Role of Heterocyclic Compounds in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CAS No : 100613-97-6 | Product Name : 4-(Bromomethyl)-1-methylpiperidine hydrobromide . Pharmaffiliates. [Link]

  • Bromine Safety Handbook . Indian Chemical Council (ICC). [Link]

  • Propionyl Bromide: Handling, Storage, and Safety for Manufacturers . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ALLYL BROMIDE - GHS Safety Data Sheet . SD Fine-Chem. [Link]

  • Relative abundances of gas phase amines and ammonia in the ambient atmosphere . Morressier. [Link]

  • 4-(Bromomethyl)-1-methylpiperidine . Sunway Pharm Ltd. [Link]

  • Differences in the reactivity of ammonium salts with methylamine . ResearchGate. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis . SciELO México. [Link]

  • 4-(Bromomethyl)-1-methylpiperidine hydrobromide, 95% Purity . LabAlley. [Link]

  • Organic Nitrogen Compounds V: Amine Salts . Spectroscopy Online. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis . ResearchGate. [Link]

  • Chemical Properties of Amines: Bases and Salt Formation . Chemistry LibreTexts. [Link]

  • Basicity of Amines and Ammonium Salt Formation . Chemistry LibreTexts. [Link]

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides . Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Question regarding DCC coupling + hydrochloride salt of amine . Reddit. [Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form? . Reddit. [Link]

  • Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts . ResearchGate. [Link]

  • Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane . ResearchGate. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate . ResearchGate. [Link]

  • Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties . PubMed Central. [Link]

  • 4-(Bromomethyl)-1-methylpiperidine . SpectraBase. [Link]

Sources

Comparative

Spectroscopic Confirmation of N-Alkylation using 4-(Bromomethyl)-1-methylpiperidine hydrobromide: A Comparative Guide

Introduction: The Critical Role of N-Alkylation and Piperidine Moieties in Medicinal Chemistry N-alkylation is a cornerstone of synthetic organic chemistry, particularly within drug discovery and development.[1][2] This...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Alkylation and Piperidine Moieties in Medicinal Chemistry

N-alkylation is a cornerstone of synthetic organic chemistry, particularly within drug discovery and development.[1][2] This fundamental transformation allows for the introduction of alkyl groups onto nitrogen-containing molecules, profoundly influencing their physicochemical properties, pharmacological activity, and metabolic stability. Among the vast array of nitrogenous scaffolds, the piperidine ring stands out as a privileged structure, frequently incorporated into pharmaceuticals across various therapeutic areas.[3] Its conformational flexibility and ability to engage in key binding interactions make it a highly sought-after motif.

This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the successful N-alkylation of various nucleophiles using 4-(bromomethyl)-1-methylpiperidine hydrobromide, a versatile and reactive alkylating agent. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering a comparative analysis of their strengths in reaction monitoring and final product characterization. Furthermore, we will explore alternative N-alkylating agents and present a detailed experimental protocol for a representative reaction.

Spectroscopic Fingerprints of Successful N-Alkylation

The unambiguous confirmation of a newly formed C-N bond is paramount. Spectroscopic methods provide a non-destructive and highly informative means to elucidate the structure of the alkylated product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Both ¹H and ¹³C NMR are indispensable for confirming N-alkylation. The key diagnostic signals arise from the protons and carbons proximate to the newly formed bond.

¹H NMR Spectroscopy:

  • Disappearance of the N-H Proton: For primary and secondary amines, the disappearance of the characteristic broad N-H proton signal is a strong indicator of successful alkylation.

  • Appearance of the Methylene Bridge Protons: The most telling sign is the emergence of a new singlet or multiplet corresponding to the -CH₂- group linking the piperidine ring to the nucleophile. The chemical shift of these protons is highly dependent on the electronic environment of the attached atom.

  • Shifts in Piperidine Ring Protons: The proton signals of the piperidine ring itself will experience shifts upon alkylation, although these are often more subtle. Two-dimensional NMR techniques like HSQC can be invaluable for definitively assigning these signals.[4]

¹³C NMR Spectroscopy:

  • Appearance of the Methylene Bridge Carbon: A new signal corresponding to the methylene bridge carbon will appear in the spectrum. Its chemical shift provides valuable information about the nature of the atom it is bonded to.

  • Shifts in Piperidine Ring Carbons: Similar to the proton signals, the carbon signals of the piperidine ring will also shift upon successful reaction. The carbon adjacent to the nitrogen is particularly sensitive to changes in its substitution pattern.[5]

Spectroscopic ChangeStarting Material (e.g., a secondary amine)N-Alkylated ProductSignificance
¹H NMR Presence of a broad N-H signalAbsence of the N-H signalConfirms consumption of the starting amine.
Absence of a methylene bridge signalAppearance of a new singlet/multiplet (typically ~2.5-4.0 ppm) for the -N-CH₂-piperidine protonsDirect evidence of the newly formed C-N bond and incorporation of the piperidine methylene moiety.
¹³C NMR Absence of a methylene bridge carbon signalAppearance of a new signal (typically ~50-65 ppm) for the -N-CH₂-piperidine carbonConfirms the formation of the new carbon center in the product.

Visualizing the N-Alkylation Workflow

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Spectroscopic Confirmation Nucleophile Nucleophile Reaction_Vessel Solvent + Base Nucleophile->Reaction_Vessel Alkylating_Agent 4-(Bromomethyl)-1- methylpiperidine hydrobromide Alkylating_Agent->Reaction_Vessel Product Product Reaction_Vessel->Product N-Alkylation NMR 1H & 13C NMR FTIR FT-IR MS Mass Spec Product->NMR Product->FTIR Product->MS

Caption: Workflow for N-alkylation and subsequent spectroscopic confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Monitoring Functional Group Transformations

FT-IR spectroscopy is particularly useful for observing the disappearance of the N-H bond in the starting material and the appearance of new C-N stretching vibrations in the product.

  • Disappearance of N-H Stretch: For primary (R-NH₂) and secondary (R₂N-H) amines, the characteristic N-H stretching absorption in the 3300-3500 cm⁻¹ region will disappear upon complete alkylation.[6][7] Primary amines typically show two bands in this region, while secondary amines show one.[6]

  • Appearance of C-N Stretch: The formation of the new C-N bond will give rise to a stretching vibration in the 1000-1350 cm⁻¹ region.

  • C-H Stretching: The presence of characteristic alkane C-H stretching bands between 2850 and 2960 cm⁻¹ will be retained and may become more complex due to the added piperidine ring.[6]

Vibrational ModeStarting Material (e.g., a secondary amine)N-Alkylated ProductSignificance
N-H Stretch Present (3300-3500 cm⁻¹)[6]AbsentIndicates consumption of the starting amine.
C-N Stretch Present (characteristic of the starting amine)New or shifted bands appear (1000-1350 cm⁻¹)Suggests the formation of a new C-N bond.

Key Spectroscopic Indicators of N-Alkylation

Spectroscopic_Indicators cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR cluster_FTIR FT-IR cluster_MS Mass Spec Start Reaction Mixture HNMR_NH Disappearance of N-H proton Start->HNMR_NH HNMR_CH2 Appearance of -N-CH₂- signal Start->HNMR_CH2 CNMR_CH2 Appearance of -N-CH₂- carbon Start->CNMR_CH2 FTIR_NH Disappearance of N-H stretch Start->FTIR_NH MS_Mass Correct Molecular Ion Peak Start->MS_Mass Success Successful N-Alkylation HNMR_NH->Success HNMR_CH2->Success CNMR_CH2->Success FTIR_NH->Success MS_Mass->Success

Sources

Validation

A Researcher's Guide to Base Selection for Reactions with 4-(Bromomethyl)-1-methylpiperidine hydrobromide

A Comparative Analysis for Optimal Synthesis in Drug Discovery and Development The strategic introduction of the (1-methylpiperidin-4-yl)methyl moiety is a common objective in the synthesis of novel therapeutics. The rea...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Optimal Synthesis in Drug Discovery and Development

The strategic introduction of the (1-methylpiperidin-4-yl)methyl moiety is a common objective in the synthesis of novel therapeutics. The reagent of choice for this transformation is often 4-(bromomethyl)-1-methylpiperidine hydrobromide.[1][2][3][4] However, the hydrobromide salt form necessitates the use of a base to liberate the reactive free amine, a critical step that significantly influences reaction efficiency, yield, and purity. This guide offers a comparative analysis of commonly used bases to empower researchers in selecting the optimal conditions for their specific synthetic challenges.

The Pivotal Role of the Base in Unlocking Reactivity

4-(Bromomethyl)-1-methylpiperidine hydrobromide exists as an ammonium salt, rendering the piperidine nitrogen protonated and thus unreactive as a nucleophile scavenger in the desired SN2 reaction. The primary role of the added base is to deprotonate this piperidinium ion, generating the free tertiary amine, which is the active alkylating agent. The choice of base is a multi-faceted decision, contingent on several key factors:

  • Basicity (pKa of the conjugate acid): The base must be sufficiently strong to effectively deprotonate the piperidinium salt. A significant pKa difference between the conjugate acid of the chosen base and the piperidinium ion will drive the initial acid-base equilibrium towards the formation of the free amine.

  • Steric Hindrance: The three-dimensional structure of the base can impact its ability to access the acidic proton. Highly hindered bases may exhibit slower deprotonation kinetics.

  • Nucleophilicity: An ideal base for this application should be non-nucleophilic to prevent it from competing with the intended nucleophile in the subsequent alkylation step.

  • Solubility: The base and its resulting salt should be compatible with the chosen solvent system to ensure a homogeneous reaction environment and simplify downstream purification.

A Comparative Overview of Common Bases

The following table provides a comparative analysis of frequently employed bases for reactions involving 4-(bromomethyl)-1-methylpiperidine hydrobromide, enabling a rational selection based on specific reaction requirements.

BasepKa of Conjugate AcidKey Characteristics & ConsiderationsTypical Applications & Rationale
Inorganic Bases
Sodium Bicarbonate (NaHCO₃)6.37[5]A mild and cost-effective base. Its low basicity may result in incomplete deprotonation and sluggish reactions, often requiring elevated temperatures.Suitable for reactions with highly sensitive substrates where a very gentle base is paramount to avoid side reactions.
Potassium Carbonate (K₂CO₃)10.33[5]A moderately strong, inexpensive, and widely used base. It is often used as a solid in a slurry, which can sometimes lead to mass transfer limitations.A workhorse base for general N-alkylation reactions.[6][7] It provides a good balance of reactivity and ease of handling.
Organic Bases
Triethylamine (TEA)~10.75A common liquid organic base that is soluble in many organic solvents. Its conjugate acid, triethylammonium bromide, is also often soluble, which can simplify workup.A versatile and widely used base in organic synthesis, suitable for a broad range of alkylation reactions.
Diisopropylethylamine (DIPEA or Hünig's Base)~11A sterically hindered, non-nucleophilic base. Its bulkiness minimizes its ability to participate in SN2 reactions, making it an excellent choice to avoid side-product formation.The preferred base when the nucleophile is sensitive or when competing N-alkylation of the base itself is a concern.

Visualizing the Reaction Pathway

The overall transformation can be visualized as a two-stage process: an initial acid-base reaction followed by the primary nucleophilic substitution.

experimental_workflow start Start setup Combine phenol (1.0 eq), 4-(bromomethyl)-1-methylpiperidine hydrobromide (1.2 eq), and K₂CO₃ (2.5 eq) in anhydrous acetonitrile. start->setup reaction Heat the mixture to reflux (approx. 82 °C) and monitor by TLC or LC-MS. setup->reaction Reaction Conditions workup Cool to room temperature and filter to remove inorganic salts. Concentrate the filtrate in vacuo. reaction->workup Upon Completion purification Purify the crude residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient). workup->purification Purification end End purification->end

Caption: Step-by-step experimental workflow for a typical alkylation reaction.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 equivalent), 4-(bromomethyl)-1-methylpiperidine hydrobromide (1.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents).

  • Add anhydrous acetonitrile to the flask.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Concluding Remarks for the Bench Scientist

The judicious selection of a base is a critical parameter for achieving optimal outcomes in reactions utilizing 4-(bromomethyl)-1-methylpiperidine hydrobromide. For routine alkylations with robust nucleophiles, potassium carbonate presents a reliable and economical choice. In instances involving delicate substrates or where the potential for side reactions is high, the use of a non-nucleophilic, sterically hindered base such as diisopropylethylamine is strongly recommended. As with any chemical transformation, empirical optimization of the base, solvent, and temperature is often necessary to achieve the highest possible yield and purity for a specific substrate combination.

References

  • University of Rochester. pKa Values of Common Bases. [Link]

  • NCERT. Amines. [Link]

  • Okanagan University College. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. [Link]

  • ChemistryViews. Highly Efficient, Base-Catalyzed Alkylation Reactions. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • ResearchGate. Comparative study of phenol alkylation mechanisms using homogeneous and silica-supported boron trifluoride catalysts | Request PDF. [Link]

  • Lund University. Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. [Link]

  • Stancan. 4-(Bromomethyl)-1-methylpiperidine hydrobromide, 95% Purity, C7H15Br2N, 1 gram. [Link]

  • Royal Society of Chemistry. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. [Link]

  • American Chemical Society. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Macmillan Group, Princeton University. A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. [Link]

  • Sunway Pharm Ltd. 4-(Bromomethyl)-1-methylpiperidine - CAS:100613-97-6. [Link]

  • Tetrahedron. 100613-97-6 | 4-(Bromomethyl)-1-methylpiperidine hydrobromide. [Link]

  • Pharmaffiliates. CAS No : 100613-97-6 | Product Name : 4-(Bromomethyl)-1-methylpiperidine hydrobromide. [Link]

Sources

Comparative

Comparative Analysis of HPLC and GC-MS Methods for Monitoring Reactions of 4-(Bromomethyl)-1-methylpiperidine hydrobromide

Introduction: The Analytical Challenge of a Reactive Intermediate 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a key building block in pharmaceutical synthesis, valued for its reactive bromomethyl group attached to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Reactive Intermediate

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a key building block in pharmaceutical synthesis, valued for its reactive bromomethyl group attached to a piperidine scaffold. Its utility lies in its ability to alkylate a wide range of nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds. However, monitoring the progress of these reactions presents a distinct analytical challenge. The molecule exists as a hydrobromide salt, rendering it non-volatile and thermally labile—characteristics that complicate analysis by Gas Chromatography (GC). Furthermore, its structure lacks a significant chromophore, making detection by standard UV-based High-Performance Liquid Chromatography (HPLC) non-trivial.

This guide provides an in-depth comparison of two powerful analytical techniques, HPLC and GC-Mass Spectrometry (GC-MS), for the analysis of reactions involving this compound. We will move beyond simple procedural descriptions to explore the underlying principles and causal logic that inform method selection and development. The objective is to equip researchers, scientists, and drug development professionals with the expertise to choose the most appropriate analytical strategy for their specific research needs, ensuring data integrity and trustworthiness in their results.

Part 1: High-Performance Liquid Chromatography (HPLC) for Direct, Quantitative Analysis

HPLC is the cornerstone for analyzing non-volatile and thermally sensitive compounds in their intact form. For 4-(Bromomethyl)-1-methylpiperidine hydrobromide, HPLC offers a direct route to quantify the starting material, monitor the formation of products, and assess the overall purity of the reaction mixture.

Causality Behind the Method: Why HPLC Works

The primary advantage of HPLC is that it analyzes the compound in the liquid phase, circumventing the need for vaporization and thus avoiding thermal degradation. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase.

  • Choice of Separation Mode: Given the ionic nature of the hydrobromide salt, a Reversed-Phase (RP-HPLC) method is the most robust starting point. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. To achieve good peak shape and reproducible retention for the cationic piperidinium species, an ion-pairing agent can be added to the mobile phase, or more simply, a low concentration of an acid like formic or trifluoroacetic acid (TFA) can be used to ensure consistent protonation and suppress undesirable interactions with residual silanols on the column surface.

  • The Detection Dilemma: The piperidine ring and the bromomethyl group do not absorb significantly in the UV-visible range typically used for detection (200-400 nm). While this is a limitation, it is readily overcome by employing universal detection methods:

    • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the mobile phase, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles. It is ideal for compounds without a chromophore.

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates charged particles from the analyte, which are then measured by an electrometer. It offers near-uniform response for non-volatile analytes regardless of their chemical structure.

    • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is the most powerful approach. Using an electrospray ionization (ESI) source in positive ion mode, the cationic 4-(bromomethyl)-1-methylpiperidinium ion can be detected with exceptional sensitivity and selectivity, providing both quantitative data and mass confirmation.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Reaction Quench & Dilution in Mobile Phase injector Autosampler Injection s_prep->injector Inject Sample pump Isocratic/Gradient Pump (Aqueous/Organic Mobile Phase) pump->injector column Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm) injector->column Separation detector Detector (ELSD, CAD, or MS) column->detector Detection chromatogram Chromatogram Generation detector->chromatogram Signal integration Peak Integration & Quantification chromatogram->integration report Purity & Concentration Report integration->report PyGCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s_prep Dissolve Sample in Volatile Solvent (e.g., Methanol) injector Hot GC Inlet (e.g., 280°C) In-Port Pyrolysis s_prep->injector Inject Sample column GC Column (e.g., DB-5ms) Separation of Pyrolyzates injector->column Analyte Fragments ms Mass Spectrometer (EI, 70 eV) column->ms Detection & Fragmentation tic Total Ion Chromatogram ms->tic Signal ms_spectra Mass Spectra of Peaks tic->ms_spectra Select Peak library_search Library Search & Structural Identification ms_spectra->library_search

Validation

A Comparative Crystallographic Guide to Derivatives of 4-(Bromomethyl)-1-methylpiperidine Hydrobromide: Elucidating Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the comparative X-ray crystallographic analysis of derivatives of 4-(bromomethyl)-1-methylpiperidine hydro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative X-ray crystallographic analysis of derivatives of 4-(bromomethyl)-1-methylpiperidine hydrobromide. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals.[1] Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[2] This document outlines the experimental workflow, from synthesis and crystallization to data analysis, and establishes a methodology for comparing the structural nuances of novel derivatives.

The Strategic Importance of Crystallographic Analysis in Piperidine-Based Drug Discovery

The 4-(bromomethyl)-1-methylpiperidine core offers a versatile platform for generating diverse chemical entities. The bromomethyl group serves as a reactive handle for introducing various functionalities, leading to a library of derivatives with potentially distinct pharmacological profiles. While spectroscopic techniques like NMR provide valuable information about the chemical environment, only single-crystal X-ray diffraction can reveal the definitive solid-state conformation, including the precise orientation of substituents, the conformation of the piperidine ring, and the intricate network of intermolecular interactions that govern crystal packing. These details are critical for understanding receptor binding, bioavailability, and other pharmacokinetic and pharmacodynamic properties.

Experimental Workflow: From Synthesis to High-Quality Crystals

The journey from a synthesized derivative to a refined crystal structure involves a meticulous, multi-step process. The quality of the final crystallographic data is intrinsically linked to the purity of the compound and the perfection of the single crystal.

General Synthesis of Derivatives

The primary synthetic route involves the nucleophilic substitution of the bromide in 4-(bromomethyl)-1-methylpiperidine hydrobromide with a variety of nucleophiles (e.g., phenols, thiols, amines, carboxylates).

Protocol for a Representative Synthesis (e.g., Ether Derivative):

  • Reactant Preparation: Dissolve 1 equivalent of 4-(bromomethyl)-1-methylpiperidine hydrobromide and 1.1 equivalents of the desired phenol in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add 2.5 equivalents of a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) to the reaction mixture. The base deprotonates the phenol and neutralizes the hydrobromide.

  • Reaction Condition: Stir the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.[3]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step.[2] The choice of solvent and crystallization technique is crucial and frequently determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This is a simple and widely used method.[2]

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can promote crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.[5]

Solvent Selection: A good solvent will dissolve the compound to a moderate extent. Common solvents for piperidine derivatives include ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof.[2] Screening various solvents and conditions is essential for success.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis s1 Reactants + Solvent s2 Reaction (Heating/Stirring) s1->s2 s3 Work-up & Extraction s2->s3 s4 Column Chromatography s3->s4 s5 Pure Derivative s4->s5 c1 Solvent Screening s5->c1 Purity > 95% c2 Crystal Growth (e.g., Slow Evaporation) c1->c2 c3 Harvest Single Crystal c2->c3 x1 Mount Crystal c3->x1 x2 Data Collection (Diffractometer) x1->x2 x3 Data Processing x2->x3 x4 Structure Solution x3->x4 x5 Structure Refinement x4->x5 x6 Validation & Analysis x5->x6

Caption: Experimental workflow from synthesis to final crystal structure analysis.

X-ray Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray diffraction analysis.

Protocol for Data Collection and Refinement:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: Data are collected using a modern diffractometer, often equipped with a CCD or CMOS detector.[5] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects.[5]

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.[5]

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using full-matrix least-squares methods to achieve the best fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.

A Framework for Comparative Analysis

A systematic comparison of the crystal structures of different derivatives is crucial for extracting meaningful SAR insights. The analysis should focus on both intramolecular geometry and intermolecular interactions.

G cluster_intra Intramolecular Geometry cluster_inter Intermolecular Interactions cluster_packing Crystal Packing intra Piperidine Ring Conformation Chair/Boat/Twist-Boat Puckering Parameters Substituent Orientation Axial/Equatorial Torsion Angles (e.g., Cα-Cβ-X-Y) Bond Lengths & Angles C-N, C-O, C-Br etc. inter Hydrogen Bonding O-H···O, N-H···Br, C-H···O Halogen Bonding C-Br···O/N π-π Stacking Aromatic Ring Interactions van der Waals Forces packing Packing Motifs Chains, Sheets, 3D Networks Symmetry Space Group Density & Packing Efficiency Core Comparative Analysis Core->intra Core->inter Core->packing

Caption: Key parameters for the comparative crystallographic analysis of derivatives.

Intramolecular Features
  • Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation.[5] Key parameters to compare are the puckering parameters, which quantitatively describe the degree of deviation from an ideal chair.

  • Substituent Orientation: Determine whether the bromomethyl-derived substituent at the C4 position is in an axial or equatorial orientation. Compare the torsion angles that define the orientation of the substituent relative to the piperidine ring.

  • Bond Lengths and Angles: Significant deviations from standard values can indicate electronic effects or steric strain.

Intermolecular Interactions and Crystal Packing

The non-covalent interactions dictate how molecules arrange themselves in the crystal lattice. These interactions are fundamental to crystal stability, solubility, and morphology.

  • Hydrogen Bonding: Identify classical (e.g., N⁺-H···Br⁻) and non-classical (e.g., C-H···O) hydrogen bonds.[6]

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen or nitrogen.

  • Packing Motifs: Analyze how these interactions assemble the molecules into one-, two-, or three-dimensional networks.

Illustrative Data Comparison

To demonstrate the application of this framework, the following table presents hypothetical crystallographic data for three distinct derivatives of 4-(bromomethyl)-1-methylpiperidine hydrobromide.

ParameterDerivative A (-O-Ph)Derivative B (-S-Ph)Derivative C (-NH-Ph)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPca2₁P-1
a (Å) 10.2515.898.15
b (Å) 8.547.219.02
c (Å) 18.1213.4511.56
β (°) ** 95.690105.2
Volume (ų) **1575.31538.1818.9
Piperidine Conf. ChairChairTwist-Boat
Substituent Orient. EquatorialEquatorialEquatorial
Key Torsion Angle (°) C3-C4-C7-X¹175.2178.9
Key H-Bond (D···A, Å) N⁺-H···Br⁻ (3.15)N⁺-H···Br⁻ (3.21)N⁺-H···Br⁻ (3.18)
Other Interaction C-H···πC-H···SN-H···O (dimer)
¹ Torsion angle defining the orientation of the substituent (X = O, S, N).

This table contains illustrative data for comparison purposes.

Conclusion

X-ray crystallography is an indispensable tool for the structural elucidation of 4-(bromomethyl)-1-methylpiperidine derivatives, providing a robust foundation for understanding their chemical properties and biological activities.[2] A systematic and comparative analysis of crystal structures, as outlined in this guide, allows researchers to establish clear structure-activity relationships. By correlating specific three-dimensional features with functional outcomes, this approach facilitates the knowledge-based design of novel and more effective therapeutic agents.

References

  • A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-0v3vwhNSA0vJczRlJDoHnh14CREzmnbRrkViJ7L_xsYkiERfSvoK84C14Af38Xg1mOvy_VYQkfGWZx8TJKuuCWAIEZZYhSX5ZYELxzwACvFZG3GE21WaFuEwvWWnwYDV_CtzX5Cbc98ucnqYZ4sSj0yhPA0qhY_dflWhzC6gA3kuhaIrRl4UksROwSoB3fSi-J214VpsZ6r1FfGkoXT4KmP689ZCl81kGWN4suGz]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1oANSMLndPfaUZQmFiaNjnm0D2XWL5zq4azwVX8zEf1mnsESJO16NriQ9FjcBugZufrUIlexhIY6C83e2NxDDffmEyCfImAwprGChOb4rq2IO6eXy-nAKdUrP9RnozTxFbi_X1uaFb7TkfV82vy2o-x56Qg83PC2GXHFRroPPLA1HZ4XOCtJHoamdm1Y_dMOCodPM4kZTdVzHpZHF5r52BfPytv8eaDpxCVT5nG8JL190Hfqlz6T-sVkBejcuZsPaRJA=]
  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwqtfYjda2iilS6Y-Xx5uAtHsqtGBU2nttsMZUN9l6xASpJ0Tx98jFKpXI-o8SyVSZSO0dBQ_-kI-qh9T3-UtBINcpCyASYSQrdLSjyWMZHgH3VG7jSRUjmkbki88dJdjykBKWV9B_4971Vns=]
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgu0Db26AQ6CIOPWECSpLl0DLCvBaIT-2S3FLwy0IA_6CaRq43uLpGOl75tn3aViR8ISAlfTob_FDRDqrs1V13yQpdZEGsnWkM6ucHWK0cpN7ecLzUJn104h3m1HM51Ua9cDSau0ykwv-wZOio2JecgNjJHfcVCCLSflyt]
  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7DUonkdUwGzI9aYxJGHvDJ9P57LIK5liBNFtQnVYVRUIQsod4XDVvPNt5hOJsh-XYmE4C9s-7ej1hqcYyrk__3lkQS7L-97vSk4YY7x8IbHnJSn09knNAw4mbVqGDDynz_6BDDcfo03hj7SxcBZV6dBaT2faNnUdoPuCLaEoz_nJiJwY_dzu1gamFubuxBY8vS1_MiBZ5BQJAKSZNtg6b-VySPD50RQYyWnVlgwSGBFv0Raq0w41BDs1IPW6j]
  • 2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl) - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlZHGhKyE1gVLy4QNY1jsFZ6mgw3LzUyg1hgLL7aD-chawBGqn5fIff6AMV_lkZNErBNawcu8XZaVJ30cLl2vpqeOFQw1iSmUjQZDrsx0BgforuLxU-JW5w_fmY0BI5nADayV6vpQ=]
  • (PDF) The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide Hemihydrate - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvosBc3R4L8irPoCdKn2XUJS8gSiFUvtQ2HJ5vIC3uoIcE_r2Ft8zfYWKVKm1HQGkuT51YT_EfNJP2JqOPUQT8OECC-zRdUQdPbz1FevCg740fm011yJQpneXDCIMkP63kJxpLATPNRLWtxg86_lwu7mbBlGdrO0EbCl7fPmC8nP8ty8vAeSMcVVIbmS6XcMicHYrAgOh1KYblZvrymI15aMBWj9XJQD_aym9etzupfmcviP1YKpS-o0Vty61e5swrQNRofDzNJUclx_Tvsk8v0GYqODVc9CE_7ug2sFmhM87FQeebeKoVhfSUXnuoLZ5PBGPovhpe-lVhNttvzivMRvFiUg8UaLxCinqVWnyTV8aq]

Sources

Comparative

In-Silico Modeling of Alkylating Agents in Drug Discovery: A Comparative Guide to Predicting the Reactivity of 4-(Bromomethyl)-1-methylpiperidine Hydrobromide

For researchers, scientists, and drug development professionals, the ability to predict chemical reactivity is paramount to accelerating discovery timelines and reducing experimental costs. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to predict chemical reactivity is paramount to accelerating discovery timelines and reducing experimental costs. This guide provides an in-depth technical overview of in-silico strategies for modeling the reactivity of 4-(bromomethyl)-1-methylpiperidine hydrobromide, a versatile building block in medicinal chemistry. We will explore the theoretical underpinnings of its reactivity, compare it with a common alternative, and provide actionable protocols for computational modeling.

Introduction: The Role of 4-(Bromomethyl)-1-methylpiperidine Hydrobromide in Synthesis

4-(Bromomethyl)-1-methylpiperidine hydrobromide is a key reagent for introducing the 1-methylpiperidin-4-ylmethyl moiety into molecules. This structural motif is prevalent in a wide range of biologically active compounds. The reactivity of this compound is primarily dictated by the C-Br bond, which is susceptible to nucleophilic attack, making it an effective alkylating agent. Understanding and predicting its reactivity is crucial for optimizing reaction conditions and minimizing side-product formation.

The primary reaction of interest for this compound is the bimolecular nucleophilic substitution (S(_N)2) reaction.[1][2][3][4][5] In this concerted mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion as the leaving group. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[2]

In-Silico Approaches to Modeling S(_N)2 Reactivity

Computational chemistry offers a powerful toolkit for predicting the reactivity of molecules like 4-(bromomethyl)-1-methylpiperidine hydrobromide.[6][7][8][9][10][11][12] Two primary approaches are particularly relevant: quantum mechanics (QM) calculations and machine learning (ML) models.

Quantum Mechanics (QM) Modeling: A First-Principles Approach

QM methods, particularly Density Functional Theory (DFT), provide a rigorous framework for understanding chemical reactivity from first principles. By solving the Schrödinger equation for a given molecular system, we can calculate key parameters that govern reaction rates.

Key Predictors of Reactivity from DFT:

  • Activation Energy ((\Delta E^\ddagger)): The energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate.

  • Reaction Energy ((\Delta E_{rxn})): The overall energy change of the reaction. A more negative reaction energy indicates a more thermodynamically favorable reaction.

  • Transition State (TS) Geometry: The high-energy, transient structure that exists at the peak of the reaction energy profile. Analyzing the TS geometry provides insights into the reaction mechanism.

The following diagram illustrates a typical workflow for modeling an S(_N)2 reaction using DFT:

dft_workflow cluster_prep System Preparation cluster_ts Transition State Search cluster_prod Product Analysis cluster_analysis Data Analysis start Define Reactants & Nucleophile geom_opt Geometry Optimization of Reactants start->geom_opt freq_calc Frequency Calculation (Reactants) geom_opt->freq_calc ts_search Transition State Search (e.g., QST2/3, Berny) geom_opt->ts_search energy_profile Construct Reaction Energy Profile freq_calc->energy_profile ts_freq Frequency Calculation (TS) ts_search->ts_freq prod_geom Geometry Optimization of Products ts_freq->prod_geom ts_freq->energy_profile prod_freq Frequency Calculation (Products) prod_geom->prod_freq prod_freq->energy_profile rate_const Calculate Rate Constant (Eyring Equation) energy_profile->rate_const

Caption: Workflow for DFT-based modeling of an S(_N)2 reaction.

Machine Learning (ML) for Reactivity Prediction

In recent years, machine learning has emerged as a complementary approach to QM for predicting chemical reactivity.[6] ML models can be trained on large datasets of known reaction outcomes to learn the complex relationships between molecular structure and reactivity.

Common ML Approaches:

  • Quantitative Structure-Activity Relationship (QSAR): These models correlate molecular descriptors (e.g., electronic, steric, and topological properties) with reaction rates or yields.

  • Graph Neural Networks (GNNs): These models represent molecules as graphs and use deep learning to learn features directly from the molecular structure, enabling predictions on novel compounds.

The following diagram illustrates a typical workflow for developing an ML model for reactivity prediction:

ml_workflow cluster_data Data Curation cluster_model Model Training & Validation cluster_deploy Prediction & Application data_coll Collect Reaction Data data_prep Data Preprocessing & Feature Engineering data_coll->data_prep train_test Train-Test Split data_prep->train_test model_sel Select ML Algorithm (e.g., GNN, RF) model_sel->train_test model_train Model Training train_test->model_train model_val Model Validation model_train->model_val new_data Input New Reactants model_val->new_data prediction Predict Reactivity new_data->prediction

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Bromomethyl)-1-methylpiperidine hydrobromide

As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. The integrity of our research extends beyond the bench to the responsible management of the chemical reagents...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. The integrity of our research extends beyond the bench to the responsible management of the chemical reagents we employ. 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a valuable building block in synthesis, but its hazardous properties necessitate a rigorous and well-understood disposal protocol. This guide provides the essential safety and logistical information for its proper handling and disposal, grounded in established safety principles and regulatory compliance.

Core Hazard Profile & Immediate Safety Imperatives

Before any handling or disposal, a complete understanding of the compound's risk profile is mandatory. This substance is classified as hazardous and demands respect.[1] Its primary dangers include being harmful if swallowed, causing significant skin and eye irritation, and potentially causing respiratory irritation.[2][3]

Table 1: Hazard and Precautionary Summary

Identifier Description Source
Signal Word Danger [2][4]
GHS Pictograms Corrosion, Health Hazard, Exclamation Mark [2][4]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [2][3]

| Key Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an authorized hazardous waste collection point. |[3][5] |

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is rooted in preventing all routes of exposure. Given the compound's irritant and corrosive properties, the following ensemble is non-negotiable:

  • Eye and Face Protection: Wear chemical safety goggles as a minimum.[6] When handling larger quantities or when there is a risk of splashing, a face shield worn over goggles is strongly recommended.[6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[6]

  • Body Protection: A fully buttoned laboratory coat is required to protect against skin contact.[6]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified laboratory chemical fume hood to prevent inhalation of the dust or potential vapors.[1][6]

Waste Characterization and Segregation: A Critical Decision Point

Proper disposal begins with correct waste characterization. 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a halogenated organic compound due to the presence of bromine.[7] This classification is critical because halogenated waste streams are managed differently from non-halogenated ones, typically requiring high-temperature incineration at licensed facilities equipped with scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide).[7][8]

Mixing halogenated and non-halogenated waste streams can lead to regulatory non-compliance and complicates the disposal process. Therefore, strict segregation is paramount.

G cluster_0 Waste Characterization & Segregation start Waste Generation (Pure Chemical, Contaminated Labware, Spill Debris) decision Is the waste 4-(Bromomethyl)-1-methylpiperidine hydrobromide or contaminated with it? start->decision halogenated_container YES: Segregate as HALOGENATED ORGANIC WASTE decision->halogenated_container  Yes non_halogenated_container NO: Follow standard lab procedures for non-halogenated waste. decision->non_halogenated_container  No labeling Label Waste Container Clearly: 'HALOGENATED ORGANIC WASTE' List all chemical constituents. halogenated_container->labeling end_node Store in designated Satellite Accumulation Area for pickup by EH&S or licensed contractor. labeling->end_node

Caption: Waste Segregation Workflow for Halogenated Compounds.

Step-by-Step Disposal Protocols

Disposal procedures must be methodical. Follow the appropriate protocol based on the nature of the waste.

Protocol A: Disposal of Unused or Expired Pure Chemical
  • Work Area Preparation: Ensure you are working within a certified chemical fume hood.

  • Container Selection: Obtain a dedicated, sealable, and clearly labeled hazardous waste container designated for "Halogenated Organic Solids."[6][7] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Chemical Transfer: Carefully transfer the solid 4-(Bromomethyl)-1-methylpiperidine hydrobromide from its original container into the designated waste container. Avoid creating dust.[9]

  • Labeling: Immediately label the waste container with the full chemical name, "4-(Bromomethyl)-1-methylpiperidine hydrobromide," and the approximate quantity added. Ensure the "Hazardous Waste" label is affixed and fully completed.

  • Storage: Securely close the container and store it in a designated, secondary containment-equipped satellite accumulation area away from incompatible materials like strong bases or oxidizing agents.[1][6][10]

  • Collection: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[11]

Protocol B: Management of Contaminated Labware and PPE
  • Gross Decontamination: If possible, rinse contaminated labware (e.g., beakers, spatulas) with a suitable solvent (such as methanol or ethanol) in the fume hood. This rinseate must be collected and disposed of as liquid halogenated organic waste.

  • Solid Waste Segregation: All solid materials that have come into direct contact with the chemical, including gloves, weigh boats, and paper towels used for cleanup, must be disposed of as solid hazardous waste.

  • Containment: Place these contaminated items into a designated "Halogenated Organic Debris" waste container or a clearly labeled, sealed bag.[6] Do not mix with regular trash.

  • Disposal: This container should be managed alongside the pure chemical waste for professional disposal.

Protocol C: Spill Management and Cleanup

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

For Small Spills (manageable within 10-15 minutes inside a fume hood): [6]

  • Containment: Ensure the spill is contained within the fume hood.

  • Absorption: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels directly on the spill.

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated waste container for halogenated organic solids.[1][10] Avoid creating dust.[9]

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Disposal: Seal and label the waste container and manage it for professional disposal.

For Large Spills (outside a fume hood or of significant quantity): [9]

  • Evacuate: Immediately evacuate all personnel from the affected area.[6]

  • Alert: Notify your institution's emergency response team (e.g., EH&S) and security. Provide the chemical name and location of the spill.

  • Isolate: Secure the area to prevent re-entry. If safe to do so, close the doors to the laboratory.

  • Ventilate: Increase ventilation to the area if possible, without spreading the contamination.

  • Professional Cleanup: Do not attempt to clean up a large spill yourself. Allow only trained emergency personnel with the proper respiratory and personal protective equipment to manage the cleanup.[9]

Regulatory Framework: The Principle of Responsibility

In the United States, the disposal of 4-(Bromomethyl)-1-methylpiperidine hydrobromide falls under the regulations of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[12][13] As a generator of hazardous waste, your laboratory is responsible for its management from "cradle-to-grave." This means your responsibility does not end until the waste has been properly treated and disposed of by a licensed facility.[13] Adhering to the segregation and labeling protocols in this guide is a key component of fulfilling this regulatory and ethical obligation.

References

  • Chemical Label for 4-(bromomethyl)-1-methylpiperidine hydrobromide. Google Cloud.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • 4-(Bromomethyl)-1-methylpiperidine hydrobromide | 98338-26-2. AiFChem.
  • Safety Data Sheet for 4-Bromo-N-methyl piperidine. Apollo Scientific.
  • Safety D
  • Safety Data Sheet for 4-(Bromomethyl)pyridine hydrobromide. Fisher Scientific.
  • Safety Data Sheet for 4-(Bromomethyl)pyridine hydrobromide. Fisher Scientific.
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.
  • Hazardous Waste Segreg
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
  • Standard Operating Procedure for Bromine.
  • Safety Data Sheet for 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide. Fisher Scientific.
  • Safety Data Sheet for 4-(bromomethyl)piperidine hydrobromide. ECHEMI.
  • Safety Data Sheet for 8-(Bromomethyl)isoquinoline hydrobromide. Apollo Scientific.
  • 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. U.S. Environmental Protection Agency.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Bromomethyl)-1-methylpiperidine hydrobromide

For researchers, scientists, and drug development professionals, ensuring personal safety is the bedrock of innovative and successful laboratory work. The handling of reactive chemical intermediates like 4-(Bromomethyl)-...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring personal safety is the bedrock of innovative and successful laboratory work. The handling of reactive chemical intermediates like 4-(Bromomethyl)-1-methylpiperidine hydrobromide, a compound often utilized in the synthesis of novel pharmaceutical agents, demands a rigorous and well-understood personal protective equipment (PPE) protocol. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to explain the critical reasoning behind each safety measure.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

4-(Bromomethyl)-1-methylpiperidine hydrobromide is classified with the signal word "Danger" for a reason. Its primary hazards include causing severe skin burns and eye damage.[1][2][3] Additionally, it can be harmful if swallowed and may cause respiratory irritation.[4][5] The hydrobromide salt form can exist as a fine powder, which increases the risk of inadvertent inhalation and contamination of surfaces. Therefore, the selection of PPE is not merely a procedural formality but a critical barrier against potentially severe chemical injuries.

The core principle of our PPE strategy is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (breathing). Each component of the recommended PPE ensemble is chosen to address these specific risks.

Essential Personal Protective Equipment: A Detailed Breakdown

A multi-layered approach to PPE is essential when handling 4-(Bromomethyl)-1-methylpiperidine hydrobromide. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles and a full-face shieldTwo pairs of chemotherapy-rated nitrile glovesFully-buttoned laboratory coat with tight cuffsNIOSH-approved N95 respirator
Solution Preparation and Transfers Chemical safety goggles and a full-face shieldTwo pairs of chemotherapy-rated nitrile glovesChemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Reaction Monitoring and Work-up Chemical safety gogglesTwo pairs of chemotherapy-rated nitrile glovesLaboratory coatWork within a certified chemical fume hood
Spill Cleanup Chemical safety goggles and a full-face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical-resistant suit or apron and shoe coversNIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases
Explaining the Choices: A Deeper Dive
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes. A full-face shield should be worn over the goggles, especially when handling larger quantities or during operations with a higher risk of splashing, to protect the entire face.

  • Hand Protection : Given that this compound causes severe skin burns, robust hand protection is critical. The practice of "double-gloving" with two pairs of chemotherapy-rated nitrile gloves provides an extra layer of security.[6][7] Should the outer glove become contaminated or torn, the inner glove continues to offer protection while the outer glove is safely removed and replaced. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A standard cotton laboratory coat is the minimum requirement. However, for procedures with a higher risk of splashes, such as solution transfers, a chemical-resistant apron worn over the lab coat is recommended. The lab coat should be fully buttoned with the sleeves rolled down and secured at the wrist.

  • Respiratory Protection : Due to the risk of respiratory irritation from inhaling the powdered compound, a NIOSH-approved N95 respirator is essential when handling the solid material outside of a fume hood, for instance, during weighing.[6][8] For all other operations involving the handling of this chemical, work should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Procedural Guidance: Donning and Doffing of PPE

The order in which you put on and take off your PPE is just as important as the equipment itself to prevent cross-contamination.

Donning (Putting On) PPE Workflow

Donning_PPE A 1. Lab Coat B 2. N95 Respirator (if required) A->B C 3. Goggles & Face Shield B->C D 4. Inner Pair of Gloves C->D E 5. Outer Pair of Gloves (over cuffs) D->E

Caption: Sequential process for correctly donning PPE.

Doffing (Taking Off) PPE Workflow

Doffing_PPE A 1. Outer Gloves B 2. Face Shield & Goggles A->B C 3. Lab Coat & Apron B->C D 4. Inner Gloves C->D E 5. Respirator (if worn) D->E F Wash Hands Thoroughly E->F

Caption: Step-by-step procedure for safe PPE removal.

Spill and Waste Management: A Critical Safety Component

All materials contaminated with 4-(Bromomethyl)-1-methylpiperidine hydrobromide, including used PPE, should be considered hazardous waste.

  • Spill Response : In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer. Only personnel trained in hazardous material cleanup and wearing appropriate PPE, as outlined in the table above, should address the spill. Use an inert absorbent material to contain the spill, then collect it into a clearly labeled, sealed container for hazardous waste disposal.

  • Waste Disposal : All disposable PPE worn while handling the compound must be removed carefully to avoid contaminating your skin or clothing and placed in a designated hazardous waste container immediately after use.[8] Reusable PPE must be thoroughly decontaminated according to your institution's established procedures before reuse.

Conclusion: Fostering a Culture of Safety

The responsible use of 4-(Bromomethyl)-1-methylpiperidine hydrobromide in a research setting is contingent upon a comprehensive understanding and diligent application of safety protocols. This guide provides the essential framework for protecting yourself and your colleagues. Remember that safety is an active process, not a passive one. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most current and detailed information. By integrating these practices into your daily laboratory workflow, you contribute to a robust culture of safety and scientific excellence.

References

  • Chemical Label for 4-(bromomethyl)-1-methylpiperidine hydrobromide. [Link]

  • Fisher Scientific. 4-(Bromomethyl)pyridine hydrobromide Safety Data Sheet. [Link]

  • Halyard. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. [Link]

  • American Animal Hospital Association (AAHA). Safe handling of chemotherapy drugs. [Link]

  • POGO Satellite Manual. Personal Protective Equipment. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-1-methylpiperidine hydrobromide
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-1-methylpiperidine hydrobromide
© Copyright 2026 BenchChem. All Rights Reserved.